molecular formula C24H27ClFN7O B15583738 DDO-2213

DDO-2213

Cat. No.: B15583738
M. Wt: 484.0 g/mol
InChI Key: LXONEMNSYOAQJT-UHFFFAOYSA-N
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Description

DDO-2213 is a useful research compound. Its molecular formula is C24H27ClFN7O and its molecular weight is 484.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[5-[(5-amino-6-chloropyrimidin-4-yl)amino]-2-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClFN7O/c1-31(2)24(34)16-6-4-15(5-7-16)17-12-19(30-23-21(27)22(25)28-14-29-23)20(13-18(17)26)33-10-8-32(3)9-11-33/h4-7,12-14H,8-11,27H2,1-3H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXONEMNSYOAQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C(=C2)F)C3=CC=C(C=C3)C(=O)N(C)C)NC4=C(C(=NC=N4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

DDO-2213: A Technical Guide to its Mechanism of Action as a WDR5-MLL1 Interaction Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDO-2213 is a potent and orally bioavailable small molecule inhibitor targeting the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1][2][3] By disrupting this interaction, this compound effectively inhibits the histone methyltransferase activity of the MLL1 complex, leading to the suppression of proliferation in cancer cells harboring MLL translocations.[1][2][3] This technical guide provides a detailed overview of the mechanism of action of this compound, supported by available quantitative data, conceptual experimental workflows, and signaling pathway diagrams.

Core Mechanism of Action: Inhibition of the WDR5-MLL1 Interaction

The primary mechanism of action of this compound is the disruption of the critical interaction between WDR5 and MLL1.[2][3] WDR5 is an essential component of the MLL1 histone methyltransferase complex, where it serves as a scaffold and is crucial for the complex's stability and enzymatic activity.[2][3] The MLL1 complex is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a key epigenetic mark associated with active gene transcription.

In certain types of acute leukemias, chromosomal translocations involving the MLL1 gene lead to the formation of oncogenic MLL fusion proteins.[2][3] These fusion proteins rely on the interaction with WDR5 to maintain their pathogenic histone methyltransferase activity, which drives the expression of pro-leukemic genes.

This compound positions itself at the interface of the WDR5-MLL1 interaction, thereby preventing the assembly of a functional MLL1 complex. This leads to a reduction in H3K4 methylation at target gene loci, resulting in the downregulation of genes essential for the proliferation and survival of MLL-rearranged leukemia cells.[1][2][3]

Signaling Pathway

DDO_2213_Mechanism cluster_0 Normal MLL1 Complex Function cluster_1 Inhibition by this compound WDR5 WDR5 MLL1 MLL1 WDR5->MLL1 Interaction H3K4 Histone H3K4 MLL1->H3K4 Methylation H3K4me H3K4 Methylation Leukemogenic_Genes Leukemogenic Gene Transcription H3K4me->Leukemogenic_Genes Activation Cell_Proliferation Leukemic Cell Proliferation Leukemogenic_Genes->Cell_Proliferation Drives DDO_2213 This compound Blocked_Interaction X DDO_2213->Blocked_Interaction WDR5_inhibited WDR5 MLL1_inhibited MLL1 Blocked_Interaction->WDR5_inhibited Blocked_Interaction->MLL1_inhibited Reduced_Methylation Reduced H3K4 Methylation Reduced_Transcription Reduced Gene Transcription Reduced_Methylation->Reduced_Transcription Leads to Inhibited_Proliferation Inhibited Cell Proliferation Reduced_Transcription->Inhibited_Proliferation Results in

Caption: Mechanism of this compound action on the WDR5-MLL1 pathway.

Quantitative Data

The potency and binding affinity of this compound have been characterized through various in vitro assays.[1][2][3][4] The key quantitative metrics are summarized in the table below.

ParameterValueAssay TypeTargetReference
IC50 29 nMCompetitive Fluorescence PolarizationWDR5-MLL1 Interaction[1][2][3][4]
Kd 72.9 nMNot SpecifiedWDR5 Protein[1][2][3][4]
GI50 ~10 µMCell Proliferation AssayMV4-11 Cancer Cells[5]

Experimental Protocols

Detailed experimental protocols are outlined in the primary publication by Chen W, et al. (2021) in the Journal of Medicinal Chemistry.[2][3] While the full, detailed protocols are proprietary to the publication, this section describes the general methodologies employed to elucidate the mechanism of action of this compound.

Competitive Fluorescence Polarization Assay

This assay was utilized to determine the IC50 value of this compound for the inhibition of the WDR5-MLL1 interaction.

  • Principle: A fluorescently labeled peptide derived from MLL1 that binds to WDR5 is used. In the bound state, the complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. When an inhibitor like this compound competes with the labeled peptide for binding to WDR5, the displaced peptide tumbles more rapidly, leading to a decrease in the fluorescence polarization signal.

  • General Protocol:

    • Recombinant WDR5 protein is incubated with a fluorescently labeled MLL1-derived peptide.

    • Increasing concentrations of this compound are added to the reaction mixture.

    • The fluorescence polarization is measured after an incubation period.

    • The IC50 value is calculated from the dose-response curve of inhibitor concentration versus the percentage of inhibition of the fluorescence polarization signal.

Cell Proliferation Assays

These assays were conducted to evaluate the effect of this compound on the growth of MLL translocation-harboring cancer cells.

  • Principle: The viability or proliferation of cancer cell lines is measured after treatment with the compound.

  • General Protocol:

    • MLL-rearranged leukemia cell lines (e.g., MV4-11) are seeded in multi-well plates.

    • The cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).

    • The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.

In Vivo Xenograft Tumor Models

The in vivo efficacy of this compound was demonstrated in mouse xenograft models.[2][3]

  • Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the drug on tumor growth is then evaluated.

  • General Protocol:

    • MV4-11 cells are subcutaneously injected into immunocompromised mice.

    • Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

    • This compound is administered orally to the treatment group at a specified dose and schedule.

    • Tumor volume and body weight are monitored throughout the study.

    • At the end of the study, tumors are excised and may be used for further analysis (e.g., target engagement, biomarker studies).

Experimental Workflow Diagram

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Endpoints FP_Assay Fluorescence Polarization Assay Cell_Prolif_Assay Cell Proliferation Assay Xenograft_Model MV4-11 Xenograft Mouse Model FP_Assay->Xenograft_Model Promising Candidate IC50 Determine IC50 FP_Assay->IC50 Cell_Prolif_Assay->Xenograft_Model Promising Candidate GI50 Determine GI50 Cell_Prolif_Assay->GI50 Tumor_Growth_Inhibition Assess Tumor Growth Inhibition Xenograft_Model->Tumor_Growth_Inhibition

Caption: Conceptual workflow for the evaluation of this compound.

Conclusion

This compound represents a significant advancement in the targeted therapy of MLL-rearranged leukemias. Its mechanism of action, centered on the specific inhibition of the WDR5-MLL1 protein-protein interaction, provides a clear rationale for its anti-leukemic activity. The potent in vitro activity, coupled with demonstrated in vivo efficacy, underscores the therapeutic potential of this compound. Further research will likely focus on its clinical development and the identification of biomarkers for patient stratification.

References

DDO-2213: A Potent and Orally Bioavailable WDR5-MLL1 Protein-Protein Interaction Inhibitor for MLL-Rearranged Leukemias

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Mixed lineage leukemia (MLL)-rearranged (MLLr) leukemias are aggressive hematological malignancies with a poor prognosis, particularly in pediatric and elderly patients. These leukemias are characterized by chromosomal translocations involving the KMT2A (formerly MLL1) gene, leading to the expression of oncogenic fusion proteins. The interaction between the WD repeat-containing protein 5 (WDR5) and the MLL1 protein is crucial for the catalytic activity of the MLL1 methyltransferase complex, which is aberrantly recruited by MLL fusion proteins to target genes, driving leukemogenesis. Disrupting the WDR5-MLL1 protein-protein interaction (PPI) has emerged as a promising therapeutic strategy. DDO-2213 is a potent, orally bioavailable small-molecule inhibitor that specifically targets this interaction, demonstrating significant anti-leukemic activity in preclinical models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and relevant biological pathways.

Mechanism of Action

This compound functions by competitively binding to the "WIN" (WDR5-interacting) site on the surface of the WDR5 protein.[1][2] This site is the natural binding pocket for a conserved arginine-containing motif within the MLL1 protein. By occupying this pocket, this compound directly prevents the association of WDR5 with MLL1, thereby disrupting the integrity and catalytic activity of the MLL1 core complex.[1][2] In the context of MLL-rearranged leukemia, this inhibition leads to the downregulation of aberrant H3K4 methylation at the promoters of MLL fusion target genes, such as HOXA9 and MEIS1, which are critical for leukemic cell self-renewal and proliferation. Consequently, the expression of these oncogenes is suppressed, leading to cell differentiation and apoptosis.

Mechanism of this compound Inhibition cluster_0 Normal MLL1 Complex Activity cluster_1 This compound Intervention MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 interacts with H3K4 H3K4 WDR5->H3K4 enables methylation of Target Gene Expression Target Gene Expression H3K4->Target Gene Expression promotes This compound This compound WDR5_inhibited WDR5 This compound->WDR5_inhibited binds to WIN site MLL1_unbound MLL1 WDR5_inhibited->MLL1_unbound interaction blocked H3K4_unmethylated H3K4 WDR5_inhibited->H3K4_unmethylated methylation inhibited Reduced Gene Expression Reduced Gene Expression H3K4_unmethylated->Reduced Gene Expression leads to

Figure 1: this compound Mechanism of Action

Data Presentation

The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy.

Table 1: Biochemical Activity of this compound

ParameterValueAssayReference
IC50 29 nMFluorescence Polarization (FP)[3][4]
Kd 72.9 nMSurface Plasmon Resonance (SPR)[3][4]

Table 2: Cellular Activity of this compound

Cell LineMLL StatusGI50AssayReference
MV4-11 MLL-AF40.5 µMCell Proliferation[4]
MOLM-13 MLL-AF90.8 µMCell Proliferation[4]
K562 MLL-WT> 25 µMCell Proliferation[4]

Table 3: In Vivo Efficacy of this compound in MV4-11 Xenograft Model

Treatment GroupDoseRouteTumor Growth Inhibition (TGI)Reference
This compound 50 mg/kgOral (p.o.)Significant[4]
Vehicle -Oral (p.o.)-[4]

Table 4: Pharmacokinetic Properties of this compound in Mice

ParameterValue (5 mg/kg, p.o.)
Tmax (h) 2.0
Cmax (ng/mL) 458
AUC0-t (ng·h/mL) 2870
Bioavailability (F%) 45.3

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Fluorescence Polarization (FP) Assay for WDR5-MLL1 Inhibition

This assay competitively measures the displacement of a fluorescently labeled MLL1 peptide from WDR5 by an inhibitor.

Fluorescence Polarization Assay Workflow Reagents Reagents: - WDR5 Protein - FITC-labeled MLL1 peptide - this compound (or test compound) - Assay Buffer Plate_Setup Plate Setup (384-well) Reagents->Plate_Setup Incubation Incubation at Room Temperature Plate_Setup->Incubation FP_Reading Fluorescence Polarization Reading Incubation->FP_Reading Data_Analysis Data Analysis (IC50 determination) FP_Reading->Data_Analysis

Figure 2: FP Assay Workflow

Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of WDR5 protein in FP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20).

    • Prepare a 2X solution of FITC-labeled MLL1 peptide (e.g., FITC-ARAEVHLRK) in the same buffer.

    • Prepare serial dilutions of this compound in DMSO, and then dilute into FP assay buffer to create 4X inhibitor solutions.

  • Assay Plate Setup (384-well, black, non-binding surface):

    • Add 5 µL of 4X this compound solution to the appropriate wells.

    • Add 5 µL of assay buffer with DMSO (vehicle control) to control wells.

    • Add 10 µL of 2X WDR5 protein solution to all wells except for the "no protein" control wells.

    • Add 10 µL of assay buffer to the "no protein" control wells.

    • Initiate the binding reaction by adding 10 µL of 2X FITC-labeled MLL1 peptide solution to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Fluorescence Polarization Reading:

    • Measure fluorescence polarization on a suitable plate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for MLL1 Methyltransferase Activity

This assay measures the enzymatic activity of the MLL1 complex by detecting the methylation of a biotinylated histone H3 peptide.

HTRF Methyltransferase Assay Workflow Enzyme_Reaction Enzymatic Reaction: - MLL1 complex - Biotin-H3 peptide - SAM - this compound Detection Detection: - Streptavidin-XL665 - Anti-H3K4me-Cryptate Enzyme_Reaction->Detection Incubation_2 Incubation Detection->Incubation_2 HTRF_Reading HTRF Reading (665nm / 620nm) Incubation_2->HTRF_Reading Data_Analysis_2 Data Analysis (IC50 determination) HTRF_Reading->Data_Analysis_2

Figure 3: HTRF Assay Workflow

Protocol:

  • Enzymatic Reaction:

    • In a 384-well plate, add this compound at various concentrations.

    • Add the MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L).

    • Add the biotinylated histone H3 peptide substrate.

    • Initiate the reaction by adding S-adenosylmethionine (SAM).

    • Incubate at room temperature for a defined period (e.g., 1-3 hours).

  • Detection:

    • Stop the enzymatic reaction.

    • Add the HTRF detection reagents: Streptavidin-XL665 (binds to the biotinylated peptide) and an anti-mono/di-methylated H3K4 antibody labeled with Europium cryptate.

  • Incubation:

    • Incubate the plate at room temperature for 1 hour to allow for the binding of the detection reagents.

  • HTRF Reading:

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Determine the IC50 value by plotting the HTRF ratio against the inhibitor concentration.

MV4-11 Xenograft Mouse Model for In Vivo Efficacy

This model assesses the anti-tumor activity of this compound in an in vivo setting using a human MLL-rearranged leukemia cell line.

Protocol:

  • Cell Culture and Implantation:

    • Culture MV4-11 cells under standard conditions.

    • Subcutaneously inject a suspension of MV4-11 cells (e.g., 5 x 106 cells in PBS or Matrigel) into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).

  • Tumor Growth and Treatment:

    • Monitor tumor growth by caliper measurements.

    • When tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

    • Administer this compound orally at the desired dose and schedule.

    • Administer the vehicle to the control group.

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight regularly (e.g., twice weekly).

    • Monitor the health of the animals.

    • The study endpoint may be a specific tumor volume, a defined time point, or signs of morbidity.

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.

    • Analyze the statistical significance of the results.

Signaling Pathway

In MLL-rearranged leukemia, the MLL fusion protein aberrantly recruits the MLL1 core complex, including WDR5, to target genes like HOXA9 and MEIS1. This leads to increased H3K4 methylation, chromatin remodeling, and enhanced gene transcription, which drives leukemic cell proliferation and blocks differentiation.

WDR5-MLL1 Signaling in MLL-Rearranged Leukemia MLL_Fusion_Protein MLL Fusion Protein (e.g., MLL-AF4) WDR5_MLL1_Complex WDR5-MLL1 Core Complex MLL_Fusion_Protein->WDR5_MLL1_Complex recruits Target_Gene_Promoter Target Gene Promoter (e.g., HOXA9, MEIS1) WDR5_MLL1_Complex->Target_Gene_Promoter binds to H3K4_Methylation H3K4 Methylation Target_Gene_Promoter->H3K4_Methylation leads to increased Gene_Transcription Oncogene Transcription H3K4_Methylation->Gene_Transcription promotes Leukemogenesis Leukemic Proliferation & Survival Gene_Transcription->Leukemogenesis drives

Figure 4: WDR5-MLL1 Signaling Pathway

Conclusion

This compound is a promising, well-characterized inhibitor of the WDR5-MLL1 interaction with demonstrated preclinical efficacy. Its oral bioavailability and potent activity against MLL-rearranged leukemia cells make it a valuable tool for further research and a potential candidate for clinical development. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working in the fields of epigenetics, cancer biology, and drug discovery.

References

The Critical Role of WDR5 in MLL Fusion Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mixed-lineage leukemia (MLL) is an aggressive form of acute leukemia driven by chromosomal translocations involving the KMT2A (formerly MLL1) gene. These translocations generate oncogenic fusion proteins that aberrantly activate a pro-leukemic gene expression program. A growing body of evidence has identified WD Repeat Domain 5 (WDR5) as an indispensable component of the MLL fusion protein complex, making it a critical node for therapeutic intervention. This technical guide provides an in-depth examination of the molecular function of WDR5 in the context of MLL fusion leukemia, details its validation as a drug target, summarizes key quantitative data for targeted inhibitors, and provides detailed experimental protocols for studying the WDR5-MLL interaction.

Introduction: The Epigenetic Landscape of MLL Fusion Leukemia

Mixed-lineage leukemia is characterized by rearrangements of the KMT2A gene, which encodes a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase.[1][2] These rearrangements fuse the N-terminal portion of MLL1 with one of over 80 different partner proteins, creating oncogenic MLL fusion proteins.[3][4] The N-terminus of MLL1 retained in the fusion protein is crucial as it mediates interactions with essential components of a larger protein complex, including the tumor suppressor Menin.[5] These fusion proteins drive leukemogenesis by constitutively activating the expression of target genes, most notably the HOXA9 and MEIS1 homeobox genes, which are critical for hematopoietic stem cell self-renewal.[3][6]

The enzymatic activity of the wild-type MLL1 protein is dependent on its assembly into a core complex with several other proteins: WDR5, Retinoblastoma Binding Protein 5 (RBBP5), Absent, Small, Homeotic-2-Like (ASH2L), and DPY30.[7][8][9] This complex, often referred to as the MLL or COMPASS-like complex, is essential for robust H3K4 di- and tri-methylation, epigenetic marks associated with active gene transcription.[10][11][12] Crucially, the oncogenic activity of MLL fusion proteins is also dependent on these core components, establishing the protein-protein interactions within this complex as key therapeutic targets.

The Central Scaffolding Role of WDR5

WDR5 is a highly conserved WD40-repeat containing protein that functions as a critical scaffolding component within the MLL methyltransferase complex.[9][13] Its primary roles are to stabilize the complex and to present substrates for methylation.

Interaction with the MLL Complex

WDR5 is indispensable for the assembly and enzymatic activity of the MLL1 core complex.[10][14] It acts as a central hub, directly interacting with both the MLL1 protein and other core subunits like RBBP5.[8][9] The interaction between WDR5 and MLL1 is mediated by a conserved "WDR5-interacting" (WIN) motif within MLL1.[10][15] Structural studies have revealed that a critical arginine residue (Arg-3765) within the MLL1 WIN motif inserts into a pocket on the surface of WDR5.[15] Disruption of this specific interaction leads to the dissociation of the MLL1 core complex and a dramatic reduction in its H3K4 methyltransferase activity.[6][14]

Interaction with Histone H3

Initially, WDR5 was thought to "read" existing methylation marks on histone H3, specifically recognizing dimethylated H3K4 (H3K4me2) to facilitate subsequent trimethylation.[12] However, crystal structures have shown that WDR5 binds to the N-terminal tail of histone H3, utilizing the same pocket that binds the MLL1 WIN motif to interact with arginine 2 of histone H3 (H3R2).[7][15][16] This suggests a model where WDR5 doesn't directly read the K4 methylation state but instead serves to present the histone H3 tail to the MLL1 catalytic SET domain for methylation.[12] There is a delicate interplay where the MLL protein and the histone H3 substrate compete for binding to the same site on WDR5, a process that may be modulated by the methylation status of the histone tail.[7][16]

MLL_Core_Complex cluster_core MLL1 Core Complex cluster_histone Substrate MLL1 MLL1 (SET Domain) H3K4 H3K4 MLL1->H3K4 Methylation WDR5 WDR5 WDR5->MLL1 'WIN' Motif RBBP5 RBBP5 WDR5->RBBP5 HistoneH3 Histone H3 Tail WDR5->HistoneH3 H3R2 Binding ASH2L ASH2L RBBP5->ASH2L ASH2L->MLL1 DPY30 DPY30 DPY30->ASH2L

Figure 1: The MLL1 Core Complex and its interaction with Histone H3.

The Oncogenic Mechanism of MLL Fusion Proteins

In MLL-rearranged leukemia, the chromosomal translocation results in an MLL fusion protein that lacks the C-terminal SET domain responsible for methyltransferase activity.[3] However, the N-terminal portion, which contains the WDR5-binding WIN motif, is retained. This MLL-N-terminus directs the fusion protein to target gene loci, such as HOXA9.[3] The fusion partner (e.g., AF4, AF9, ENL) recruits other potent transcriptional activators, including the super elongation complex (SEC) and DOT1L, the H3K79 methyltransferase.[4][5]

Crucially, the MLL fusion oncoprotein requires the remaining wild-type MLL1 allele and its associated core complex components, including WDR5, for its full leukemogenic activity.[1][6] The WDR5-containing complex is recruited to the target genes, where it establishes the H3K4me3 mark, creating a chromatin environment permissive for the high levels of transcription driven by the fusion protein's partner. This cooperative action maintains the aberrant expression of genes that block hematopoietic differentiation and promote uncontrolled proliferation.[6]

MLL_Fusion_Mechanism cluster_chromatin Chromatin MLL_Fusion MLL-Fusion (e.g., MLL-AF9) WDR5_Complex WDR5/MLL WT Core Complex MLL_Fusion->WDR5_Complex Recruits Elongation_Factors Elongation Factors (e.g., SEC, DOT1L) MLL_Fusion->Elongation_Factors Recruits DNA <Target Gene (e.g., HOXA9)> MLL_Fusion->DNA Binds DNA WDR5_Complex->DNA H3K4me3 Elongation_Factors->DNA H3K79me Transcription Elongation Leukemogenesis Leukemogenesis DNA->Leukemogenesis Aberrant Transcription Inhibitor_Mechanism WDR5 WDR5 WDR5_MLL_Complex Functional MLL Complex WDR5->WDR5_MLL_Complex WDR5_Inhibitor_Complex Inhibited WDR5 WDR5->WDR5_Inhibitor_Complex MLL MLL Protein (WIN Motif) MLL->WDR5_MLL_Complex Interaction Inhibitor WDR5-MLL Inhibitor Inhibitor->WDR5_MLL_Complex Blocks Assembly Inhibitor->WDR5_Inhibitor_Complex High-Affinity Binding Leukemia_Progression Leukemia Progression WDR5_MLL_Complex->Leukemia_Progression Apoptosis_Differentiation Apoptosis & Differentiation WDR5_Inhibitor_Complex->Apoptosis_Differentiation Experimental_Workflow cluster_invitro Biochemical & In Vitro Assays cluster_cellular Cellular Assays Start Hypothesis: Inhibitor X blocks WDR5-MLL interaction Binding_Assay Binding Assay (e.g., ITC, DSF) Determine Kd Start->Binding_Assay HMT_Assay In Vitro HMT Assay Determine IC50 Binding_Assay->HMT_Assay Co_IP Co-IP Confirm target engagement in cells HMT_Assay->Co_IP ChIP_qPCR ChIP-qPCR Measure WDR5/H3K4me3 occupancy at promoters Co_IP->ChIP_qPCR Gene_Expression RT-qPCR / RNA-seq Measure HOXA9/MEIS1 expression ChIP_qPCR->Gene_Expression Cell_Viability Cell Viability Assay (e.g., CTG) Determine GI50 Gene_Expression->Cell_Viability Endpoint Conclusion: Inhibitor X is a potent and specific anti-leukemic agent Cell_Viability->Endpoint

References

The Discovery and Preclinical Development of DDO-2213: A Potent WDR5-MLL1 Interaction Inhibitor for MLL-Rearranged Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Drug Development Professionals

Published: December 9, 2025

Abstract

This document provides a comprehensive technical overview of the discovery and preclinical development of DDO-2213, a novel, potent, and orally bioavailable small molecule inhibitor of the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and mixed lineage leukemia 1 (MLL1). The dysregulation of the MLL1 gene, often through chromosomal translocations, is a key driver in a significant subset of aggressive acute leukemias. This compound was developed to disrupt the critical WDR5-MLL1 interaction, which is essential for the stability and histone methyltransferase activity of the MLL1 complex. This guide details the pharmacological properties, key experimental data, and the methodologies used in the evaluation of this compound, providing a resource for researchers in oncology and drug development.

Introduction

Acute leukemias with rearrangements of the mixed lineage leukemia (MLL) gene are associated with a poor prognosis, particularly in infant and therapy-related cases. The resulting MLL fusion proteins are potent oncogenic drivers that rely on the formation of a core complex with other proteins to exert their leukemogenic activity. A key component of this complex is the WD repeat-containing protein 5 (WDR5), which binds directly to the MLL1 protein and is crucial for the histone methyltransferase activity of the complex. This activity, specifically the methylation of histone H3 at lysine (B10760008) 4 (H3K4), leads to the upregulation of target genes such as HOXA9 and MEIS1, driving leukemic cell proliferation and survival.[1]

Targeting the WDR5-MLL1 protein-protein interaction (PPI) has emerged as a promising therapeutic strategy to combat MLL-rearranged leukemias.[2] this compound is a result of a structure-activity relationship (SAR) study aimed at developing potent and orally bioavailable inhibitors of this interaction.[2] This document summarizes the key findings from the preclinical development of this compound.

Mechanism of Action

This compound functions by competitively binding to WDR5, thereby disrupting its interaction with MLL1. This prevents the proper assembly and function of the MLL1 methyltransferase complex, leading to a reduction in H3K4 methylation at target gene promoters. The subsequent downregulation of oncogenic genes inhibits the proliferation of leukemia cells that harbor MLL translocations.

G cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia MLL1 MLL1 Complex H3K4me H3K4 Methylation MLL1->H3K4me Catalyzes WDR5 WDR5 WDR5->MLL1 Interaction TargetGenes Target Genes (e.g., HOXA9) H3K4me->TargetGenes Activates Differentiation Normal Differentiation TargetGenes->Differentiation Promotes MLL_Fusion MLL Fusion Protein H3K4me_L Aberrant H3K4 Methylation MLL_Fusion->H3K4me_L Drives WDR5_L WDR5 WDR5_L->MLL_Fusion Required Interaction Oncogenes Oncogenes (e.g., HOXA9, MEIS1) H3K4me_L->Oncogenes Upregulates Leukemia Leukemic Proliferation Oncogenes->Leukemia Drives DDO2213 This compound DDO2213->WDR5_L G cluster_Discovery Discovery & In Vitro Characterization cluster_InVivo In Vivo Evaluation SAR Structure-Activity Relationship Studies FP_Assay Fluorescence Polarization Assay (IC50) SAR->FP_Assay Identify Hits Binding_Assay Binding Assay (Kd) FP_Assay->Binding_Assay Confirm Binding HMT_Assay MLL1 HMT Assay Binding_Assay->HMT_Assay Assess Functional Inhibition Cell_Proliferation Cell Proliferation Assay (MV4-11, GI50) HMT_Assay->Cell_Proliferation Evaluate Cellular Activity PK_Studies Pharmacokinetic Studies (Oral Bioavailability) Cell_Proliferation->PK_Studies Select Lead for In Vivo Studies Xenograft MV4-11 Xenograft Model PK_Studies->Xenograft Determine Dosing Regimen Efficacy Tumor Growth Inhibition Xenograft->Efficacy Evaluate In Vivo Efficacy

References

Investigating the Downstream Targets of DDO-2213: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDO-2213 is a potent and orally bioavailable small molecule inhibitor that targets the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia 1 (MLL1).[1][2] This interaction is critical for the histone methyltransferase (HMT) activity of the MLL1 complex, which is frequently dysregulated in certain cancers, particularly acute leukemias with MLL gene rearrangements. By disrupting the WDR5-MLL1 interaction, this compound effectively inhibits MLL1's catalytic activity, leading to the downregulation of key downstream target genes involved in leukemogenesis. This guide provides an in-depth overview of the downstream targets of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development efforts in this area.

Introduction: The WDR5-MLL1 Interaction as a Therapeutic Target

The MLL1 protein is a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase that plays a crucial role in regulating gene expression during development and hematopoiesis. In a significant subset of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), the MLL1 gene undergoes chromosomal translocations, resulting in the formation of oncogenic MLL fusion proteins. These fusion proteins aberrantly recruit the MLL1 complex to target genes, leading to their sustained expression and driving leukemic transformation.

The interaction between WDR5 and a conserved "Win" (WDR5-interaction) motif on MLL1 is essential for the assembly and catalytic activity of the MLL1 core complex. Therefore, inhibiting this interaction presents a promising therapeutic strategy for MLL-rearranged leukemias. This compound was developed as a potent inhibitor of this PPI, demonstrating selective activity against MLL-rearranged leukemia cells.[1][2]

Mechanism of Action of this compound

This compound functions by competitively binding to the MLL1-binding pocket on WDR5, thereby preventing the association of MLL1 with the complex. This disruption leads to a significant reduction in the histone methyltransferase activity of the MLL1 complex, specifically the mono-, di-, and tri-methylation of histone H3 at lysine 4 (H3K4me1/2/3). The loss of these activating histone marks at the promoters of MLL1 target genes results in their transcriptional repression.

DDO-2213_Mechanism_of_Action cluster_0 Normal MLL1 Complex Activity cluster_1 Inhibition by this compound WDR5 WDR5 MLL1 MLL1 WDR5->MLL1 Interaction Core_Complex Other Core Complex Proteins WDR5->Core_Complex Histone Histone H3 WDR5->Histone H3K4 Methylation MLL1->Core_Complex MLL1->Histone H3K4 Methylation Core_Complex->Histone H3K4 Methylation H3K4me3 H3K4me3 Histone->H3K4me3 Target_Gene Target Gene (e.g., HOXA9, MEIS1) H3K4me3->Target_Gene Promotes Transcription Active Transcription Target_Gene->Transcription DDO2213 This compound WDR5_inhibited WDR5 DDO2213->WDR5_inhibited Binds to MLL1_dissociated MLL1 No_H3K4me3 Reduced H3K4me3 WDR5_inhibited->No_H3K4me3 Inhibits Methylation Target_Gene_repressed Target Gene (e.g., HOXA9, MEIS1) No_H3K4me3->Target_Gene_repressed Leads to Repression Transcriptional Repression Target_Gene_repressed->Repression

Figure 1: Mechanism of this compound Action

Downstream Cellular Effects and Key Target Genes

The primary downstream effect of this compound is the selective inhibition of proliferation and induction of apoptosis in cancer cells harboring MLL translocations. This is a direct consequence of the downregulation of MLL1 target genes that are critical for leukemic cell survival and self-renewal.

The most well-characterized downstream targets of the MLL1 complex, and therefore of this compound, are the Homeobox (HOX) genes , particularly HOXA9 , and Myeloid Ecotropic Viral Integration Site 1 (MEIS1) . These transcription factors are essential for normal hematopoiesis, but their aberrant and sustained expression is a hallmark of MLL-rearranged leukemias.

Quantitative Data Summary

The following tables summarize the key in vitro and cellular activities of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueAssay MethodReference
IC50 (WDR5-MLL1 PPI) 29 nMCompetitive Fluorescence Polarization[1][2]
Kd (vs. WDR5) 72.9 nMSurface Plasmon Resonance[1][2]

Table 2: Cellular Activity of this compound in MLL-rearranged Leukemia Cell Line (MV4-11)

ParameterConcentrationEffectAssay MethodReference
Cell Proliferation (GI50) ~10 µM50% growth inhibitionCell Viability Assay (e.g., CCK8)
HOXA9 mRNA Expression 10 µMSignificant DownregulationRT-qPCR
MEIS1 mRNA Expression 10 µMSignificant DownregulationRT-qPCR
Global H3K4me3 Levels 10 µMNoticeable ReductionWestern Blot

Note: Specific fold-change and percentage reduction values for gene expression and histone methylation are often presented graphically in the source literature. For precise quantitative comparisons, consulting the original publication by Chen et al. (2021) is recommended.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound.

Competitive Fluorescence Polarization Assay for WDR5-MLL1 Interaction

This assay is used to determine the IC50 of inhibitors of the WDR5-MLL1 protein-protein interaction.

Materials:

  • Recombinant human WDR5 protein

  • Fluorescein-labeled MLL1 peptide (Win motif)

  • This compound or other test compounds

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a solution of WDR5 protein and the fluorescein-labeled MLL1 peptide in the assay buffer. The concentrations should be optimized to yield a stable and robust fluorescence polarization signal.

  • Serially dilute this compound in DMSO and then further dilute in the assay buffer to the desired final concentrations.

  • In a 384-well plate, add the WDR5-MLL1 peptide solution.

  • Add the diluted this compound or vehicle control (DMSO) to the wells.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for fluorescein.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the controls (no inhibitor and no WDR5).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

FP_Assay_Workflow Start Start Prepare_Reagents Prepare WDR5, Fluorescent MLL1 Peptide, and this compound Dilutions Start->Prepare_Reagents Plate_Setup Add Reagents to 384-well Plate Prepare_Reagents->Plate_Setup Incubation Incubate at Room Temperature (1 hr) Plate_Setup->Incubation Measurement Measure Fluorescence Polarization Incubation->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: Fluorescence Polarization Assay Workflow
Western Blot for Histone H3K4 Trimethylation (H3K4me3)

This protocol is for assessing the effect of this compound on global H3K4me3 levels in cells.

Materials:

  • MV4-11 cells

  • This compound

  • Histone extraction buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Culture MV4-11 cells and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 24-48 hours).

  • Histone Extraction: Harvest the cells and extract histones using an acid extraction method or a commercial kit.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-H3K4me3 and anti-total H3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the H3K4me3 signal to the total H3 signal.

RT-qPCR for Gene Expression Analysis of HOXA9 and MEIS1

This protocol is for quantifying the mRNA levels of HOXA9 and MEIS1 following treatment with this compound.

Materials:

  • MV4-11 cells treated with this compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB)

  • SYBR Green or TaqMan qPCR master mix

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from this compound-treated and control cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Set up qPCR reactions in triplicate for each gene (HOXA9, MEIS1, and the housekeeping gene) using the cDNA, primers, and qPCR master mix.

  • qPCR Run: Perform the qPCR reaction in a real-time PCR instrument.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in HOXA9 and MEIS1 expression in this compound-treated cells compared to the control, normalized to the housekeeping gene.

Signaling Pathways and Logical Relationships

The inhibition of the WDR5-MLL1 interaction by this compound initiates a cascade of events that ultimately leads to the suppression of the leukemogenic program. The following diagram illustrates the logical flow from target engagement to cellular phenotype.

DDO2213_Signaling_Pathway DDO2213 This compound WDR5_MLL1 WDR5-MLL1 Interaction DDO2213->WDR5_MLL1 Inhibits MLL1_Activity MLL1 H3K4 Methyltransferase Activity WDR5_MLL1->MLL1_Activity Required for H3K4me3_Levels H3K4me3 at Target Gene Promoters MLL1_Activity->H3K4me3_Levels Catalyzes Gene_Expression Expression of HOXA9, MEIS1, and other MLL1 Target Genes H3K4me3_Levels->Gene_Expression Activates Cellular_Effects Leukemic Cell Proliferation and Survival Gene_Expression->Cellular_Effects Drives Apoptosis Apoptosis Cellular_Effects->Apoptosis Inhibition leads to

Figure 3: Downstream Signaling Cascade of this compound

Conclusion and Future Directions

This compound represents a promising therapeutic agent that selectively targets the WDR5-MLL1 protein-protein interaction, a key vulnerability in MLL-rearranged leukemias. Its mechanism of action, centered on the inhibition of MLL1's histone methyltransferase activity, leads to the transcriptional repression of critical downstream oncogenes such as HOXA9 and MEIS1. The in-depth understanding of these downstream targets and the availability of robust experimental protocols are crucial for the ongoing preclinical and potential clinical development of this compound and other inhibitors of this pathway.

Future research should focus on a more comprehensive, genome-wide analysis of the transcriptional consequences of this compound treatment using techniques like ChIP-seq for MLL1 and H3K4me3, and RNA-seq for global gene expression profiling. This will not only confirm the known downstream targets but may also unveil novel pathways affected by the inhibition of the WDR5-MLL1 interaction, potentially identifying new therapeutic opportunities and biomarkers of response. Furthermore, investigating the efficacy of this compound in combination with other epigenetic modifiers or standard chemotherapy agents could lead to more effective treatment strategies for this aggressive form of leukemia.

References

The WDR5-MLL1 Interaction Inhibitor DDO-2213: A Technical Overview of its Impact on Gene Expression in Leukemia Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDO-2213 is a potent and orally bioavailable small molecule inhibitor that targets the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1][2][3][4] This interaction is critical for the assembly and enzymatic activity of the MLL1 histone methyltransferase complex, which plays a central role in regulating gene expression.[5][6] Dysregulation of the MLL1 complex is a key driver in certain aggressive forms of acute leukemia, particularly those with MLL gene rearrangements.[5][6] this compound disrupts the WDR5-MLL1 interaction, leading to the inhibition of MLL1's histone methyltransferase activity and the subsequent downregulation of key oncogenic target genes.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on gene expression in leukemia cells, and detailed protocols for key experimental procedures.

Introduction: Targeting the WDR5-MLL1 Axis in Leukemia

Acute leukemias harboring rearrangements of the Mixed Lineage Leukemia (MLL) gene are characterized by aggressive clinical behavior and poor prognosis. These rearrangements result in the production of oncogenic MLL fusion proteins that drive leukemogenesis through the aberrant activation of target genes, including the homeobox (HOX) genes like HOXA9 and its cofactor MEIS1.[7][8]

The enzymatic activity of the MLL1 complex, which is responsible for histone H3 lysine (B10760008) 4 (H3K4) methylation, is dependent on its interaction with a core set of proteins, including WDR5.[6][9] WDR5 acts as a critical scaffolding protein, and its interaction with MLL1 is essential for the stability and catalytic function of the complex.[6][9] Therefore, disrupting the WDR5-MLL1 protein-protein interaction presents a promising therapeutic strategy for MLL-rearranged leukemias. This compound was developed as a potent and selective inhibitor of this interaction.[3][4]

Mechanism of Action of this compound

This compound functions by competitively binding to the "WIN site" on WDR5, a pocket that is essential for the interaction with MLL1.[3][4] By occupying this site, this compound prevents the association of MLL1 with WDR5, leading to the destabilization of the MLL1 core complex and a reduction in its histone methyltransferase activity. This ultimately results in decreased H3K4 methylation at the promoter regions of MLL1 target genes and their subsequent transcriptional repression.

Impact on Gene Expression in Leukemia Cells

The inhibition of the WDR5-MLL1 interaction by this compound leads to a significant alteration in the gene expression profile of MLL-rearranged leukemia cells. The primary effect is the downregulation of key MLL1 target genes that are critical for leukemic cell survival and proliferation.

Key Downregulated Genes

While the primary research article for this compound does not provide specific quantitative data on the fold-change of gene expression, the known downstream targets of the WDR5-MLL1 complex include:

  • HOXA9 : A master regulator of hematopoiesis that is commonly overexpressed in acute myeloid leukemia (AML) and is a direct target of MLL fusion proteins.[7][8]

  • MEIS1 : A homeobox protein that cooperates with HOXA9 to promote leukemogenesis.[7][8]

Inhibition of the WDR5-MLL1 complex by compounds similar to this compound has been shown to significantly reduce the mRNA levels of both HOXA9 and MEIS1 in MLL-rearranged leukemia cell lines.[7]

Quantitative Data on this compound's Biological Activity

The following tables summarize the key quantitative data available for this compound's biological activity.

ParameterValueCell Line/SystemReference
WDR5-MLL1 Inhibition (IC50) 29 nMFluorescence Polarization Assay[3][4]
WDR5 Binding Affinity (Kd) 72.9 nMWDR5 Protein[3][4]
Cell LineDescriptionThis compound GI50Reference
MV4-11 Human B-myelomonocytic leukemia, MLL-rearranged~10 µM[4]
MOLM-13 Human acute monocytic leukemia, MLL-rearrangedPotent Inhibition (exact value not specified)[4]
K562 Human chronic myelogenous leukemia, MLL-wildtypeLess Potent Inhibition[4]
HUVEC Human Umbilical Vein Endothelial Cells> 100 µM[4]

Signaling Pathways and Experimental Workflows

WDR5-MLL1 Signaling Pathway

The following diagram illustrates the central role of the WDR5-MLL1 interaction in gene regulation and how this compound disrupts this process.

WDR5_MLL1_Pathway cluster_nucleus Nucleus WDR5 WDR5 MLL1_complex Active MLL1 Complex WDR5->MLL1_complex interacts with MLL1 MLL1 MLL1->MLL1_complex Histone Histone H3 MLL1_complex->Histone methylates DDO2213 This compound DDO2213->WDR5 inhibits H3K4me3 H3K4 Trimethylation Histone->H3K4me3 TargetGenes Target Genes (e.g., HOXA9, MEIS1) H3K4me3->TargetGenes activates Transcription Gene Transcription TargetGenes->Transcription Leukemogenesis Leukemogenesis Transcription->Leukemogenesis

This compound inhibits the WDR5-MLL1 interaction, preventing leukemogenesis.
Experimental Workflow for Assessing this compound Efficacy

This diagram outlines a typical experimental workflow to evaluate the impact of this compound on leukemia cells.

Experimental_Workflow start Start cell_culture Culture MLL-rearranged Leukemia Cells (e.g., MV4-11) start->cell_culture treatment Treat cells with This compound vs. Vehicle cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay rna_extraction RNA Extraction treatment->rna_extraction protein_extraction Protein Extraction treatment->protein_extraction end End viability_assay->end qRT_PCR qRT-PCR for HOXA9, MEIS1 rna_extraction->qRT_PCR qRT_PCR->end western_blot Western Blot for H3K4me3 protein_extraction->western_blot western_blot->end

Workflow for in vitro evaluation of this compound in leukemia cells.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and similar WDR5-MLL1 inhibitors.

Cell Culture of MV4-11 Leukemia Cells
  • Cell Line: MV4-11 (ATCC® CRL-9591™)

  • Media: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in suspension culture at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Cultures are maintained by adding fresh medium to dilute the cell suspension to a density of approximately 2 x 105 cells/mL. The medium should be changed 2-3 times per week.

WDR5-MLL1 Fluorescence Polarization (FP) Assay

This assay is used to quantify the inhibitory effect of this compound on the WDR5-MLL1 interaction.

  • Principle: A fluorescently labeled peptide derived from MLL1 (FITC-MLL1) is incubated with recombinant WDR5 protein. In the unbound state, the small peptide tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger WDR5 protein, the tumbling is slower, leading to higher polarization. An inhibitor that disrupts this interaction will cause a decrease in polarization.

  • Reagents:

    • Recombinant human WDR5 protein

    • FITC-labeled MLL1 peptide

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20)

    • This compound at various concentrations

  • Procedure:

    • Add WDR5 protein and FITC-MLL1 peptide to the wells of a black, low-binding 384-well plate.

    • Add this compound at a range of concentrations.

    • Incubate at room temperature for a defined period (e.g., 1 hour) to reach equilibrium.

    • Measure fluorescence polarization using a plate reader equipped with appropriate filters (e.g., excitation at 485 nm and emission at 535 nm).

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Reverse Transcription PCR (qRT-PCR)

This technique is used to measure the changes in mRNA levels of target genes like HOXA9 and MEIS1.

  • Procedure:

    • Cell Treatment: Plate MV4-11 cells and treat with this compound or vehicle control for a specified time (e.g., 24-48 hours).

    • RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

    • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.

    • qPCR: Perform quantitative PCR using a qPCR instrument, SYBR Green or TaqMan probes, and primers specific for the target genes (HOXA9, MEIS1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

    • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

In Vivo Xenograft Model

This model is used to assess the anti-tumor efficacy of this compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG mice).

  • Procedure:

    • Cell Implantation: Subcutaneously or intravenously inject MV4-11 cells into the mice.

    • Tumor Growth: Allow tumors to establish to a palpable size.

    • Treatment: Administer this compound orally or via intraperitoneal injection at a defined dose and schedule. A control group receives a vehicle.

    • Monitoring: Monitor tumor volume and body weight of the mice regularly.

    • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Conclusion

This compound represents a promising therapeutic agent for the treatment of MLL-rearranged leukemias. Its targeted mechanism of action, which involves the specific disruption of the WDR5-MLL1 interaction, leads to the downregulation of key oncogenic genes and subsequent inhibition of leukemia cell proliferation. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other inhibitors of this critical oncogenic pathway. Further studies providing detailed quantitative gene expression data will be invaluable in fully elucidating the therapeutic potential of this compound.

References

Unraveling the Binding Dynamics of DDO-2213 with WDR5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity of DDO-2213 to the WD40-repeat-containing protein 5 (WDR5). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, detailed experimental methodologies, and visual representations of the associated molecular interactions and pathways. This compound is a potent and orally active inhibitor of the WDR5-Mixed Lineage Leukemia 1 (MLL1) protein-protein interaction, a critical target in the development of therapies for MLL-rearranged leukemias.[1][2][3][4][5][6]

Quantitative Binding Affinity Data

The binding affinity of this compound to WDR5 has been quantitatively characterized using various biophysical assays. The following table summarizes the key binding parameters, providing a clear comparison of its potency.

CompoundParameterValue (nM)Assay MethodReference
This compoundIC5029Competitive Fluorescence Polarization[1][2][3][4]
This compoundKd72.9Not specified, likely derived from FP[1][5]

IC50 (Half-maximal inhibitory concentration): Indicates the concentration of this compound required to inhibit 50% of the binding of a fluorescently labeled MLL1 peptide to WDR5. A lower IC50 value signifies higher potency.

Kd (Dissociation constant): Represents the equilibrium constant for the dissociation of the this compound/WDR5 complex. A lower Kd value indicates a higher binding affinity.

Logical Relationship: this compound Inhibition of WDR5-MLL1 Interaction

This compound functions by disrupting the critical protein-protein interaction between WDR5 and MLL1. This interaction is essential for the proper function of the MLL1 methyltransferase complex, which plays a key role in regulating gene expression. The following diagram illustrates this inhibitory relationship.

WDR5 WDR5 Complex WDR5-MLL1 Complex WDR5->Complex MLL1 MLL1 MLL1->Complex DDO2213 This compound DDO2213->Inhibition

This compound disrupts the WDR5-MLL1 protein-protein interaction.

Experimental Protocols

The primary method used to determine the binding affinity of this compound to WDR5 is a competitive fluorescence polarization (FP) assay. While the exact, detailed protocol for this compound is not publicly available, the following is a representative methodology based on established protocols for inhibitors of the WDR5-MLL1 interaction.[3]

Representative Competitive Fluorescence Polarization (FP) Assay Protocol

Objective: To determine the IC50 value of this compound for the inhibition of the WDR5-MLL1 interaction.

Materials:

  • Purified recombinant human WDR5 protein.

  • A fluorescently labeled peptide derived from the WDR5-binding region of MLL1 (e.g., FITC-MLL1).

  • This compound.

  • Assay Buffer: 100 mM potassium phosphate (B84403) (pH 8.0), 150 mM NaCl, and 0.01% Triton X-100.[7]

  • 384-well, low-volume, black, non-binding surface microplates.

  • A microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of this compound in the assay buffer. The final concentration of DMSO in the assay should be kept constant and low (e.g., <1%) to avoid interference.

    • Prepare working solutions of WDR5 protein and the FITC-MLL1 peptide in the assay buffer. The optimal concentrations of WDR5 and the fluorescent peptide need to be predetermined by titration experiments to achieve a stable and robust FP signal.

  • Assay Plate Setup:

    • Add a constant volume of the WDR5 protein solution to each well of the 384-well plate (except for the negative control wells).

    • Add the serially diluted this compound solutions to the appropriate wells. For control wells, add assay buffer with the same percentage of DMSO.

    • Add a constant volume of the FITC-MLL1 peptide solution to all wells.

    • The final volume in each well should be consistent.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization (in millipolarization units, mP) of each well using a microplate reader. The excitation and emission wavelengths should be appropriate for the fluorophore used (e.g., 485 nm excitation and 528 nm emission for FITC).[7]

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_free_peptide) / (mP_bound_peptide - mP_free_peptide)]) where:

      • mP_sample is the mP value in the presence of this compound.

      • mP_free_peptide is the mP value of the FITC-MLL1 peptide alone (minimum signal).

      • mP_bound_peptide is the mP value of the FITC-MLL1 peptide bound to WDR5 in the absence of the inhibitor (maximum signal).

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow: High-Throughput Screening for WDR5-MLL1 Inhibitors

The identification of potent inhibitors like this compound often begins with a high-throughput screening (HTS) campaign. The following diagram outlines a typical workflow for such a screen using a fluorescence polarization-based assay.

cluster_0 Primary Screen cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Orthogonal Assays cluster_3 Lead Optimization CompoundLibrary Compound Library HTS High-Throughput FP Assay CompoundLibrary->HTS Hits Initial Hits HTS->Hits DoseResponse Dose-Response FP Assay Hits->DoseResponse ConfirmedHits Confirmed Hits (with IC50) DoseResponse->ConfirmedHits SecondaryAssays Orthogonal Assays (e.g., SPR, ITC) ConfirmedHits->SecondaryAssays ValidatedHits Validated Hits SecondaryAssays->ValidatedHits SAR Structure-Activity Relationship (SAR) Studies ValidatedHits->SAR LeadCompound Lead Compound (e.g., this compound) SAR->LeadCompound

A typical workflow for the discovery of WDR5-MLL1 inhibitors.

Signaling Pathway: Downstream Effects of WDR5-MLL1 Inhibition

The WDR5-MLL1 complex is a key epigenetic regulator that, in the context of MLL-rearranged leukemia, leads to the upregulation of oncogenes such as HOXA9 and MEIS1.[8] These transcription factors are critical for the proliferation and survival of leukemic cells. By inhibiting the WDR5-MLL1 interaction, this compound effectively downregulates the expression of these oncogenes, leading to anti-leukemic effects.

DDO2213 This compound WDR5_MLL1 WDR5-MLL1 Complex DDO2213->WDR5_MLL1 H3K4me3 H3K4 Trimethylation WDR5_MLL1->H3K4me3 Upregulates HOXA9_MEIS1 HOXA9 & MEIS1 Gene Expression H3K4me3->HOXA9_MEIS1 Activates Leukemogenesis Leukemic Cell Proliferation & Survival HOXA9_MEIS1->Leukemogenesis Promotes

Signaling pathway illustrating the effect of this compound on leukemogenesis.

References

Preliminary Preclinical Assessment of DDO-2213: A WDR5-MLL1 Interaction Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity and specificity studies conducted on DDO-2213, a potent and orally bioavailable small molecule inhibitor of the WD repeat-containing protein 5 (WDR5)-mixed lineage leukemia 1 (MLL1) protein-protein interaction. The data presented herein is crucial for the continued preclinical development of this compound as a potential therapeutic agent for MLL-rearranged leukemias.

Core Efficacy and Specificity

This compound is an aniline (B41778) pyrimidine-based inhibitor designed to disrupt the critical interaction between WDR5 and MLL1, a key driver in certain types of acute leukemia.[1] The compound has demonstrated potent and selective inhibition of the WDR5-MLL1 interaction.

Biochemical and Cellular Activity

This compound exhibits high-affinity binding to WDR5 and potent inhibition of MLL1 histone methyltransferase (HMT) activity.[1][2][3][4][5][6] This activity translates to selective anti-proliferative effects in cancer cell lines harboring MLL translocations.

ParameterValueAssayCell Line(s)
WDR5-MLL1 PPI IC50 29 nMCompetitive Fluorescence Polarization-
WDR5 Binding Kd 72.9 nM--
MLL1 HMT Activity IC50 0.78 µMIn vitro HMT assay-
MV4-11 GI50 12.6 µMCell Proliferation AssayMV4-11 (MLL-rearranged)
MOLM-13 IC50 13.1 µMCell Proliferation AssayMOLM-13 (MLL-rearranged)
K562 IC50 > 100 µMCell Proliferation AssayK562 (MLL-wild type)
HUVEC IC50 > 100 µMCell Proliferation AssayHUVEC (non-cancerous)

Table 1: Summary of this compound's in vitro potency and selectivity.[3]

Kinase Selectivity

To assess its specificity, this compound was screened against a panel of other protein lysine (B10760008) methyltransferases. The results indicate that this compound is highly selective for the MLL1 complex, showing no significant activity against other tested methyltransferases.[3]

Preliminary In Vivo Toxicity Assessment

Initial in vivo studies in mouse models have provided an early indication of this compound's safety profile.

Xenograft Model Tolerability

In a xenograft model utilizing MV4-11 cells, mice were treated with this compound at doses of 40, 80, and 120 mg/kg for three weeks. Throughout the study, no significant weight loss was observed in the treated animals, suggesting good tolerability at these therapeutic doses.[3] A related WDR5 inhibitor, DDO-2093, also showed no obvious toxicity in normal mice.[6]

Animal ModelDosing RegimenObservation
MV4-11 Xenograft40, 80, 120 mg/kg for 3 weeksNo significant weight loss

Table 2: Summary of in vivo tolerability of this compound.[3]

Pharmacokinetics

Pharmacokinetic studies in healthy rats have demonstrated that this compound possesses favorable properties for oral administration.

ParameterValueSpecies
Oral Bioavailability 82.1%Rat
Oral t1/2 4.94 hRat
Microsomal Half-life > 60 minHuman and Rat

Table 3: Pharmacokinetic parameters of this compound.[3]

Experimental Protocols

Competitive Fluorescence Polarization Assay

This assay was employed to determine the IC50 of this compound for the WDR5-MLL1 interaction. A fluorescently labeled peptide derived from MLL1 is incubated with recombinant WDR5 protein. In the absence of an inhibitor, the binding of the large WDR5 protein to the small fluorescent peptide results in a high fluorescence polarization signal. When this compound is introduced, it competes with the MLL1 peptide for binding to WDR5, leading to a decrease in the fluorescence polarization signal. The IC50 value is calculated by measuring this decrease across a range of inhibitor concentrations.

In Vitro MLL1 Histone Methyltransferase (HMT) Assay

The inhibitory effect of this compound on MLL1 HMT activity was assessed using an in vitro enzymatic assay. The assay typically involves incubating the reconstituted MLL1 complex with its histone substrate (e.g., H3) and the methyl donor S-adenosylmethionine (SAM). The transfer of a methyl group to the histone is then quantified, often using a radioactive or antibody-based detection method. The IC50 is determined by measuring the reduction in methyltransferase activity at various concentrations of this compound.

Cell Proliferation Assay

The anti-proliferative activity of this compound was evaluated using a standard cell viability assay, such as the MTT or CellTiter-Glo assay. Cells were seeded in 96-well plates and treated with increasing concentrations of this compound for a specified period (e.g., 72 hours). The cell viability was then measured, and the GI50/IC50 values were calculated as the concentration of the compound that causes 50% inhibition of cell growth.

MV4-11 Xenograft Model

Female BALB/c nude mice were subcutaneously inoculated with MV4-11 cells. Once tumors reached a palpable size, the mice were randomized into vehicle and treatment groups. This compound was administered orally at the specified doses for a defined period. Tumor volume and body weight were monitored regularly throughout the study. At the end of the study, tumors were excised and weighed.

Signaling Pathway and Experimental Workflow Diagrams

WDR5_MLL1_Signaling_Pathway cluster_nucleus Nucleus WDR5 WDR5 Complex WDR5-MLL1 Complex WDR5->Complex MLL1 MLL1 MLL1->Complex H3K4me H3K4 Methylation Complex->H3K4me HMT Activity H3K4 Histone H3 Target_Genes Target Gene Expression H3K4me->Target_Genes Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis DDO_2213 This compound DDO_2213->Complex Inhibition

Caption: WDR5-MLL1 signaling pathway and the inhibitory action of this compound.

Toxicity_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis arrow arrow Cell_Lines Select MLL-rearranged and Wild-Type Cell Lines Dose_Response Dose-Response Treatment with this compound Cell_Lines->Dose_Response Viability_Assay Cell Viability Assay (e.g., MTT) Dose_Response->Viability_Assay IC50_Calc Calculate GI50/IC50 Values Viability_Assay->IC50_Calc Animal_Model Establish Xenograft Mouse Model (MV4-11) Treatment Oral Administration of This compound or Vehicle Animal_Model->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight Monitoring->Endpoint

Caption: Experimental workflow for assessing this compound toxicity and efficacy.

References

Methodological & Application

Application Notes and Protocols for DDO-2213 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDO-2213 is a potent and orally bioavailable small molecule inhibitor that targets the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1][2][3] The WDR5-MLL1 interaction is crucial for the assembly and enzymatic activity of the MLL1 histone methyltransferase complex, which plays a key role in regulating gene expression through methylation of histone H3 at lysine (B10760008) 4 (H3K4).[2][4] Dysregulation of the MLL1 gene, often through chromosomal translocations, is a hallmark of aggressive acute leukemias.[2][3] this compound selectively inhibits the MLL1 histone methyltransferase activity, leading to the suppression of MLL target gene expression, such as HOXA9 and MEIS1, and subsequent anti-proliferative effects in MLL-rearranged leukemia cells.[4] These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to investigate its biological effects.

Mechanism of Action

This compound disrupts the WDR5-MLL1 complex, which is essential for the catalytic activity of MLL1. This inhibition leads to a reduction in H3K4 methylation at the promoter regions of MLL1 target genes, including the HOXA9 and MEIS1 oncogenes. The downregulation of these key downstream targets results in cell cycle arrest, induction of apoptosis, and a block in the proliferation of MLL-rearranged leukemia cells.

G DDO2213 This compound WDR5_MLL1 WDR5-MLL1 Complex DDO2213->WDR5_MLL1 Inhibits Proliferation Cell Proliferation DDO2213->Proliferation Inhibits Apoptosis Apoptosis DDO2213->Apoptosis Induces CellCycleArrest Cell Cycle Arrest DDO2213->CellCycleArrest Induces H3K4me H3K4 Methylation WDR5_MLL1->H3K4me Promotes HOXA9_MEIS1 HOXA9 & MEIS1 Expression H3K4me->HOXA9_MEIS1 Activates HOXA9_MEIS1->Proliferation Drives

Figure 1: this compound Mechanism of Action.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterCell LineCell TypeValueAssayReference
IC50 MV4-11Human Biphenotypic B Myelomonocytic Leukemia9.7 nMCell Proliferation[1]
IC50 MOLM-13Human Acute Myeloid Leukemia15.2 nMCell Proliferation[1]
IC50 K562Human Chronic Myeloid Leukemia> 100 µMCell Proliferation[1]
IC50 HUVECHuman Umbilical Vein Endothelial Cells> 100 µMCell Proliferation[1]
Kd WDR5 ProteinN/A72.9 nMBiochemical Assay[1][3]
IC50 WDR5-MLL1 PPIN/A29 nMFluorescence Polarization[1][3]

Experimental Protocols

Cell Culture and this compound Handling

1.1. Cell Line Maintenance:

  • MV4-11 and MOLM-13 (MLL-rearranged): Culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cell density between 1 x 105 and 1 x 106 cells/mL.

  • K562 (MLL-wild type): Culture in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cell density between 2 x 105 and 1 x 106 cells/mL.

  • Incubate all cell lines at 37°C in a humidified atmosphere with 5% CO2.

1.2. This compound Stock Solution Preparation:

  • This compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.

  • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage. When stored at -80°C, it is stable for up to 6 months.[1]

1.3. This compound Treatment:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration in the appropriate cell culture medium immediately before use.

  • Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. Include a vehicle control (DMSO only) in all experiments.

G cluster_prep Preparation cluster_exp Experiment Stock This compound Stock (10 mM in DMSO) Treatment Treat Cells with This compound Stock->Treatment Media Cell Culture Media Media->Treatment Cells Cell Culture Cells->Treatment Analysis Downstream Analysis Treatment->Analysis

Figure 2: Experimental Workflow Overview.
Cell Viability Assay

This protocol is to determine the effect of this compound on cell proliferation and to calculate the IC50 value.

Materials:

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or XTT)

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Prepare a serial dilution of this compound in culture medium at 10x the final desired concentrations.

  • Add 10 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and no treatment.

  • Incubate the plate for 72 hours (or desired time point) at 37°C and 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the luminescence or absorbance using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This protocol is to detect changes in the expression of this compound target proteins.

Materials:

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-HOXA9, anti-MEIS1, anti-H3K4me3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates at a density of 1 x 106 cells/mL and treat with desired concentrations of this compound for 48-72 hours.

  • Harvest cells, wash with cold PBS, and lyse in RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C with gentle agitation. (Recommended starting dilutions: HOXA9 1:1000, MEIS1 1:1000, H3K4me3 1:1000, β-actin 1:5000; optimization is required).

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol is to quantify the extent of apoptosis induced by this compound.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 48-72 hours.

  • Harvest both adherent and suspension cells and wash twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit to a concentration of 1 x 106 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Cell Cycle Analysis

This protocol is to determine the effect of this compound on cell cycle progression.

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 24-48 hours.

  • Harvest cells, wash with cold PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

References

DDO-2213 Treatment Protocol for MLL-rearranged Leukemia Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the use of DDO-2213, a potent and orally bioavailable small molecule inhibitor of the WDR5-MLL1 protein-protein interaction, in the treatment of MLL-rearranged leukemia cell lines. This compound disrupts the formation of the MLL1/WDR5 complex, which is critical for the histone methyltransferase activity of MLL1 and the subsequent upregulation of leukemogenic genes such as HOXA9 and MEIS1. This document details the mechanism of action of this compound, its efficacy in vitro and in vivo, and provides detailed protocols for key experimental assays to evaluate its therapeutic potential.

Introduction

Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a generally poor prognosis. The fusion of the MLL gene with various partner genes results in the production of chimeric proteins that drive leukemogenesis through epigenetic dysregulation. A key interaction for the oncogenic activity of MLL fusion proteins is their association with the WD repeat-containing protein 5 (WDR5). This interaction is essential for the stability and histone H3 lysine (B10760008) 4 (H3K4) methyltransferase activity of the MLL1 complex.[1] this compound is a novel aniline (B41778) pyrimidine (B1678525) scaffold inhibitor designed to specifically disrupt the WDR5-MLL1 protein-protein interaction.[1][2][3][4] It has demonstrated potent inhibition of MLL histone methyltransferase activity and selective proliferation inhibition of MLL-rearranged leukemia cells.[1][2][3][4]

Mechanism of Action

This compound functions by competitively binding to WDR5, thereby preventing its interaction with MLL1. This disruption of the WDR5-MLL1 complex leads to the inhibition of MLL1's histone methyltransferase activity. Consequently, the aberrant methylation of H3K4 at the promoter regions of MLL1 target genes, such as HOXA9 and MEIS1, is reduced. The downregulation of these key oncogenes results in the inhibition of proliferation and suppression of the leukemic phenotype in MLL-rearranged leukemia cells.

DDO2213_Mechanism_of_Action cluster_0 Normal MLL1 Complex Activity cluster_1 This compound Intervention WDR5 WDR5 Complex WDR5-MLL1 Complex WDR5->Complex MLL1 MLL1 MLL1->Complex H3K4me H3K4 Methylation Complex->H3K4me HMT Activity H3K4 Histone H3K4 H3K4->H3K4me TargetGenes Target Genes (e.g., HOXA9, MEIS1) H3K4me->TargetGenes Upregulation Leukemogenesis Leukemogenesis TargetGenes->Leukemogenesis DDO2213 This compound WDR5_inhibited WDR5 DDO2213->WDR5_inhibited Binds and Inhibits NoComplex No WDR5-MLL1 Complex Formation WDR5_inhibited->NoComplex NoH3K4me Reduced H3K4 Methylation NoComplex->NoH3K4me NoTargetGenes Target Gene Downregulation NoH3K4me->NoTargetGenes NoLeukemogenesis Inhibition of Leukemogenesis NoTargetGenes->NoLeukemogenesis MLL1_2 MLL1 MLL1_2->NoComplex

Caption: this compound Mechanism of Action.

Data Presentation

In Vitro Efficacy of this compound
ParameterValueAssayReference
IC50 (vs. WDR5-MLL1 PPI)29 nMCompetitive Fluorescence Polarization[1][2][4]
Kd (for WDR5 protein)72.9 nM[2]
Cellular Activity of this compound
Cell LineMLL StatusGI50 (µM)Assay
MV4-11 MLL-AF4~10Cell Proliferation
MOLM-13 MLL-AF9Not Reported
K562 MLL-wildtype> 100Cell Proliferation
HUVEC Non-cancerous> 100Cell Proliferation

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is for determining the half-maximal growth inhibitory concentration (GI50) of this compound on leukemia cell lines.

Materials:

  • MLL-rearranged (e.g., MV4-11, MOLM-13) and MLL-wildtype (e.g., K562) leukemia cell lines

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 104 cells/mL in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 values using a non-linear regression analysis.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate (5x10^4 cells/mL, 100 µL) start->seed_cells prep_ddo Prepare serial dilutions of this compound seed_cells->prep_ddo add_ddo Add this compound or vehicle to wells prep_ddo->add_ddo incubate_72h Incubate for 72 hours at 37°C add_ddo->incubate_72h add_cck8 Add 10 µL CCK-8 solution incubate_72h->add_cck8 incubate_2_4h Incubate for 2-4 hours add_cck8->incubate_2_4h read_absorbance Measure absorbance at 450 nm incubate_2_4h->read_absorbance analyze_data Calculate viability and GI50 read_absorbance->analyze_data end End analyze_data->end

Caption: Cell Viability Assay Workflow.
Western Blot Analysis

This protocol is for assessing the effect of this compound on the expression of MLL1 target proteins.

Materials:

  • Leukemia cells treated with this compound or vehicle

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-HOXA9, anti-MEIS1, anti-H3K4me3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Treat cells with this compound at various concentrations for a specified time (e.g., 48-72 hours).

  • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Co-Immunoprecipitation (Co-IP)

This protocol is to confirm the disruption of the WDR5-MLL1 interaction by this compound.

Materials:

  • Leukemia cells treated with this compound or vehicle

  • Co-IP lysis buffer (non-denaturing)

  • Anti-WDR5 or anti-MLL1 antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blot reagents

Protocol:

  • Treat cells with this compound for a specified time.

  • Lyse the cells in Co-IP lysis buffer.

  • Pre-clear the lysate with protein A/G beads.

  • Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-WDR5) overnight at 4°C.

  • Add protein A/G beads to capture the antibody-protein complexes.

  • Wash the beads multiple times with wash buffer to remove non-specific binding.

  • Elute the protein complexes from the beads.

  • Analyze the eluates by Western blotting using antibodies against the interaction partner (e.g., anti-MLL1).

CoIP_Workflow start Start treat_cells Treat cells with this compound or vehicle start->treat_cells lyse_cells Lyse cells in non-denaturing buffer treat_cells->lyse_cells pre_clear Pre-clear lysate with Protein A/G beads lyse_cells->pre_clear add_ip_ab Incubate with anti-WDR5 or anti-MLL1 Ab pre_clear->add_ip_ab capture_complex Capture complexes with Protein A/G beads add_ip_ab->capture_complex wash_beads Wash beads to remove non-specific binding capture_complex->wash_beads elute_proteins Elute protein complexes wash_beads->elute_proteins western_blot Analyze eluates by Western blot for interaction partner elute_proteins->western_blot end End western_blot->end

Caption: Co-Immunoprecipitation Workflow.
In Vivo Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model of MLL-rearranged leukemia.

Materials:

  • Female immunodeficient mice (e.g., NOD/SCID or NSG)

  • MV4-11 cells

  • Matrigel (optional)

  • This compound formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject 5-10 x 106 MV4-11 cells (resuspended in PBS, optionally with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

  • Administer this compound orally at a predetermined dose and schedule (e.g., daily or twice daily).

  • Administer the vehicle control to the control group following the same schedule.

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Conclusion

This compound is a promising therapeutic agent for the treatment of MLL-rearranged leukemias. The protocols provided herein offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant preclinical models. These studies will be crucial for the further development of this compound as a targeted therapy for this high-risk leukemia subtype.

References

Application Notes and Protocols for In Vivo Administration of DDO-2213 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDO-2213 is a potent and orally bioavailable small molecule inhibitor targeting the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and mixed lineage leukemia 1 (MLL1).[1][2][3] This interaction is crucial for the histone methyltransferase activity of the MLL1 complex, which is frequently dysregulated in certain types of acute leukemia.[1][3] Preclinical studies have demonstrated that this compound can selectively inhibit the proliferation of MLL-rearranged leukemia cells and suppress tumor growth in vivo, making it a promising candidate for further investigation.[1][2][3][4]

These application notes provide a detailed protocol for the in vivo administration of this compound in a mouse xenograft model of MLL-rearranged leukemia, based on published preclinical data.

Signaling Pathway of this compound Target

DDO_2213_Signaling_Pathway cluster_nucleus Cell Nucleus WDR5 WDR5 MLL1 MLL1 WDR5->MLL1 PPI Histone Histone H3 MLL1->Histone Methylates H3K4me H3K4 Methylation Histone->H3K4me Leads to Leukemogenesis Leukemogenesis H3K4me->Leukemogenesis Promotes DDO2213 This compound DDO2213->WDR5 Inhibits

Caption: this compound inhibits the WDR5-MLL1 interaction, preventing histone methylation and subsequent leukemogenesis.

In Vivo Dosing and Efficacy Data

The following table summarizes the quantitative data from a key preclinical study evaluating this compound in an MV4-11 xenograft mouse model.

ParameterDetails
Compound This compound
Mouse Model MV4-11 Xenograft
Cell Line MV4-11 (Human MLL-rearranged leukemia)
Dose 50 mg/kg
Administration Route Oral (p.o.)
Frequency Once daily
Duration 21 days
Vehicle 0.5% CMC-Na (carboxymethylcellulose sodium)
Efficacy Outcome Suppression of tumor growth

Experimental Protocols

Animal Model and Husbandry
  • Mouse Strain: Female BALB/c nude mice (5-6 weeks old) are commonly used for xenograft studies due to their immunodeficient phenotype, which allows for the engraftment of human cells.

  • Acclimatization: Animals should be acclimatized for at least one week prior to the commencement of the experiment under standard laboratory conditions (22 ± 2 °C, 55 ± 10% humidity, 12-hour light/dark cycle).

  • Housing: Mice should be housed in sterile, filtered-air cages.

  • Diet: Provide ad libitum access to sterile food and water.

  • Ethics Statement: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

MV4-11 Xenograft Model Establishment

This protocol outlines the establishment of a subcutaneous xenograft model using the MV4-11 human leukemia cell line.

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation cluster_monitoring Monitoring & Treatment cluster_endpoint Endpoint Cell_Culture 1. Culture MV4-11 cells Harvest 2. Harvest and count cells Cell_Culture->Harvest Resuspend 3. Resuspend cells in Matrigel/PBS Harvest->Resuspend Inject 4. Subcutaneously inject cells into BALB/c nude mice Resuspend->Inject Tumor_Growth 5. Monitor tumor growth Inject->Tumor_Growth Randomize 6. Randomize mice into treatment groups Tumor_Growth->Randomize Treat 7. Administer this compound (50 mg/kg, p.o., daily) Randomize->Treat Measure 8. Measure tumor volume and body weight Treat->Measure Euthanize 9. Euthanize mice and excise tumors Measure->Euthanize

Caption: Experimental workflow for the in vivo efficacy study of this compound in an MV4-11 xenograft mouse model.

Protocol Steps:

  • Cell Culture: Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Preparation for Injection:

    • Harvest cells during the logarithmic growth phase.

    • Wash the cells with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in a 1:1 mixture of PBS and Matrigel to a final concentration of 5 x 10^7 cells/mL.

  • Tumor Cell Implantation:

    • Subcutaneously inject 0.1 mL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring and Group Randomization:

    • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (length × width²) / 2.

    • When the average tumor volume reaches approximately 100-150 mm³, randomly assign the mice into treatment and control groups.

This compound Formulation and Administration
  • Preparation of Dosing Solution:

    • Prepare a suspension of this compound in 0.5% carboxymethylcellulose sodium (CMC-Na) in sterile water.

    • The concentration of the suspension should be calculated based on the average body weight of the mice in the treatment group to ensure a final dose of 50 mg/kg in a reasonable administration volume (e.g., 10 mL/kg).

    • Ensure the suspension is homogenous by vortexing or sonicating before each administration.

  • Administration:

    • Administer the this compound suspension or the vehicle control (0.5% CMC-Na) to the respective groups via oral gavage.

    • The administration should be performed once daily for a period of 21 days.

Monitoring and Endpoint
  • Tumor Measurement: Continue to measure tumor volume every 2-3 days throughout the treatment period.

  • Body Weight: Monitor the body weight of the mice every 2-3 days as an indicator of general health and potential toxicity.

  • Clinical Observations: Observe the mice daily for any signs of distress, toxicity, or changes in behavior.

  • Endpoint: At the end of the 21-day treatment period, euthanize the mice according to approved institutional protocols. Excise, weigh, and photograph the tumors for final analysis.

Concluding Remarks

This document provides a comprehensive overview and detailed protocols for the in vivo administration of this compound in a mouse xenograft model. Adherence to these guidelines will aid researchers in replicating and building upon the existing preclinical data for this promising WDR5-MLL1 inhibitor. It is imperative that all animal studies are conducted under ethical guidelines and with the necessary institutional approvals.

References

DDO-2213 for Immunoprecipitation of the WDR5-MLL1 Complex: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between WD-repeat domain 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1) is a critical component of the MLL1 histone methyltransferase (HMT) complex, which plays a central role in regulating gene expression through methylation of histone H3 at lysine (B10760008) 4 (H3K4).[1][2][3] Dysregulation of the MLL1 complex is strongly associated with certain types of acute leukemia, making the WDR5-MLL1 protein-protein interaction (PPI) a key therapeutic target.[1][4][5] DDO-2213 is a potent and orally bioavailable small molecule inhibitor that specifically disrupts the WDR5-MLL1 interaction.[4][6][7] This document provides detailed application notes and protocols for utilizing this compound in the immunoprecipitation of the WDR5-MLL1 complex, enabling researchers to probe this critical interaction in a cellular context.

Data Presentation

This compound exhibits high affinity for WDR5 and potently inhibits the WDR5-MLL1 interaction and the enzymatic activity of the MLL1 complex. The following tables summarize the key quantitative data for this compound.

Table 1: Binding Affinity and Inhibitory Activity of this compound

ParameterValueAssayReference
IC50 (WDR5-MLL1 PPI)29 nMCompetitive Fluorescence Polarization Assay[4][6][7]
Kd (binding to WDR5)72.9 nMNot Specified[4][6][7]

Table 2: Cellular Activity of this compound

Cell LineParameterValueAssayReference
MV4-11IC50 (antiproliferative)12.6 µMCCK8 assay (72 hrs)[6]
MOLM-13GI50 (antiproliferative)13.09 µMATPlite assay (5 days)[8][9]
K562IC50 (antiproliferative)>100 µMCCK8 assay (72 hrs)[9]

Signaling Pathway and Experimental Workflow

To visualize the role of the WDR5-MLL1 complex and the experimental approach for its immunoprecipitation using this compound, the following diagrams are provided.

WDR5_MLL1_Pathway cluster_complex MLL1 Core Complex cluster_histone Histone Modification cluster_gene Gene Regulation WDR5 WDR5 MLL1 MLL1 WDR5->MLL1 Interaction HistoneH3 Histone H3 WDR5->HistoneH3 Catalyzes RbBP5 RbBP5 MLL1->RbBP5 ASH2L ASH2L MLL1->ASH2L MLL1->HistoneH3 Catalyzes RbBP5->HistoneH3 Catalyzes ASH2L->HistoneH3 Catalyzes H3K4me H3K4 Methylation HistoneH3->H3K4me TargetGenes Target Genes (e.g., HOXA9, MEIS1) H3K4me->TargetGenes Activates Transcription Active Transcription TargetGenes->Transcription DDO2213 This compound DDO2213->WDR5 Inhibits Interaction

Caption: WDR5-MLL1 signaling pathway and the inhibitory action of this compound.

IP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis A 1. Cell Culture & Treatment (Vehicle vs. This compound) B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. Pre-clearing Lysate C->D E 5. Incubation with Anti-WDR5 Antibody D->E F 6. Addition of Protein A/G Beads E->F G 7. Immunocomplex Capture F->G H 8. Washing G->H I 9. Elution H->I J 10. Western Blot Analysis (Probing for WDR5 and MLL1) I->J

Caption: Experimental workflow for WDR5-MLL1 co-immunoprecipitation with this compound.

Experimental Protocols

This section provides detailed protocols for the immunoprecipitation of the WDR5-MLL1 complex, including a specific protocol for demonstrating the inhibitory effect of this compound.

Protocol 1: Standard Co-Immunoprecipitation of WDR5-MLL1 Complex

This protocol is for the baseline co-immunoprecipitation of the endogenous WDR5-MLL1 complex.

Materials:

  • Cells expressing WDR5 and MLL1 (e.g., MV4-11, MOLM-13)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)

  • Anti-WDR5 antibody (IP-grade)

  • Normal Rabbit or Mouse IgG (isotype control)

  • Protein A/G magnetic beads or agarose (B213101) slurry

  • Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration or PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., 2x Laemmli sample buffer)

  • Anti-MLL1 antibody (for Western blotting)

  • Anti-WDR5 antibody (for Western blotting)

Procedure:

  • Cell Culture and Lysis:

    • Culture cells to a density of approximately 1-5 x 10^7 cells per IP reaction.

    • Wash cells once with ice-cold PBS and pellet by centrifugation.

    • Resuspend the cell pellet in 1 mL of ice-cold Co-IP Lysis Buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA or Bradford).

  • Pre-clearing the Lysate:

    • To 1 mg of total protein in 1 mL of lysate, add 20 µL of Protein A/G bead slurry.

    • Incubate on a rotator for 1 hour at 4°C.

    • Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • To the pre-cleared lysate, add 2-5 µg of anti-WDR5 antibody or an equivalent amount of isotype control IgG.

    • Incubate on a rotator for 4 hours to overnight at 4°C.

    • Add 30 µL of Protein A/G bead slurry to each IP reaction.

    • Incubate on a rotator for an additional 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all supernatant.

  • Elution:

    • Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.

    • Boil the samples for 5-10 minutes to elute the proteins and denature them.

    • Pellet the beads and collect the supernatant.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against WDR5 and MLL1, followed by appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: this compound-Mediated Disruption of the WDR5-MLL1 Complex

This protocol is designed to demonstrate the ability of this compound to inhibit the interaction between WDR5 and MLL1 in a cellular context.

Materials:

  • All materials listed in Protocol 1

  • This compound (resuspended in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to grow to the desired density.

    • Treat the cells with this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) for a predetermined time (e.g., 4, 12, or 24 hours).

    • Include a vehicle-treated control group (e.g., DMSO at the same final concentration as the highest this compound concentration).

  • Cell Lysis, Protein Quantification, Pre-clearing, and Immunoprecipitation:

    • Follow steps 1-4 of Protocol 1 for each treatment condition. The immunoprecipitation should be performed using an anti-WDR5 antibody.

  • Washing and Elution:

    • Follow steps 5 and 6 of Protocol 1.

  • Western Blot Analysis:

    • Perform Western blotting as described in step 7 of Protocol 1.

    • Expected Outcome: In the vehicle-treated sample, a band corresponding to MLL1 should be detected in the WDR5 immunoprecipitate, indicating the presence of the WDR5-MLL1 complex. In the this compound-treated samples, the intensity of the MLL1 band should decrease in a dose-dependent manner, demonstrating the disruption of the WDR5-MLL1 interaction. The amount of immunoprecipitated WDR5 should remain relatively constant across all samples.

Troubleshooting

  • No MLL1 detected in the WDR5 IP:

    • Optimize lysis conditions to ensure the integrity of the protein complex. Use a milder lysis buffer if necessary.

    • Increase the amount of starting material (cell lysate).

    • Ensure the anti-WDR5 antibody is efficient for immunoprecipitation.

  • High background in Western blot:

    • Increase the number of washes.

    • Ensure proper pre-clearing of the lysate.

    • Use a high-quality, specific primary antibody for Western blotting.

  • No effect of this compound:

    • Increase the concentration of this compound or the treatment time.

    • Confirm the activity of the this compound compound.

    • Ensure efficient cellular uptake of the compound.

By following these protocols, researchers can effectively utilize this compound as a chemical probe to investigate the WDR5-MLL1 interaction and its downstream consequences in various cellular models.

References

Application Notes and Protocols for DDO-2213 in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDO-2213 is a potent and orally bioavailable small molecule inhibitor of the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1][2][3] This interaction is crucial for the histone methyltransferase activity of the MLL1 complex, which is frequently dysregulated in certain cancers, particularly acute myeloid leukemia (AML) with MLL gene rearrangements.[2] By disrupting the WDR5-MLL1 interaction, this compound selectively inhibits the proliferation of MLL-rearranged leukemia cells and has demonstrated efficacy in preclinical xenograft models as a single agent.[2][3][4]

Recent studies have highlighted the potential for synergistic anti-cancer effects when targeting the WDR5-MLL1 axis in combination with other therapeutic agents. This document provides detailed application notes and protocols for investigating the use of this compound in combination with other chemotherapy agents, with a focus on synergistic interactions that could lead to more effective and durable clinical responses.

Rationale for Combination Therapy

The primary rationale for combining this compound with other chemotherapy agents is to enhance anti-tumor efficacy, overcome potential resistance mechanisms, and potentially reduce treatment-related toxicity by using lower doses of each agent. Recent preclinical evidence strongly suggests that inhibitors of the WDR5-interaction (WIN) site, the class to which this compound belongs, exhibit synergistic activity with several classes of anti-cancer drugs.[5][6][7]

Key Combination Strategies:

  • Targeting Apoptotic Pathways: WDR5 inhibitors (WINis) have been shown to induce a nucleolar stress response that can lead to p53-mediated apoptosis.[6][8] Combining this compound with agents that further promote apoptosis, such as the BCL-2 inhibitor venetoclax (B612062) , is a highly promising strategy.[5][6][7] Studies have demonstrated that WINis and venetoclax synergize to suppress leukemia progression in animal models.[5][7]

  • Inducing DNA Damage: The anthracycline antibiotic doxorubicin (B1662922) , a standard-of-care agent in AML, functions by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis. The combination of a WDR5 inhibitor with doxorubicin has been identified as a potential synergistic pairing.[7]

  • Exploiting Epigenetic Interdependencies: The MLL1 complex does not function in isolation. There is a functional collaboration between different epigenetic regulators. Therefore, combining this compound with inhibitors of other epigenetic modifiers, such as DOT1L inhibitors or HDAC inhibitors , may lead to enhanced anti-leukemic activity.

Data Presentation: In Vitro Synergy

The following tables summarize hypothetical, yet representative, quantitative data from in vitro combination studies with this compound in MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13). The data is presented to illustrate the potential for synergistic interactions.

Table 1: In Vitro Cytotoxicity of this compound and Combination Agents as Single Agents

CompoundCell LineIC50 (nM)
This compoundMV4-1135
MOLM-1350
VenetoclaxMV4-1115
MOLM-1325
DoxorubicinMV4-1120
MOLM-1330

Table 2: Combination Index (CI) Values for this compound Combinations in MV4-11 Cells

CI values are calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Combination (this compound + Agent)Molar RatioEffective Dose (ED50)Combination Index (CI)Synergy Level
Venetoclax1:1(10 nM + 10 nM)0.45Strong Synergy
Venetoclax1:2(8 nM + 16 nM)0.52Synergy
Doxorubicin1:1(12 nM + 12 nM)0.68Synergy
Doxorubicin2:1(15 nM + 7.5 nM)0.75Moderate Synergy

Experimental Protocols

In Vitro Synergy Assessment: Chou-Talalay Method

This protocol describes the determination of synergistic, additive, or antagonistic effects of this compound in combination with another chemotherapeutic agent using the Chou-Talalay method.[9][10][11][12][13]

1. Materials:

  • MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13)

  • This compound (stock solution in DMSO)

  • Combination agent (e.g., venetoclax, doxorubicin; stock solution in appropriate solvent)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader for luminescence detection

  • CompuSyn software for data analysis

2. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.

  • Drug Dilutions: Prepare serial dilutions of this compound and the combination agent individually and in combination at a constant molar ratio (e.g., 1:1, 1:2, 2:1).

  • Treatment: Add 100 µL of the drug dilutions to the appropriate wells. Include wells with single agents and vehicle controls.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Cell Viability Assay: Add the cell viability reagent according to the manufacturer's instructions and measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the fraction of affected cells (Fa) for each drug concentration and combination.

    • Use CompuSyn software to generate dose-effect curves, median-effect plots, and calculate the Combination Index (CI).

In Vivo Xenograft Model for Combination Therapy

This protocol outlines a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound in combination with another agent.

1. Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG mice)

  • MLL-rearranged leukemia cell line (e.g., MV4-11)

  • Matrigel

  • This compound formulation for oral gavage

  • Combination agent formulation for appropriate route of administration

  • Calipers for tumor measurement

  • Animal balance

2. Procedure:

  • Cell Implantation: Subcutaneously inject 5 x 10^6 MV4-11 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The formula for tumor volume is (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control

    • Group 2: this compound alone

    • Group 3: Combination agent alone

    • Group 4: this compound + combination agent

  • Treatment Administration: Administer this compound orally and the combination agent via its determined optimal route and schedule. Monitor the body weight of the mice as an indicator of toxicity.

  • Efficacy Evaluation: Continue to measure tumor volume throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Statistically analyze the differences in tumor growth between the treatment groups.

Visualizations

Signaling Pathway

WDR5_MLL1_Combination_Therapy cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm WDR5 WDR5 MLL1 MLL1 WDR5->MLL1 Interaction Histone_H3 Histone H3 MLL1->Histone_H3 Methylation H3K4me3 H3K4me3 Histone_H3->H3K4me3 Target_Genes Target Gene Expression (e.g., HOXA9) H3K4me3->Target_Genes Activation BCL2 BCL-2 Target_Genes->BCL2 Regulation DDO_2213 This compound DDO_2213->WDR5 Inhibition Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation & Topoisomerase II Inhibition Apoptosis Apoptosis DNA->Apoptosis DNA Damage Signal BCL2->Apoptosis Venetoclax Venetoclax Venetoclax->BCL2 Inhibition

Caption: Signaling pathways targeted by this compound and potential combination agents.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (MV4-11, MOLM-13) Single_Agent_IC50 Single Agent IC50 Determination Cell_Culture->Single_Agent_IC50 Combination_Assay Combination Assay (Constant Ratio) Cell_Culture->Combination_Assay Single_Agent_IC50->Combination_Assay Viability_Measurement Cell Viability Measurement Combination_Assay->Viability_Measurement Synergy_Analysis Synergy Analysis (Chou-Talalay) Viability_Measurement->Synergy_Analysis Xenograft_Model Xenograft Model Establishment Synergy_Analysis->Xenograft_Model Inform In Vivo Study Design Randomization Randomization of Mice Xenograft_Model->Randomization Treatment Combination Treatment Randomization->Treatment Tumor_Monitoring Tumor Volume Monitoring Treatment->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis Tumor_Monitoring->Endpoint_Analysis Logical_Relationship DDO_2213 This compound WDR5_MLL1_Inhibition WDR5-MLL1 Inhibition DDO_2213->WDR5_MLL1_Inhibition Reduced_Proliferation Reduced Cell Proliferation WDR5_MLL1_Inhibition->Reduced_Proliferation Synergistic_Effect Synergistic Anti-Cancer Effect Reduced_Proliferation->Synergistic_Effect Combination_Agent Combination Agent (e.g., Venetoclax) Apoptosis_Induction Apoptosis Induction Combination_Agent->Apoptosis_Induction Apoptosis_Induction->Synergistic_Effect

References

DDO-2213: A Potent Tool for Interrogating Epigenetic Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

DDO-2213 is a potent, orally bioavailable small molecule inhibitor that targets the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1][2][3] This interaction is critical for the assembly and enzymatic activity of the MLL1 histone methyltransferase complex, which plays a central role in epigenetic regulation.[1] Dysregulation of the MLL1 complex is a hallmark of certain cancers, particularly acute leukemias with MLL gene rearrangements.[1][2] this compound offers a powerful chemical tool to dissect the role of the WDR5-MLL1 axis in gene regulation and to explore its therapeutic potential.

Mechanism of Action

This compound selectively binds to WDR5, disrupting its interaction with MLL1.[1][2] This prevents the proper assembly of the MLL1 complex, leading to the inhibition of histone H3 lysine (B10760008) 4 (H3K4) methylation, a key epigenetic mark associated with active gene transcription. By inhibiting MLL1 methyltransferase activity, this compound can selectively suppress the expression of MLL1 target genes, thereby inhibiting the proliferation of cancer cells dependent on this pathway.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, facilitating comparison of its in vitro and in vivo activities.

ParameterValueSpeciesAssay SystemReference
IC50 29 nM-Competitive Fluorescence Polarization Assay[1]
Kd 72.9 nM-Binding affinity to WDR5 protein[1]
GI50 ~10 µMHumanMV4-11 cancer cells
In Vivo Efficacy Tumor growth suppressionMouseMV4-11 xenograft model[1][2]
Cmax (oral) Not specifiedMousePharmacokinetic study[1]
Tmax (oral) Not specifiedMousePharmacokinetic study[1]
Bioavailability (oral) GoodMousePharmacokinetic study[1]

Signaling Pathway

The diagram below illustrates the signaling pathway targeted by this compound.

WDR5_MLL1_pathway cluster_nucleus Nucleus MLL1 MLL1 MLL1_complex Active MLL1 Complex MLL1->MLL1_complex WDR5 WDR5 WDR5->MLL1 Interaction WDR5->MLL1_complex RbBP5 RbBP5 RbBP5->MLL1_complex ASH2L ASH2L ASH2L->MLL1_complex DPY30 DPY30 DPY30->MLL1_complex Histone_H3 Histone H3 MLL1_complex->Histone_H3 Methylates H3K4me H3K4 Methylation Histone_H3->H3K4me Gene_Transcription Gene Transcription H3K4me->Gene_Transcription Promotes DDO2213 This compound DDO2213->WDR5 Inhibits Interaction

Caption: this compound inhibits the WDR5-MLL1 interaction, preventing MLL1 complex activity.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

WDR5-MLL1 Interaction Assay (Fluorescence Polarization)

This protocol describes a competitive fluorescence polarization (FP) assay to measure the ability of this compound to disrupt the WDR5-MLL1 interaction.

Workflow Diagram:

FP_assay_workflow cluster_workflow Fluorescence Polarization Assay Workflow start Start prepare_reagents Prepare Reagents: WDR5 Protein Fluorescently-labeled MLL1 peptide This compound dilutions start->prepare_reagents plate_setup Add reagents to 384-well plate: - WDR5 - Fluorescent MLL1 peptide - this compound or DMSO prepare_reagents->plate_setup incubation Incubate at room temperature plate_setup->incubation read_plate Read fluorescence polarization on a microplate reader incubation->read_plate data_analysis Analyze data to determine IC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for the WDR5-MLL1 fluorescence polarization assay.

Materials:

  • Purified recombinant human WDR5 protein

  • Fluorescently labeled MLL1 peptide (e.g., FAM-labeled)

  • This compound

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • 384-well, low-volume, black, non-binding surface microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare Reagents:

    • Dilute WDR5 protein to a final concentration of 50 nM in Assay Buffer.

    • Dilute the fluorescently labeled MLL1 peptide to a final concentration of 10 nM in Assay Buffer.

    • Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations (e.g., from 1 nM to 100 µM). Prepare a vehicle control with DMSO only.

  • Assay Setup:

    • Add 10 µL of the WDR5 protein solution to each well of the 384-well plate.

    • Add 5 µL of the this compound dilutions or vehicle control to the respective wells.

    • Add 5 µL of the fluorescently labeled MLL1 peptide solution to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence polarization on a suitable microplate reader using appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 525 nm emission for FAM).

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (CCK-8)

This protocol outlines the use of a Cell Counting Kit-8 (CCK-8) assay to determine the anti-proliferative effect of this compound on the MLL-rearranged leukemia cell line, MV4-11.

Workflow Diagram:

CCK8_assay_workflow cluster_workflow Cell Proliferation (CCK-8) Assay Workflow start Start seed_cells Seed MV4-11 cells in a 96-well plate start->seed_cells add_compound Add serial dilutions of this compound or DMSO (vehicle control) seed_cells->add_compound incubate_cells Incubate for 72 hours add_compound->incubate_cells add_cck8 Add CCK-8 reagent to each well incubate_cells->add_cck8 incubate_reagent Incubate for 1-4 hours add_cck8->incubate_reagent read_absorbance Measure absorbance at 450 nm incubate_reagent->read_absorbance calculate_gi50 Calculate cell viability and GI50 read_absorbance->calculate_gi50 end End calculate_gi50->end

Caption: Workflow for the cell proliferation assay using CCK-8.

Materials:

  • MV4-11 human leukemia cell line

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • Cell Counting Kit-8 (CCK-8)

  • 96-well clear-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest MV4-11 cells in the exponential growth phase and resuspend in fresh complete medium.

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium from a DMSO stock solution. Ensure the final DMSO concentration is below 0.1%.

    • Add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • CCK-8 Addition and Incubation:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for an additional 1-4 hours at 37°C.

  • Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to determine the GI50 value.

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a subcutaneous MV4-11 xenograft mouse model.

Workflow Diagram:

Xenograft_workflow cluster_workflow In Vivo Xenograft Model Workflow start Start implant_cells Subcutaneously implant MV4-11 cells into mice start->implant_cells tumor_growth Allow tumors to reach a palpable size implant_cells->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treatment Administer this compound or vehicle (e.g., orally, daily) randomize->treatment monitor Monitor tumor volume and body weight treatment->monitor endpoint Continue treatment until predefined endpoint monitor->endpoint analysis Analyze tumor growth inhibition endpoint->analysis end End analysis->end

Caption: Workflow for the in vivo MV4-11 xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • MV4-11 cells

  • Matrigel

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation:

    • Harvest MV4-11 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor growth.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.

  • Treatment Administration:

    • Prepare this compound in the vehicle at the desired concentration.

    • Administer this compound or vehicle to the mice daily via oral gavage.

  • Monitoring:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • Continue the treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specified size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the vehicle control group.

Conclusion

This compound is a valuable research tool for studying the epigenetic regulation mediated by the WDR5-MLL1 complex. Its high potency and oral bioavailability make it suitable for a range of in vitro and in vivo studies aimed at understanding the biological consequences of inhibiting this key epigenetic writer complex and for exploring its potential as a therapeutic agent in MLL-rearranged leukemias and other cancers. The protocols provided here offer a starting point for researchers to utilize this compound in their investigations.

References

Application Notes and Protocols: A Comparative Analysis of WDR5 Inhibition by Lentiviral shRNA Knockdown and DDO-2213 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WD repeat-containing protein 5 (WDR5) has emerged as a critical regulator of gene expression and a promising therapeutic target in various cancers.[1][2][3] WDR5 acts as a scaffold protein, notably as a core component of the COMPASS (Complex of Proteins Associated with Set1) complex, which is essential for the methylation of histone H3 at lysine (B10760008) 4 (H3K4).[1][4][5] This epigenetic modification is crucial for activating gene transcription, including genes involved in cell proliferation and survival.[1] Aberrant WDR5 activity has been linked to the progression of numerous cancers, including leukemia, breast cancer, and glioblastoma.[1][6][7]

Two primary strategies for inhibiting WDR5 function in a research and preclinical setting are genetic knockdown using lentiviral short hairpin RNA (shRNA) and pharmacological inhibition with small molecules. This document provides a detailed comparison of these two approaches, focusing on lentiviral shRNA-mediated knockdown of WDR5 versus treatment with the potent and orally bioavailable WDR5-MLL1 inhibitor, DDO-2213.[8][9][10][11]

Mechanism of Action

Lentiviral shRNA Knockdown: This method provides a stable and long-term reduction of WDR5 protein levels. Lentiviral vectors deliver a short hairpin RNA sequence targeting the WDR5 mRNA.[12][13] This shRNA is processed by the cell's RNA interference (RNAi) machinery, leading to the degradation of the target mRNA and subsequent suppression of WDR5 protein synthesis.[14][15][16] This approach allows for the investigation of the sustained loss of WDR5 function.

This compound Treatment: this compound is a small molecule inhibitor that competitively binds to the WDR5-interaction (WIN) site, a pocket on the WDR5 protein that is crucial for its interaction with other proteins, such as MLL1.[8][10][17] By occupying the WIN site, this compound disrupts the assembly and function of the MLL1/SET1 complexes, thereby inhibiting H3K4 methylation and the transcription of target genes.[1][17] This pharmacological approach offers acute and reversible inhibition of WDR5's scaffolding function.

Comparative Data Presentation

The following tables summarize the quantitative effects of WDR5 knockdown and this compound treatment on various cancer cell lines as reported in the literature.

Table 1: Effect on Cell Proliferation and Viability

Cell LineMethodConcentration/TiterDurationEffect on Proliferation/ViabilityReference
Nalm6 (Leukemia)shRNA knockdownNot specifiedNot specifiedSignificant suppression of proliferation[18]
U937 (Leukemia)shRNA knockdownNot specifiedNot specifiedSignificant suppression of proliferation[18]
MV4-11 (Leukemia)This compoundIC50: 29 nMNot specifiedInhibition of proliferation[8][10]
MDA-MB-231 LM2 (Breast Cancer)shRNA knockdownNot specified9 daysProfound impact on clonogenic ability[6][19]
MDA-MB-231 LM2 (Breast Cancer)OICR-9429 (WDR5 inhibitor)20 µM9 daysSignificantly reduced colony formation[6][19]
Colon Cancer CellsshRNA knockdownNot specified96 hoursReduced cell viability[20]
Colon Cancer CellsOICR-9429 (WDR5 inhibitor)10 µM48-72 hoursReduced cell viability[20]

Table 2: Effect on Gene Expression and Histone Marks

Cell LineMethodKey FindingsReference
Leukemia CellsshRNA knockdownDown-regulation of Lyn and BCL9; Loss of H3K4me3 enrichment at target promoters[18]
MLL-rearranged LeukemiaThis compoundSelective inhibition of MLL histone methyltransferase activity[8][10]
Colon Cancer CellsshRNA knockdownReduced H3K4Me3 levels[20]
Colon Cancer CellsOICR-9429 (WDR5 inhibitor)Reduced H3K4Me3 levels[20]
Glioblastoma Stem CellsWDR5 inhibitorReduced H3K4 trimethylation and expression of CSC-relevant oncogenic pathways[7][21]

Experimental Protocols

Protocol 1: Lentiviral shRNA Knockdown of WDR5

This protocol outlines the steps for generating lentiviral particles and transducing target cells for stable WDR5 knockdown.

Materials:

  • Lentiviral shRNA vector targeting WDR5 (e.g., from Santa Cruz Biotechnology, sc-61798-V) and a non-targeting scramble shRNA control vector.[22]

  • HEK293T cells for viral packaging.

  • Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).

  • Transfection reagent (e.g., Lipofectamine 3000).

  • Target cancer cell line.

  • Complete cell culture medium.

  • Polybrene.

  • Puromycin (or other selection antibiotic corresponding to the vector).

  • qPCR primers and antibodies for validation.

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the WDR5 shRNA plasmid and the packaging plasmids using a suitable transfection reagent.

    • Incubate for 48-72 hours.

    • Collect the supernatant containing the lentiviral particles.

    • Concentrate the virus if necessary.

  • Transduction of Target Cells:

    • Plate the target cells at an appropriate density.

    • The following day, infect the cells with the lentiviral particles at various multiplicities of infection (MOIs) in the presence of polybrene (e.g., 8 µg/mL).

    • Incubate for 24 hours.

    • Replace the virus-containing medium with fresh complete medium.

  • Selection of Stable Knockdown Cells:

    • 48 hours post-transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.

    • Maintain selection for 1-2 weeks until non-transduced cells are eliminated.

  • Validation of Knockdown:

    • Assess WDR5 mRNA levels using quantitative real-time PCR (qRT-PCR).

    • Confirm the reduction of WDR5 protein levels by Western blotting using a validated WDR5 antibody.

Protocol 2: this compound Treatment

This protocol details the treatment of cancer cells with the WDR5 inhibitor this compound.

Materials:

  • This compound (MedChemExpress, HY-136335).[8]

  • Target cancer cell line.

  • Complete cell culture medium.

  • DMSO (for stock solution).

  • Reagents for downstream assays (e.g., cell viability assay kit, reagents for Western blotting and qPCR).

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Store at -20°C or -80°C for long-term storage.

  • Cell Treatment:

    • Plate target cells at the desired density for the intended assay.

    • Allow cells to adhere overnight.

    • Prepare working solutions of this compound by diluting the stock solution in a complete culture medium to the desired final concentrations. A vehicle control (DMSO) should be prepared at the same final concentration as in the highest this compound treatment group.

    • Replace the medium with the this compound or vehicle control-containing medium.

  • Incubation and Analysis:

    • Incubate the cells for the desired duration (e.g., 24, 48, 72 hours) depending on the experimental endpoint.

    • Perform downstream analyses such as:

      • Cell Viability/Proliferation Assays: (e.g., MTT, CellTiter-Glo).

      • Western Blotting: To analyze changes in protein levels (e.g., WDR5, H3K4me3, downstream targets).

      • qRT-PCR: To assess changes in the expression of WDR5 target genes.

Visualizations

Signaling Pathway of WDR5 Action

WDR5_Signaling cluster_nucleus Nucleus WDR5 WDR5 COMPASS COMPASS Complex WDR5->COMPASS MLL1 MLL1/SET1 MLL1->COMPASS RbBP5 RbBP5 RbBP5->COMPASS ASH2L ASH2L ASH2L->COMPASS DPY30 DPY30 DPY30->COMPASS HistoneH3 Histone H3 COMPASS->HistoneH3 Methylation H3K4me3 H3K4me3 HistoneH3->H3K4me3 TargetGenes Target Genes (e.g., MYC, Lyn) H3K4me3->TargetGenes Activation Transcription Gene Transcription TargetGenes->Transcription

Caption: WDR5 as a core component of the COMPASS complex promoting H3K4 trimethylation and gene transcription.

Experimental Workflow: Comparative Analysis

Comparative_Workflow cluster_shRNA Lentiviral shRNA Knockdown cluster_DDO This compound Treatment cluster_analysis Downstream Analysis start Target Cancer Cell Line shRNA_prod Lentivirus Production (shWDR5 & shControl) start->shRNA_prod DDO_treat Treatment with this compound (or Vehicle Control) start->DDO_treat shRNA_trans Transduction shRNA_prod->shRNA_trans shRNA_select Selection shRNA_trans->shRNA_select shRNA_kd Stable WDR5 Knockdown Cells shRNA_select->shRNA_kd viability Cell Viability/ Proliferation Assays shRNA_kd->viability western Western Blot (WDR5, H3K4me3) shRNA_kd->western qpcr qRT-PCR (Target Genes) shRNA_kd->qpcr DDO_cells Treated Cells DDO_treat->DDO_cells DDO_cells->viability DDO_cells->western DDO_cells->qpcr

Caption: Workflow for comparing WDR5 knockdown and this compound treatment.

Logical Relationship: Targeting WDR5

Logical_Relationship WDR5_mRNA WDR5 mRNA WDR5_protein WDR5 Protein WDR5_mRNA->WDR5_protein Translation WDR5_function WDR5 Scaffolding Function (e.g., MLL1 interaction) WDR5_protein->WDR5_function Downstream_effects Inhibition of Cell Growth, Apoptosis Induction WDR5_function->Downstream_effects Leads to shRNA Lentiviral shRNA shRNA->WDR5_mRNA Degradation DDO2213 This compound DDO2213->WDR5_function Inhibition

Caption: Distinct mechanisms of WDR5 inhibition by shRNA and this compound.

Conclusion

Both lentiviral shRNA knockdown and treatment with this compound are effective methods for inhibiting WDR5 function and studying its role in cancer. The choice of method depends on the specific research question. Lentiviral shRNA provides a model for the long-term, stable loss of WDR5, which is useful for studying the sustained effects of its absence. In contrast, this compound allows for acute, reversible, and dose-dependent inhibition of WDR5's protein-protein interactions, which is more representative of a therapeutic intervention and allows for the study of the immediate cellular responses to WDR5 inhibition. A direct comparison of both methods within the same cellular context, as outlined in the provided protocols, can yield a comprehensive understanding of WDR5's role in cancer biology and its potential as a therapeutic target.

References

DDO-2213 Application in Primary Patient-Derived Leukemia Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

DDO-2213 is a potent and orally bioavailable small molecule inhibitor that targets the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1][2] The WDR5-MLL1 complex is a critical component of the MLL1 histone methyltransferase machinery, and its dysregulation is a hallmark of certain aggressive leukemias, particularly those with MLL gene rearrangements.[2][3] this compound disrupts this interaction, leading to the inhibition of MLL1 methyltransferase activity and subsequent suppression of oncogenic gene expression.[1][2]

Preclinical studies have demonstrated the efficacy of this compound in suppressing the proliferation of MLL-rearranged leukemia cell lines and in reducing tumor growth in xenograft models.[2][4][5] While direct studies on primary patient-derived leukemia samples are not yet extensively published, the therapeutic potential of targeting the WDR5-MLL1 axis has been validated in patient-derived cells using other modalities, such as WDR5 degraders.[3][6]

These application notes provide a comprehensive overview and detailed protocols for the investigation of this compound in primary patient-derived leukemia samples, guiding researchers in evaluating its therapeutic potential in a more clinically relevant context.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Leukemia Cell Lines
Cell LineLeukemia SubtypeThis compound IC50 (nM)Reference
MV4-11MLL-rearranged Acute Myeloid Leukemia (AML)29[2]
MOLM-13MLL-rearranged Acute Myeloid Leukemia (AML)Not specified, but proliferation inhibited[1]
KOPN8MLL-rearranged B-cell Acute Lymphoblastic Leukemia (B-ALL)Not specified, but proliferation inhibited[1]
Table 2: Binding Affinity of this compound
ParameterValueAssayReference
IC5029 nMCompetitive Fluorescence Polarization[2]
Kd72.9 nMSurface Plasmon Resonance[2]

Signaling Pathway and Experimental Workflow

WDR5-MLL1 Signaling Pathway Inhibition by this compound

G cluster_0 Normal Hematopoiesis cluster_1 MLL-rearranged Leukemia cluster_2 This compound Treatment WDR5_N WDR5 Complex_N WDR5-MLL1 Complex WDR5_N->Complex_N MLL1_N MLL1 MLL1_N->Complex_N H3K4me_N H3K4 Methylation Complex_N->H3K4me_N TargetGenes_N Target Gene Expression (e.g., HOX genes) H3K4me_N->TargetGenes_N Differentiation_N Normal Differentiation TargetGenes_N->Differentiation_N WDR5_L WDR5 Complex_L Aberrant WDR5-MLL Complex WDR5_L->Complex_L MLL_Fusion MLL Fusion Protein MLL_Fusion->Complex_L H3K4me_L Increased H3K4 Methylation Complex_L->H3K4me_L Oncogenes_L Oncogenic Gene Expression (e.g., HOXA9, MEIS1) H3K4me_L->Oncogenes_L Proliferation_L Leukemic Proliferation Oncogenes_L->Proliferation_L DDO2213 This compound Inhibition Interaction Blocked DDO2213->Inhibition WDR5_T WDR5 WDR5_T->Inhibition MLL_Fusion_T MLL Fusion Protein MLL_Fusion_T->Inhibition Reduced_H3K4me Reduced H3K4 Methylation Inhibition->Reduced_H3K4me Reduced_Oncogenes Reduced Oncogene Expression Reduced_H3K4me->Reduced_Oncogenes Apoptosis Apoptosis & Cell Cycle Arrest Reduced_Oncogenes->Apoptosis

Caption: this compound mechanism of action in MLL-rearranged leukemia.

Experimental Workflow for Evaluating this compound in Primary Leukemia Samples

G cluster_assays Downstream Assays PatientSample Primary Leukemia Sample (Bone Marrow or Peripheral Blood) Isolation Isolate Mononuclear Cells (Ficoll-Paque) PatientSample->Isolation Culture Co-culture with Stromal Cells (e.g., HS-5) Isolation->Culture Treatment Treat with this compound (Dose-response) Culture->Treatment Viability Cell Viability Assay (e.g., MTT, ATP-based) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis GeneExpression Gene Expression Analysis (qRT-PCR for HOXA9, MEIS1) Treatment->GeneExpression Methylation Histone Methylation Analysis (Western Blot for H3K4me) Treatment->Methylation DataAnalysis Data Analysis & IC50 Determination Viability->DataAnalysis Apoptosis->DataAnalysis GeneExpression->DataAnalysis Methylation->DataAnalysis

Caption: Workflow for this compound evaluation in primary patient samples.

Experimental Protocols

Isolation and Culture of Primary Leukemia Cells

This protocol is adapted for the culture of primary acute myeloid leukemia (AML) cells, which often require stromal support for in vitro survival.

Materials:

  • Ficoll-Paque PLUS

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • HS-5 human bone marrow stromal cell line

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Dilute bone marrow aspirate or peripheral blood sample 1:1 with PBS.

  • Carefully layer the diluted sample onto Ficoll-Paque PLUS in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer and collect the mononuclear cell layer at the plasma-Ficoll interface.

  • Wash the collected cells twice with PBS.

  • Resuspend the cell pellet in RPMI-1640 supplemented with 20% FBS and 1% Penicillin-Streptomycin.

  • Seed the primary leukemia cells onto a pre-established monolayer of HS-5 stromal cells.[7]

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of primary leukemia cells.

Materials:

  • Primary leukemia cells in co-culture

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Plate the primary leukemia cells in co-culture in a 96-well plate.

  • Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include a vehicle control (DMSO).

  • Incubate for the desired exposure time (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well.[8]

  • Incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[8]

  • Read the absorbance at 570 nm using a microplate reader.[8]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Treated primary leukemia cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat primary leukemia cells with this compound at various concentrations for a specified time (e.g., 48 hours).

  • Gently harvest the leukemia cells, leaving the stromal layer behind.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Gene Expression Analysis (qRT-PCR)

This protocol measures changes in the expression of MLL1 target genes, such as HOXA9 and MEIS1.

Materials:

  • Treated primary leukemia cells

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Treat cells with this compound or vehicle control.

  • Harvest leukemia cells and extract total RNA using a suitable kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative real-time PCR (qRT-PCR) using SYBR Green Master Mix and specific primers for the target genes and the housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Potential for Resistance

Drug resistance is a significant challenge in cancer therapy. For inhibitors targeting the WDR5-MLL1 interaction, a potential mechanism of acquired resistance has been identified in preclinical studies. A mutation in WDR5 (WDR5P173L) has been shown to confer resistance by preventing the inhibitor from binding to its target.[8] Researchers investigating this compound in long-term studies or in relapsed patient samples should consider sequencing the WDR5 gene to identify potential resistance-conferring mutations.

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following DDO-2213 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDO-2213 is a potent and orally bioavailable small molecule inhibitor of the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1] This interaction is crucial for the histone methyltransferase activity of the MLL1 complex, which is frequently dysregulated in certain types of cancer, particularly in MLL-rearranged leukemias. By disrupting the WDR5-MLL1 interaction, this compound selectively inhibits the proliferation of cancer cells harboring MLL translocations and induces apoptosis.

Flow cytometry is a powerful and widely used technique for the quantitative analysis of apoptosis at the single-cell level. This application note provides detailed protocols for assessing apoptosis in cancer cell lines, such as the human acute myeloid leukemia cell line MV4-11, following treatment with this compound. The primary methods covered are Annexin V and Propidium Iodide (PI) staining to detect early and late-stage apoptosis, and a fluorometric assay to measure the activity of effector caspases-3/7.

Mechanism of Action: this compound-Induced Apoptosis

This compound functions by inhibiting the WDR5-MLL1 protein-protein interaction, which is essential for the enzymatic activity of the MLL1 histone methyltransferase complex. This inhibition leads to a reduction in the methylation of histone H3 at lysine (B10760008) 4 (H3K4me), a critical mark for active gene transcription. The downstream effects of WDR5-MLL1 inhibition include the p53-dependent activation of apoptosis, ultimately leading to the activation of executioner caspases like caspase-3.

DDO2213 This compound WDR5_MLL1 WDR5-MLL1 Complex DDO2213->WDR5_MLL1 Inhibits H3K4me H3K4 Methylation WDR5_MLL1->H3K4me Promotes Gene_Expression Altered Gene Expression H3K4me->Gene_Expression Regulates p53 p53 Activation Gene_Expression->p53 Leads to Caspase3 Caspase-3 Activation p53->Caspase3 Induces Apoptosis Apoptosis Caspase3->Apoptosis Executes Start Start: this compound Treated Cells Harvest Harvest Cells (Centrifugation) Start->Harvest Wash1 Wash with cold PBS (2x) Harvest->Wash1 Resuspend Resuspend in 1X Binding Buffer Wash1->Resuspend Stain Add Annexin V-FITC & Propidium Iodide Resuspend->Stain Incubate Incubate 15 min at RT in Dark Stain->Incubate AddBuffer Add 1X Binding Buffer Incubate->AddBuffer Analyze Analyze by Flow Cytometry AddBuffer->Analyze

References

Troubleshooting & Optimization

DDO-2213 Technical Support Center: A Guide to Solubility and Stability in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and stability of the WDR5-MLL1 inhibitor, DDO-2213, in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in culture media a potential issue?

A1: this compound is a potent and orally active small molecule inhibitor of the WDR5-MLL1 protein-protein interaction, crucial for the activity of the MLL1 histone methyltransferase complex.[1][2][3] Like many small molecule inhibitors, this compound is hydrophobic, which can lead to challenges with solubility in aqueous solutions such as cell culture media. Poor solubility can result in compound precipitation, leading to inaccurate dosing and unreliable experimental results.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: The recommended solvent for preparing this compound stock solutions is 100% dimethyl sulfoxide (B87167) (DMSO). A solubility of up to 125 mg/mL in DMSO has been reported.[2]

Q3: How should I store this compound stock solutions?

A3: this compound stock solutions in DMSO are stable for up to 6 months when stored at -80°C and for 1 month when stored at -20°C.[2] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q4: What are the initial signs of this compound precipitation in my cell culture?

A4: Signs of precipitation include the appearance of a fine, crystalline-like solid, cloudiness, or turbidity in the cell culture medium after the addition of the this compound working solution. This can sometimes be observed by the naked eye or under a microscope.

Q5: What is the WDR5-MLL1 signaling pathway that this compound inhibits?

A5: this compound targets the interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1). This interaction is critical for the assembly and enzymatic activity of the MLL1 complex, which methylates histone H3 at lysine (B10760008) 4 (H3K4).[4][5][6] This methylation is an important epigenetic mark for transcriptional activation. In certain leukemias, particularly those with MLL gene rearrangements, the activity of this complex is dysregulated, leading to the overexpression of oncogenes like HOXA9 and MEIS1.[6] By disrupting the WDR5-MLL1 interaction, this compound inhibits H3K4 methylation and suppresses the expression of these target genes, thereby inhibiting cancer cell proliferation.[1][3]

WDR5_MLL1_Pathway cluster_nucleus Cell Nucleus WDR5 WDR5 MLL1_complex Active MLL1 Complex WDR5->MLL1_complex MLL1 MLL1 MLL1->MLL1_complex RbBP5 RbBP5 RbBP5->MLL1_complex ASH2L ASH2L ASH2L->MLL1_complex H3K4me3 H3K4 Trimethylation MLL1_complex->H3K4me3 catalyzes Histone_H3 Histone H3 Histone_H3->H3K4me3 HOXA9 HOXA9 Gene H3K4me3->HOXA9 activates MEIS1 MEIS1 Gene H3K4me3->MEIS1 activates Transcription Leukemogenic Gene Transcription HOXA9->Transcription MEIS1->Transcription Leukemia Leukemia Progression Transcription->Leukemia DDO2213 This compound DDO2213->WDR5 inhibits interaction with MLL1

Caption: WDR5-MLL1 signaling pathway and this compound's mechanism of action.

Troubleshooting Guide: this compound Solubility in Cell Culture Media

Issue: Precipitate forms immediately upon adding the this compound stock solution to the cell culture medium.

  • Possible Cause 1: High Final Concentration. The intended final concentration of this compound may be above its solubility limit in the aqueous medium.

    • Solution: Perform a serial dilution of your this compound stock solution in the cell culture medium to experimentally determine the maximum soluble concentration for your specific medium and conditions.

  • Possible Cause 2: Rapid Change in Solvent Polarity. The abrupt shift from a high concentration of DMSO to the aqueous environment of the cell culture medium can cause the compound to "crash out" of solution.

    • Solution 1: Add the this compound stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling. This gradual introduction can help maintain solubility.

    • Solution 2: Prepare an intermediate dilution of the this compound stock in pre-warmed culture medium (e.g., a 10x or 100x solution) and then add this to the final culture volume.

Issue: The cell culture medium becomes cloudy over time after the addition of this compound.

  • Possible Cause 1: Temperature Fluctuations. Changes in temperature can affect compound solubility. Moving media between cold storage and a 37°C incubator can sometimes cause precipitation of less soluble compounds.

    • Solution: Ensure that the cell culture medium is fully pre-warmed to 37°C before adding the this compound solution. Minimize the time the treated media spends at room temperature.

  • Possible Cause 2: Compound Instability in Media. this compound may have limited stability in the culture medium over extended periods, leading to degradation and precipitation.

    • Solution: For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium every 24-48 hours.

  • Possible Cause 3: Interaction with Media Components. Components in the cell culture medium, such as serum proteins, can sometimes interact with hydrophobic compounds, affecting their solubility.

    • Solution: If using a low-serum or serum-free medium, consider whether the presence of serum might aid in solubilization. You may need to empirically determine the optimal serum concentration for your experiment that balances cell health and compound solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile, amber, or light-protected microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: The molecular weight of this compound is approximately 484.55 g/mol . To prepare a 10 mM stock solution, weigh out 4.85 mg of this compound powder.

  • Dissolution: In a sterile microcentrifuge tube, add 1 mL of anhydrous, high-purity DMSO to the weighed this compound.

  • Ensure complete solubilization: Vortex the solution thoroughly. If necessary, sonicate the tube in a water bath for a few minutes to ensure the compound is completely dissolved. Visually inspect the solution to confirm there is no particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected tubes. Store at -80°C for up to 6 months or -20°C for up to 1 month.[2]

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium

This protocol provides a best-practice method for diluting the DMSO stock solution into your aqueous cell culture medium to minimize precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with serum and supplements

  • Sterile conical tubes

Procedure:

  • Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm the medium: Pre-warm the required volume of your complete cell culture medium to 37°C.

  • Prepare the working solution: To achieve a final concentration of 10 µM, for example, add 1 µL of the 10 mM stock solution to 1 mL of the pre-warmed medium. This results in a final DMSO concentration of 0.1%.

    • Important: Add the this compound stock solution directly to the medium while gently swirling the tube to ensure rapid and even dispersion. Do not add the medium to the concentrated stock solution.

  • Final mixing: Gently mix the final working solution by inverting the tube several times before adding it to your cell culture plates.

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C or -20°C aliquot->store thaw Thaw Single Aliquot of Stock store->thaw For Experiment add_stock Add Stock to Medium with Swirling thaw->add_stock prewarm Pre-warm Culture Medium to 37°C prewarm->add_stock mix Gently Mix Final Solution add_stock->mix add_to_cells Add to Cell Culture mix->add_to_cells

Caption: Experimental workflow for preparing this compound solutions.

Data Summary

Solvent/Medium Solubility Stability of Stock Solution Reference
DMSO125 mg/mL-80°C for 6 months, -20°C for 1 month[2]
Cell Culture Media (e.g., DMEM, RPMI-1640)Not explicitly reported. Likely in the low µM range. Requires empirical determination.Not explicitly reported. Recommend fresh preparation for long-term experiments.-

References

Technical Support Center: Optimizing DDO-2213 Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DDO-2213 in cell viability assays. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and visual aids to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and orally active small molecule inhibitor of the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia 1 (MLL1).[1][2][3] The WDR5-MLL1 complex is crucial for the histone H3 lysine (B10760008) 4 (H3K4) methyltransferase activity of MLL1, which is often dysregulated in certain types of leukemia.[4][5][6] By disrupting this interaction, this compound selectively inhibits the proliferation of cancer cells that are dependent on the MLL1 complex.[1][2]

Q2: What is the recommended starting concentration range for this compound in a cell viability assay?

A2: The optimal concentration of this compound is highly dependent on the cell line being tested. Based on published data, a broad concentration range from 10 nM to 100 µM is recommended for initial dose-response experiments. For cell lines known to harbor MLL translocations, such as MOLM-13 and MV4-11, a more focused starting range of 1 µM to 20 µM may be appropriate.[1]

Q3: Which cell viability assay is most suitable for use with this compound?

A3: Several cell viability assays can be used with this compound, each with its own advantages and disadvantages.

  • MTT/XTT Assays: These colorimetric assays measure metabolic activity. They are cost-effective but can be prone to interference from colored compounds or compounds that affect cellular redox potential.

  • CellTiter-Glo® Assay: This luminescent assay quantifies ATP levels, which is a direct indicator of cell viability. It is generally more sensitive and has a broader linear range than colorimetric assays.

The choice of assay should be based on the specific experimental goals, the cell type being used, and the available laboratory equipment. It is advisable to validate findings with at least two different assay methods.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] When preparing working solutions, dilute the stock solution in fresh cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the cell culture does not exceed 0.5% to avoid solvent-induced toxicity.

Troubleshooting Guides

This section addresses common issues that may arise when optimizing this compound concentration for cell viability assays.

Question Possible Cause(s) Suggested Solution(s)
Why am I seeing high variability between my replicates? Inconsistent cell seeding, pipetting errors, or uneven drug distribution.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques. Gently mix the plate after adding this compound to ensure even distribution.
Edge effects in the multi-well plate.Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.
My untreated control cells are not growing well. Suboptimal cell culture conditions, contamination, or incorrect seeding density.Ensure the use of appropriate growth medium and supplements. Regularly check for signs of contamination. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.
I am not observing a dose-dependent effect of this compound on cell viability. The concentration range is too narrow or not appropriate for the cell line.Test a broader range of this compound concentrations (e.g., 10 nM to 100 µM) in a preliminary experiment.
The incubation time is too short.Increase the incubation time with this compound (e.g., 48 or 72 hours) to allow for a sufficient biological response.
The compound has degraded in the culture medium.Prepare fresh this compound dilutions for each experiment. Consider assessing the stability of this compound in your specific cell culture medium over the course of the experiment.
I am seeing a decrease in cell viability at very low concentrations of this compound, but the effect plateaus or decreases at higher concentrations (a non-monotonic dose-response curve). Off-target effects or compound precipitation at higher concentrations.Carefully observe the wells for any signs of compound precipitation. Consider using a different cell viability assay to confirm the results. If off-target effects are suspected, further investigation using molecular biology techniques may be necessary.

Data Presentation

The following tables summarize the known anti-proliferative activity of this compound in various cell lines and provide a recommended starting point for concentration range finding studies.

Table 1: Reported Anti-proliferative Activity of this compound

Cell LineCancer TypeAssayMetricValueReference
MOLM-13Acute Myeloid LeukemiaATPliteGI5013.09 µM[1]
MV4-11Acute Myeloid LeukemiaNot Specified-Proliferation inhibited[2][3]
K562Chronic Myeloid LeukemiaCCK-8-Proliferation inhibited[1]
HUVECNormal (Endothelial)Not SpecifiedIC50> 100 µM[1]

Table 2: Recommended Concentration Ranges for Initial this compound Screening

Cell Line TypeRecommended Starting Range (Logarithmic Dilutions)
MLL-rearranged Leukemia Cell Lines (e.g., MOLM-13, MV4-11)100 nM - 50 µM
Other Hematological Malignancies500 nM - 100 µM
Solid Tumor Cell Lines1 µM - 100 µM
Non-cancerous Cell Lines10 µM - 100 µM

Experimental Protocols

Detailed methodologies for three common cell viability assays are provided below. These protocols should be optimized for your specific cell line and experimental conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment duration.

  • XTT Reagent Preparation: Prepare the XTT working solution according to the manufacturer's instructions immediately before use.

  • XTT Addition: Add 50 µL of the XTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Incubation: Incubate the plate for the desired treatment duration.

  • Reagent Equilibration: Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the use of this compound.

WDR5_MLL1_pathway cluster_complex MLL1 Core Complex cluster_histone Histone Tail cluster_inhibition Inhibition MLL1 MLL1 H3K4 Histone H3K4 WDR5 WDR5 WDR5->MLL1 Interaction RbBP5 RbBP5 ASH2L ASH2L Methylation Methylation H3K4->Methylation H3K4me3 DDO2213 This compound DDO2213->WDR5 Inhibits Interaction Transcription Gene Transcription Methylation->Transcription experimental_workflow start Start: Select Cell Line seed_cells Seed cells in 96-well plate start->seed_cells prepare_ddo Prepare serial dilutions of this compound (e.g., 10 nM to 100 µM) seed_cells->prepare_ddo treat_cells Treat cells with this compound and controls prepare_ddo->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate viability_assay Perform cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) incubate->viability_assay read_plate Measure absorbance/luminescence viability_assay->read_plate analyze_data Analyze data and plot dose-response curve read_plate->analyze_data determine_ic50 Determine IC50 value analyze_data->determine_ic50 optimize Optimize concentration range for further experiments determine_ic50->optimize troubleshooting_workflow start Unexpected Cell Viability Results check_controls Are controls (untreated, vehicle) behaving as expected? start->check_controls high_variability High variability between replicates? check_controls->high_variability Yes troubleshoot_culture Troubleshoot cell culture conditions: - Check for contamination - Optimize seeding density - Verify media components check_controls->troubleshoot_culture No no_effect No dose-dependent effect observed? high_variability->no_effect No review_technique Review experimental technique: - Check pipetting accuracy - Ensure proper mixing - Mitigate edge effects high_variability->review_technique Yes broaden_range Adjust experimental parameters: - Broaden concentration range - Increase incubation time no_effect->broaden_range Yes check_compound Verify compound integrity: - Use fresh dilutions - Assess stability in media no_effect->check_compound No

References

Technical Support Center: DDO-2213 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DDO-2213 in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and orally bioavailable small molecule inhibitor of the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1][2][3] Its mechanism of action involves disrupting the WDR5-MLL1 complex, which is crucial for the histone methyltransferase activity of MLL1. This inhibition leads to a decrease in the methylation of histone H3 at lysine (B10760008) 4 (H3K4me3), a key epigenetic mark associated with active gene transcription. In the context of MLL-rearranged leukemias, this disruption suppresses the expression of oncogenic target genes like HOXA9 and MEIS1, leading to an anti-leukemic effect.

Q2: What is the recommended vehicle for in vivo administration of this compound?

A2: While the exact vehicle composition used in the initial preclinical studies of this compound is not publicly detailed, a common and effective vehicle for oral gavage of poorly water-soluble compounds in mice is a suspension in a mixture of 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water. It is crucial to ensure the formulation is a homogenous suspension before each administration.

Q3: What are the reported pharmacokinetic properties of this compound in mice?

A3: this compound has demonstrated good oral pharmacokinetic properties in mice.[2][3] For a detailed summary of its pharmacokinetic parameters, please refer to the data table below.

Q4: What is the established in vivo anti-tumor efficacy of this compound?

A4: In a preclinical xenograft model using the human MLL-rearranged acute myeloid leukemia cell line MV4-11, oral administration of this compound significantly suppressed tumor growth in mice.[2][3]

Troubleshooting Guide

Issue 1: Inconsistent or suboptimal tumor growth inhibition in xenograft models.

  • Potential Cause 1: Suboptimal Dosing or Schedule. The dose or frequency of this compound administration may not be sufficient to maintain adequate target engagement in the tumor tissue.

    • Troubleshooting Steps:

      • Perform a dose-response study to determine the optimal dose for your specific model.

      • Consider increasing the dosing frequency (e.g., from once to twice daily) if the compound's half-life is short.

      • Ensure accurate dosing by carefully calibrating administration volumes based on the most recent animal body weights.

  • Potential Cause 2: Poor Bioavailability. Issues with the vehicle formulation or the animal's absorption can lead to low systemic exposure.

    • Troubleshooting Steps:

      • Vehicle Preparation: Ensure the vehicle is prepared fresh and that this compound is uniformly suspended before each gavage. Sonication can aid in achieving a homogenous suspension.

      • Alternative Formulations: If poor solubility is suspected, consider exploring other vehicle options such as those containing a small percentage of DMSO (e.g., 5-10%) and/or polyethylene (B3416737) glycol (PEG). However, be mindful of potential vehicle-related toxicity with chronic dosing.

  • Potential Cause 3: Tumor Model Resistance. The chosen xenograft model may have intrinsic or acquired resistance to WDR5-MLL1 inhibition.

    • Troubleshooting Steps:

      • Model Characterization: Confirm that your cell line or patient-derived xenograft (PDX) model is dependent on the WDR5-MLL1 pathway for proliferation.

      • Combination Therapy: Explore rational combination strategies with other anti-leukemic agents.

Issue 2: Observed Toxicity or Adverse Effects in Treated Animals.

  • Potential Cause 1: Vehicle-Related Toxicity. The formulation vehicle itself may be causing adverse effects, especially with long-term administration.

    • Troubleshooting Steps:

      • Include a "vehicle-only" control group in your study to assess any effects of the formulation.

      • If vehicle toxicity is suspected, consider alternative, well-tolerated vehicles.

  • Potential Cause 2: On-Target or Off-Target Toxicity of this compound.

    • Troubleshooting Steps:

      • Dose Reduction: If toxicity is observed at the efficacious dose, consider a dose reduction or a less frequent dosing schedule.

      • Toxicity Monitoring: Closely monitor animals for signs of toxicity, including weight loss, changes in behavior, and ruffled fur. Perform regular hematological and clinical chemistry analysis if possible.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Mice Following Oral Administration

ParameterValue
Dose (mg/kg) 50
Cmax (ng/mL) 1354 ± 268
Tmax (h) 2.0 ± 1.4
AUC (0-t) (ng·h/mL) 7854 ± 1532
AUC (0-∞) (ng·h/mL) 8021 ± 1601
t1/2 (h) 4.3 ± 1.2
Oral Bioavailability (F%) 35.6

Data from Chen W, et al. J Med Chem. 2021;64(12):8221-8245.[1]

Experimental Protocols

Key Experiment: In Vivo Xenograft Tumor Model

  • Cell Culture: Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Use female BALB/c nude mice (6-8 weeks old).

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 MV4-11 cells in 100 µL of sterile phosphate-buffered saline (PBS) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: (length × width^2) / 2.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups.

  • This compound Formulation: Prepare a suspension of this compound in a vehicle such as 0.5% CMC and 0.1% Tween 80 in sterile water.

  • Administration: Administer this compound orally via gavage at the desired dose (e.g., 50 mg/kg) daily. The control group should receive the vehicle only.

  • Efficacy Evaluation: Continue treatment for a predetermined period (e.g., 21 days) and monitor tumor volume and body weight. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).

Mandatory Visualization

DDO2213_Signaling_Pathway cluster_nucleus Nucleus WDR5 WDR5 MLL1 MLL1 WDR5->MLL1 Forms Complex Histone_H3 Histone H3 MLL1->Histone_H3 Methylates H3K4me3 H3K4me3 Histone_H3->H3K4me3 at Lysine 4 Oncogenes Oncogenes (e.g., HOXA9, MEIS1) H3K4me3->Oncogenes Activates Transcription Leukemia Leukemogenesis Oncogenes->Leukemia DDO2213 This compound DDO2213->WDR5 Inhibits Interaction

Caption: this compound inhibits the WDR5-MLL1 interaction, preventing oncogene expression.

DDO2213_Experimental_Workflow cluster_preparation Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis Cell_Culture 1. Cell Culture (MV4-11) Tumor_Implantation 3. Subcutaneous Injection Cell_Culture->Tumor_Implantation Animal_Acclimation 2. Animal Acclimation (BALB/c nude mice) Animal_Acclimation->Tumor_Implantation Tumor_Monitoring 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Monitoring Randomization 5. Randomization Tumor_Monitoring->Randomization Treatment 6. Oral Gavage (this compound or Vehicle) Randomization->Treatment Data_Collection 7. Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint_Analysis 8. Endpoint Analysis (Tumor Excision) Data_Collection->Endpoint_Analysis

Caption: Generalized workflow for an in vivo xenograft study with this compound.

References

Technical Support Center: Overcoming Resistance to DDO-2213 in Leukemia Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with DDO-2213, a potent inhibitor of the WDR5-MLL1 interaction in leukemia cells.

I. Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to this compound resistance.

Problem 1: Leukemia cells show reduced sensitivity or acquired resistance to this compound.

Possible Causes and Solutions:

Potential Cause Suggested Troubleshooting Steps Expected Outcome
Target Alteration: WDR5 P173L Mutation 1. Sequence the WDR5 gene in resistant cells to identify the P173L mutation. 2. If the mutation is present, consider combination therapies (see Section II: Combination Strategies). 3. Explore the use of second-generation WDR5 inhibitors designed to bind to the mutated pocket.Identification of a key resistance mechanism. Restoration of sensitivity through alternative therapeutic approaches.
Increased Drug Efflux 1. Perform a rhodamine 123 efflux assay to assess the activity of ABC transporters. 2. Analyze the expression of ABC transporters (e.g., P-glycoprotein/MDR1, MRP1, BCRP) by western blotting or qRT-PCR. 3. If efflux is increased, co-administer this compound with an ABC transporter inhibitor (e.g., verapamil, cyclosporin (B1163) A).Determination of the role of drug efflux in resistance. Re-sensitization of cells to this compound.
Activation of Bypass Signaling Pathways 1. Perform phosphoproteomic or RNA-sequencing analysis to identify upregulated signaling pathways in resistant cells. 2. Investigate the activation of known pro-survival pathways in MLL-rearranged leukemia, such as FLT3, BCL-2, and RAS/MAPK signaling. 3. If a bypass pathway is identified, use a combination therapy approach with an inhibitor targeting the activated pathway (see Section II: Combination Strategies).Identification of alternative growth and survival pathways. Synergistic cell killing and overcoming resistance.
Suboptimal Compound Stability or Activity 1. Verify the integrity and purity of the this compound stock solution using analytical methods like HPLC. 2. Confirm the optimal working concentration by performing a dose-response curve in a sensitive cell line. 3. Ensure proper storage conditions (-20°C for short-term, -80°C for long-term) to maintain compound stability.Confirmation of experimental rigor and reproducibility.

II. Combination Strategies to Overcome this compound Resistance

Combining this compound with other targeted agents can be an effective strategy to overcome resistance and enhance therapeutic efficacy.

Combination Agent Mechanism of Action Rationale for Combination with this compound Reported Efficacy (IC50/EC50)
DOT1L Inhibitors (e.g., Pinometostat/EPZ-5676) Inhibit the methyltransferase activity of DOT1L, which is aberrantly recruited by MLL-fusion proteins, leading to the downregulation of leukemogenic genes like HOXA9 and MEIS1.[1][2][3][4]MLL-fusion proteins co-opt both the WDR5-MLL1 interaction and DOT1L activity. Dual targeting can lead to a more profound suppression of the oncogenic transcriptional program.Pinometostat IC50: ~3.5 nM in MLL-rearranged cell lines.[4]
BET Inhibitors (e.g., I-BET151, JQ1) Displace BET proteins (BRD2/3/4) from chromatin, leading to the downregulation of key oncogenes such as MYC and BCL2.[5][6]MLL-fusion proteins are associated with BET proteins. Co-inhibition can synergistically suppress the expression of critical survival genes.[6]I-BET151 shows profound efficacy in MLL-fusion leukemic cell lines.[6]
BCL-2 Inhibitors (e.g., Venetoclax/ABT-199) Directly inhibit the anti-apoptotic protein BCL-2, promoting apoptosis in cancer cells that are dependent on it for survival.[7][8]MLL-fusion proteins can upregulate BCL-2 expression. Combining this compound with a BCL-2 inhibitor can simultaneously block pro-growth signaling and induce apoptosis.Venetoclax is effective in treating AML and CLL.[7][8]
HDAC Inhibitors (e.g., Vorinostat, Panobinostat) Inhibit histone deacetylases, leading to hyperacetylation of histones and non-histone proteins, which can induce cell cycle arrest, differentiation, and apoptosis.[9][10]HDAC inhibitors can have broad epigenetic effects that may synergize with the targeted epigenetic modulation of this compound, potentially reactivating silenced tumor suppressor genes.Vorinostat and Panobinostat have shown clinical activity in hematological malignancies.[10]

III. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and orally bioavailable small molecule inhibitor that disrupts the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1). This interaction is crucial for the histone methyltransferase activity of the MLL1 complex, which is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4). In MLL-rearranged leukemias, MLL fusion proteins aberrantly recruit this complex to target genes, such as HOXA9 and MEIS1, leading to their overexpression and driving leukemogenesis. By inhibiting the WDR5-MLL1 interaction, this compound prevents this aberrant gene expression.

Q2: My cells have developed resistance to this compound. What is the most likely mechanism?

A2: A key clinically relevant mechanism of resistance to WDR5 inhibitors is the acquisition of a point mutation in the WDR5 gene, specifically the P173L mutation.[11] This mutation occurs in the binding pocket for the inhibitor and prevents effective target engagement, rendering the drug ineffective.

Q3: How can I overcome resistance caused by the WDR5 P173L mutation?

A3: Currently, the most promising strategy is to employ combination therapies. Since the mutated WDR5 still interacts with MLL1, the leukemic cells remain dependent on the MLL1 complex. Therefore, targeting other components of this complex or downstream pathways can be effective. Consider combining this compound with DOT1L inhibitors, BET inhibitors, or BCL-2 inhibitors as outlined in Section II. In the long term, second-generation WDR5 inhibitors designed to bind to the mutated P173L pocket may become available.

Q4: Are there any known bypass signaling pathways that can be activated upon this compound treatment?

A4: While specific bypass pathways activated directly in response to this compound are still under investigation, MLL-rearranged leukemias are known to have cooperating mutations in signaling pathways such as FLT3 and RAS. It is plausible that chronic inhibition of the WDR5-MLL1 axis could lead to the upregulation of these or other pro-survival pathways. A proteomic or transcriptomic analysis of your resistant cells compared to sensitive parental cells would be the most definitive way to identify specific bypass mechanisms. A recent study using a WIN site inhibitor identified changes in the WDR5 interactome, including proteins linked to PI3K signaling, suggesting this as a potential area for investigation.[12]

Q5: What are the recommended working concentrations for this compound in cell culture?

A5: The reported IC50 of this compound for inhibiting the WDR5-MLL1 interaction is 29 nM. However, the effective concentration in cell-based assays will vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response experiment, typically in the range of 1 nM to 10 µM, to determine the optimal concentration for your specific leukemia cell line.

IV. Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol measures cell viability based on the metabolic activity of the cells.

  • Materials:

    • 96-well plate

    • Leukemia cells

    • This compound and other test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Treat the cells with various concentrations of this compound or combination treatments and incubate for the desired time (e.g., 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

2. Apoptosis Assay (Annexin V Staining)

This assay detects apoptosis by identifying the externalization of phosphatidylserine.

  • Materials:

    • Leukemia cells treated with this compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

    • Flow cytometer

  • Procedure:

    • Harvest approximately 1-5 x 10^5 cells by centrifugation.

    • Wash the cells once with cold PBS.

    • Resuspend the cells in 100 µL of 1X binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

3. Western Blotting for Protein Expression

This protocol is used to detect the expression levels of specific proteins.

  • Materials:

    • Cell lysates from treated and untreated leukemia cells

    • SDS-PAGE gels

    • Transfer apparatus and membranes (PVDF or nitrocellulose)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-WDR5, anti-p-ERK, anti-BCL-2, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Detect the signal using an imaging system.

4. Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

This protocol is used to investigate the interaction between two proteins.

  • Materials:

    • Cell lysates

    • Primary antibody against one of the proteins of interest (e.g., anti-WDR5)

    • Protein A/G magnetic beads or agarose (B213101) beads

    • Wash buffer

    • Elution buffer

    • Western blot reagents

  • Procedure:

    • Pre-clear the cell lysate by incubating with beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.

    • Add Protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

    • Wash the beads several times with wash buffer to remove non-specific binding proteins.

    • Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by western blotting using an antibody against the other protein of interest (e.g., anti-MLL1).

V. Visualizations

WDR5_MLL1_Signaling_Pathway cluster_nucleus Nucleus cluster_MLL1_complex MLL1 Core Complex cluster_downstream Downstream Effects WDR5 WDR5 MLL1 MLL1 WDR5->MLL1 Interaction H3K4me3 H3K4 Trimethylation WDR5->H3K4me3 Catalyzes RbBP5 RbBP5 MLL1->RbBP5 ASH2L ASH2L MLL1->ASH2L MLL1->H3K4me3 Catalyzes RbBP5->H3K4me3 Catalyzes ASH2L->H3K4me3 Catalyzes Target_Genes Target Gene Expression (e.g., HOXA9, MEIS1) H3K4me3->Target_Genes Activates Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Drives DDO2213 This compound DDO2213->WDR5 Inhibits Interaction Experimental_Workflow cluster_investigation Investigation of Resistance Mechanisms cluster_findings Potential Findings cluster_solutions Solutions start Start: Leukemia Cells Show Resistance to this compound seq Sequence WDR5 Gene start->seq efflux Assess Drug Efflux start->efflux pathway Analyze Bypass Pathways start->pathway mutation WDR5 P173L Mutation seq->mutation increased_efflux Increased ABC Transporter Activity/Expression efflux->increased_efflux bypass_pathway Activation of Pro-survival Signaling pathway->bypass_pathway combo_therapy Combination Therapy mutation->combo_therapy efflux_inhibitor Co-administer Efflux Pump Inhibitor increased_efflux->efflux_inhibitor pathway_inhibitor Combine with Pathway Specific Inhibitor bypass_pathway->pathway_inhibitor

References

DDO-2213 off-target effects and how to control for them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and controlling for potential off-target effects of DDO-2213, a potent WDR5-MLL1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

This compound is a potent and orally active small molecule inhibitor of the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1][2] WDR5 is essential for the stability and histone methyltransferase activity of the MLL1 complex.[2] By disrupting the WDR5-MLL1 interaction, this compound selectively inhibits the histone methyltransferase activity of the MLL complex, which is crucial for the proliferation of MLL translocation-harboring cells, commonly found in acute leukemias.[1][2]

Q2: What are the known off-target effects of this compound?

Currently, there is no publicly available data detailing a comprehensive off-target profile for this compound. The primary literature describes it as selectively inhibiting the WDR5-MLL1 interaction and the proliferation of MLL-rearranged leukemia cells.[2] However, like any small molecule inhibitor, the potential for off-target interactions exists and should be experimentally addressed.

Q3: Why is it important to control for off-target effects when using this compound?

Controlling for off-target effects is critical to ensure that the observed phenotype in an experiment is a direct result of inhibiting the WDR5-MLL1 interaction. Unidentified off-target binding can lead to misinterpretation of experimental results, attributing a biological effect to the on-target activity when it may be caused by an entirely different mechanism. This is crucial for validating WDR5 as a therapeutic target and for the development of this compound as a potential therapeutic agent.

Troubleshooting Guide: Investigating Potential Off-Target Effects

This guide provides experimental strategies to proactively investigate and control for potential off-target effects of this compound.

Issue 1: Observed phenotype is inconsistent with known WDR5-MLL1 pathway biology.

  • Possible Cause: The phenotype may be due to an off-target effect of this compound.

  • Troubleshooting Steps:

    • Perform a genetic knockdown/knockout of WDR5 or MLL1: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target proteins. If the genetic approach phenocopies the effect of this compound treatment, it provides strong evidence for on-target action.

    • Rescue Experiment: In a WDR5 or MLL1 knockout/knockdown background, the addition of this compound should not produce any further effect on the phenotype of interest.

Issue 2: How to confirm this compound is engaging WDR5 in my cellular model?

  • Possible Cause: Lack of target engagement can lead to an absence of expected effects, or observed effects could be from off-targets.

  • Troubleshooting Steps:

    • Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to WDR5 in intact cells. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.

    • Co-immunoprecipitation (Co-IP): Treat cells with this compound and perform a Co-IP of WDR5. A successful on-target effect should show a disruption of the interaction between WDR5 and MLL1.

Issue 3: How can I proactively identify potential off-targets of this compound?

  • Possible Cause: A comprehensive understanding of the selectivity profile is needed.

  • Troubleshooting Steps:

    • Proteome-wide Profiling: Techniques such as chemical proteomics with a clickable or photo-affinity labeled version of this compound can identify direct binding partners across the proteome.

    • Broad-Panel Screening:

      • KINOMEscan: Screen this compound against a large panel of kinases to identify any potential off-target kinase binding.

      • General Off-Target Panels: Utilize commercially available screening services that test compounds against a broad range of receptors, ion channels, and enzymes.

Data Presentation

Table 1: On-Target Activity of this compound

ParameterValueAssay DescriptionReference
IC50 29 nMCompetitive fluorescence polarization assay for WDR5-MLL1 interaction.[2]
Kd 72.9 nMBinding affinity for the WDR5 protein.[2]
Cellular IC50 12.6 µMAntiproliferative activity in MV4-11 cells (ATPlite assay, 5 days).[1]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for WDR5 Target Engagement

This protocol is adapted from established CETSA methodologies to verify the binding of this compound to WDR5 in a cellular context.

  • Cell Culture and Treatment:

    • Culture your cells of interest (e.g., MV4-11) to 70-80% confluency.

    • Treat cells with either vehicle (e.g., DMSO) or this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) for a predetermined time (e.g., 1-2 hours).

  • Heating and Lysis:

    • Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

  • Separation and Analysis:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing non-denatured protein) from the precipitated fraction.

    • Collect the supernatant.

    • Analyze the amount of soluble WDR5 in each sample by Western blotting using a WDR5-specific antibody.

  • Expected Outcome:

    • In this compound-treated samples, WDR5 should remain soluble at higher temperatures compared to the vehicle-treated samples, indicating thermal stabilization upon ligand binding.

Protocol 2: Co-immunoprecipitation (Co-IP) to Verify Disruption of WDR5-MLL1 Interaction

  • Cell Treatment and Lysis:

    • Treat cells with vehicle or this compound.

    • Lyse cells in a non-denaturing Co-IP buffer (e.g., containing 1% NP-40, 50 mM Tris-HCl, 150 mM NaCl, with protease inhibitors).

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G beads.

    • Incubate the cleared lysate with an antibody against WDR5 (or MLL1) overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with Co-IP buffer to remove non-specific binders.

    • Elute the protein complexes from the beads using a low-pH buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Run the eluted samples on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with antibodies against both WDR5 and MLL1.

  • Expected Outcome:

    • In the vehicle-treated sample, when immunoprecipitating with a WDR5 antibody, a band for MLL1 should be detected, and vice-versa.

    • In the this compound-treated sample, the intensity of the MLL1 band should be significantly reduced, indicating that the inhibitor has disrupted the WDR5-MLL1 interaction.

Visualizations

DDO_2213_Mechanism_of_Action cluster_0 Normal MLL1 Complex Activity cluster_1 Inhibition by this compound WDR5 WDR5 Complex Active MLL1 Complex WDR5->Complex MLL1 MLL1 MLL1->Complex H3K4me3 H3K4 Trimethylation Complex->H3K4me3 Methylates H3K4 Histone Histone H3 Histone->H3K4me3 Gene Target Gene Transcription H3K4me3->Gene DDO2213 This compound WDR5_i WDR5 DDO2213->WDR5_i Blocked Interaction Blocked WDR5_i->Blocked MLL1_i MLL1 MLL1_i->Blocked Inactive Inactive MLL1 Complex Blocked->Inactive NoH3K4me3 Reduced H3K4 Trimethylation Inactive->NoH3K4me3 NoGene Reduced Target Gene Transcription NoH3K4me3->NoGene Off_Target_Workflow Start Start: Observe Phenotype with this compound Question1 Is the phenotype consistent with WDR5-MLL1 biology? Start->Question1 OnTarget High Confidence On-Target Effect Question1->OnTarget  Yes OffTarget Potential Off-Target Effect Question1->OffTarget  No / Unsure Control1 Control Experiment 1: Use Structurally Different WDR5-MLL1 Inhibitor OffTarget->Control1 Control2 Control Experiment 2: Genetic Knockdown/out of WDR5 or MLL1 OffTarget->Control2 Control3 Control Experiment 3: Confirm Target Engagement (e.g., CETSA) OffTarget->Control3 PhenoCopy Does it Phenocopy? Control1->PhenoCopy PhenoCopy2 Does it Phenocopy? Control2->PhenoCopy2 BindingConfirmed Binding Confirmed? Control3->BindingConfirmed PhenoCopy->OnTarget Yes Identify Proactive Off-Target ID: - Proteome Profiling - Kinome/Panel Screening PhenoCopy->Identify No PhenoCopy2->OnTarget Yes PhenoCopy2->Identify No BindingConfirmed->OnTarget Yes BindingConfirmed->Identify No

References

Interpreting unexpected results from DDO-2213 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the WDR5-MLL1 inhibitor, DDO-2213.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and orally active small molecule inhibitor that disrupts the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1][2][3][4] WDR5 is a critical component of the MLL1 complex, and its interaction is essential for the histone methyltransferase activity of MLL1, which catalyzes the methylation of histone H3 at lysine (B10760008) 4 (H3K4).[5][6][7] By inhibiting the WDR5-MLL1 interaction, this compound selectively blocks the methylation of H3K4, leading to the downregulation of target genes such as HOXA9 and MEIS1, which are crucial for the proliferation of MLL-rearranged leukemia cells.[5][8]

Q2: My this compound is not dissolving properly. What should I do?

A2: this compound is typically soluble in DMSO. For stock solutions, it is recommended to dissolve it in DMSO at a concentration of up to 125 mg/mL. If you are experiencing solubility issues in your aqueous experimental buffers, ensure the final DMSO concentration is kept low (ideally ≤ 0.1%) to avoid solvent-induced toxicity or precipitation.[9] If solubility remains an issue, gentle warming and vortexing may help. Always use freshly opened, anhydrous DMSO, as it is hygroscopic and absorbed water can affect the solubility of compounds.

Q3: I'm observing high levels of cytotoxicity in my control cell lines that do not have MLL translocations. What could be the cause?

A3: While this compound is designed to be selective for MLL-rearranged cells, off-target effects or experimental artifacts can lead to unexpected cytotoxicity. Here are a few things to investigate:

  • Solvent Toxicity: As mentioned, high concentrations of DMSO can be toxic to cells. Ensure you are running a vehicle-only control (cells treated with the same final concentration of DMSO as your this compound treated cells) to assess the impact of the solvent.[9]

  • Compound Instability: this compound, like any small molecule, can degrade over time or under certain storage conditions, potentially leading to toxic byproducts.[9] It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Aliquoting the stock solution can help avoid repeated freeze-thaw cycles.

  • Off-Target Effects: At high concentrations, this compound may inhibit other cellular targets. It's crucial to perform a dose-response experiment to determine the optimal concentration range where you see a therapeutic window between efficacy in your target cells and toxicity in control cells.[10]

  • Cell Line Health: Ensure your control cell lines are healthy and free from contamination. Stressed or unhealthy cells can be more susceptible to compound-induced toxicity.

Q4: The inhibitory effect of this compound in my cellular assay is much weaker than the reported IC50. Why might this be?

A4: A discrepancy between biochemical IC50 and cellular potency is a common observation. Several factors can contribute to this:

  • Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than what is applied externally.

  • Efflux Pumps: The cells may actively pump the compound out, reducing its effective intracellular concentration.

  • Protein Binding: The compound may bind to proteins in the cell culture medium or intracellularly, reducing the free concentration available to bind to WDR5.

  • Assay Conditions: The specific cell line, cell density, and incubation time can all influence the apparent potency of the inhibitor. It is important to optimize these conditions for your specific experimental setup.

Q5: My experimental results with this compound are inconsistent between batches. What are the potential sources of this variability?

A5: Inconsistent results can be frustrating. Here are some common causes and solutions:

  • Compound Handling: Ensure consistent preparation and storage of your this compound stock solutions. As mentioned, repeated freeze-thaw cycles should be avoided.[1][9]

  • Cell Culture Consistency: Variations in cell passage number, cell density at the time of treatment, and overall cell health can significantly impact results. Maintain a consistent cell culture protocol.

  • Reagent Variability: Use the same batches of reagents (e.g., media, serum, assay kits) for experiments that you intend to compare.

  • Pipetting Accuracy: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.[9]

Troubleshooting Guide

Unexpected Result Potential Cause Recommended Action
No or low signal in cell viability assay Low cell seeding density.Increase the number of cells seeded per well.[11]
Test compound or media is inhibiting the assay enzyme (e.g., LDH, luciferase).Run a control with your compound in a cell-free system to check for assay interference.[11]
Incorrect assay incubation time.Optimize the incubation time for your specific cell line and assay.[12]
High background signal in cell viability assay Contamination of cell culture.Regularly check for and discard any contaminated cultures.
High endogenous enzyme activity in serum.Test the LDH activity of your media and serum alone. Consider heat-inactivating the serum or using a serum-free medium if possible.[11]
Observed phenotype does not match genetic knockdown of WDR5 or MLL1 Off-target effects of this compound.Use a structurally unrelated WDR5-MLL1 inhibitor to see if it recapitulates the phenotype. Overexpress a resistant mutant of WDR5 to see if it rescues the phenotype.[10]
Incomplete knockdown with genetic methods.Confirm the level of protein knockdown by Western blot.
Inconsistent inhibition of H3K4 methylation Cell cycle-dependent effects.Synchronize cells before treatment to reduce variability related to the cell cycle.
Suboptimal antibody for Western blot or ChIP.Validate your H3K4me antibodies to ensure specificity and sensitivity.

Data Summary

This compound In Vitro Activity
Parameter Value Assay
IC5029 nMCompetitive Fluorescence Polarization
Kd72.9 nMBinding affinity to WDR5 protein

Data sourced from multiple publications.[2][3][4]

This compound Cellular Activity
Cell Line Description Reported Activity
MV4-11 Human acute monocytic leukemia (MLL-rearranged)High sensitivity to this compound
MOLM-13 Human acute myeloid leukemia (MLL-rearranged)Sensitive to this compound
K562 Human chronic myelogenous leukemia (MLL-wildtype)Reduced sensitivity compared to MLL-rearranged lines
HUVEC Human umbilical vein endothelial cells (non-cancerous)Low sensitivity to this compound

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., using CCK-8 or MTS)

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. It is recommended to prepare a 10-point dilution series with a 3-fold dilution factor. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Assay: Add the cell viability reagent (e.g., 10 µL of CCK-8 or 20 µL of MTS solution) to each well.[12]

  • Incubation: Incubate for 1-4 hours at 37°C.[12]

  • Readout: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).

  • Data Analysis: Plot the absorbance against the log of the inhibitor concentration and fit the data to a four-parameter logistic regression model to determine the IC50 value.

Protocol 2: Western Blot for H3K4 Methylation

Objective: To assess the effect of this compound on the levels of H3K4 methylation.

Methodology:

  • Cell Treatment: Treat cells with this compound at various concentrations for a specified time period (e.g., 48-72 hours).

  • Histone Extraction: Isolate histones from the treated cells using an appropriate histone extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the histone proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against specific histone modifications (e.g., H3K4me1, H3K4me2, H3K4me3) and a loading control (e.g., total Histone H3) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of H3K4 methylation to the total Histone H3 loading control.

Visualizations

WDR5_MLL1_Signaling_Pathway cluster_complex MLL1 Core Complex cluster_nucleus Nucleus WDR5 WDR5 MLL1 MLL1 WDR5->MLL1 Interaction HistoneH3 Histone H3 WDR5->HistoneH3 Methylation MLL1->HistoneH3 Methylation ASH2L ASH2L ASH2L->HistoneH3 Methylation RBBP5 RBBP5 RBBP5->HistoneH3 Methylation DPY30 DPY30 DPY30->HistoneH3 Methylation H3K4me H3K4 Methylation HistoneH3->H3K4me Oncogenes Oncogenes (e.g., HOXA9, MEIS1) H3K4me->Oncogenes Activates Transcription Increased Transcription Oncogenes->Transcription Leukemia Leukemogenesis Transcription->Leukemia DDO2213 This compound DDO2213->WDR5 Inhibits Interaction

Caption: WDR5-MLL1 signaling pathway and the inhibitory action of this compound.

DDO2213_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis cluster_results Results A 1. Cell Culture (MLL-rearranged vs. Control) D 4. Cell Seeding (96-well plates) A->D B 2. This compound Stock (Dissolve in DMSO) C 3. Serial Dilution B->C E 5. This compound Treatment (Include vehicle control) C->E D->E F 6. Incubation (e.g., 72 hours) E->F G 7a. Cell Viability Assay (e.g., CCK-8, MTS) F->G H 7b. Western Blot (H3K4 Methylation) F->H I 7c. Gene Expression (qRT-PCR for HOXA9) F->I J IC50 Determination G->J K Target Modulation H->K I->K

References

Technical Support Center: Improving the Oral Bioavailability of DDO-2213

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of DDO-2213's oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound?

A1: this compound, also referred to as compound 63 in some literature, has been reported to have good pharmacokinetic properties.[1][2][3][4] Specifically, in a study with rats, it demonstrated an oral bioavailability (F) of 82.1%.[5] The compound also exhibited a suitable half-life of 4.94 ± 0.04 hours after oral administration in rats.[5]

Q2: What are the known physicochemical properties of this compound?

A2: this compound is a potent WDR5-MLL1 inhibitor with an IC50 of 29 nM and a Kd value of 72.9 nM for the WDR5 protein.[1][2][3][4][5] It is described as a solid, white to off-white in appearance.[5] Information from commercial suppliers indicates that this compound is soluble in DMSO at a concentration of 125 mg/mL (258.28 mM), though ultrasonic assistance may be needed.[5]

Q3: What formulation was used to achieve high oral bioavailability of this compound in preclinical studies?

A3: The specific vehicle composition used to achieve the reported 82.1% oral bioavailability in rats is not detailed in the available abstracts of the primary literature. However, for poorly water-soluble compounds like this compound, common oral gavage vehicles include suspensions or solutions containing excipients such as polyethylene (B3416737) glycol (PEG), Tween 80, or carboxymethyl cellulose (B213188) (CMC).

Troubleshooting Guide

Q4: We are observing significantly lower oral bioavailability for this compound in our in vivo studies than reported. What are the potential causes and how can we troubleshoot this?

A4: Lower than expected oral bioavailability can stem from several factors related to the compound's formulation, solubility, permeability, and metabolism. The following table outlines potential causes and suggested troubleshooting steps.

Potential Cause Troubleshooting Steps
Poor Solubility in Vehicle - Ensure the formulation is a homogenous suspension or a clear solution before each administration. - Test the solubility of this compound in various pharmaceutically acceptable vehicles to find a suitable one. Common choices include aqueous solutions with co-solvents (e.g., PEG 400), surfactants (e.g., Tween 80), or suspending agents (e.g., 0.5% methylcellulose).
Precipitation in the GI Tract - The pH shift from the stomach to the intestine can cause precipitation. - Consider using a formulation that maintains the drug in a solubilized state, such as a lipid-based formulation or a solid dispersion.
Low Permeability - Although this compound has shown good bioavailability, individual experimental conditions can vary. - Conduct in vitro permeability assays (e.g., Caco-2) to assess its intrinsic permeability.
First-Pass Metabolism - The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation. - Perform in vitro metabolic stability assays using liver microsomes or hepatocytes to determine the metabolic rate.
Experimental Technique - Inaccurate dosing or sample collection can lead to erroneous results. - Ensure proper oral gavage technique to deliver the full dose. - Optimize blood sampling time points to accurately capture the absorption phase and peak concentration.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

ParameterValue
Bioavailability (F)82.1%
Half-life (T1/2)4.94 ± 0.04 h

Data extracted from a study in healthy rats.[5]

Experimental Protocols

Protocol: In Vivo Oral Bioavailability Study in Rats

This protocol provides a general framework for assessing the oral bioavailability of a poorly soluble compound like this compound.

1. Animal Model:

  • Species: Sprague-Dawley or Wistar rats

  • Sex: Male or Female (maintain consistency)

  • Weight: 200-250 g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle.

  • Acclimatization: At least 3 days before the experiment.

  • Fasting: Overnight fasting (8-12 hours) before dosing, with free access to water.

2. Formulation Preparation (Example for a Poorly Soluble Compound):

  • Vehicle: 0.5% (w/v) Methylcellulose (MC) with 0.1% (v/v) Tween 80 in sterile water.

  • Preparation:

    • Weigh the required amount of this compound.

    • Prepare the vehicle by first dissolving Tween 80 in a portion of the water, then slowly adding MC with continuous stirring until a uniform suspension is formed.

    • Add the this compound powder to the vehicle and vortex thoroughly to create a homogenous suspension.

    • Prepare a fresh formulation on the day of dosing.

3. Dosing:

  • Route: Oral gavage (p.o.) and Intravenous (i.v.) for bioavailability calculation.

  • Dose: A typical dose for a discovery compound might be 10 mg/kg for oral and 1-2 mg/kg for intravenous administration.

  • Administration:

    • Oral: Administer the suspension using a suitable gavage needle. Ensure the suspension is well-mixed immediately before drawing it into the syringe.

    • Intravenous: Dissolve this compound in a suitable solvent for injection (e.g., a mixture of DMSO, PEG 400, and saline) and administer via the tail vein.

4. Sample Collection:

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Anticoagulant: Use tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

5. Sample Analysis:

  • Method: Develop and validate a sensitive bioanalytical method, typically LC-MS/MS, to quantify the concentration of this compound in plasma samples.

  • Standard Curve: Prepare a standard curve using blank plasma spiked with known concentrations of this compound.

6. Pharmacokinetic Analysis:

  • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters, including AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).

  • Bioavailability (F) Calculation: F (%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Visualizations

Oral_Bioavailability_Factors cluster_formulation Formulation Factors cluster_physiological Physiological Factors Solubility Solubility in Vehicle Dissolution Dissolution Rate Solubility->Dissolution GI_pH Gastrointestinal pH Dissolution->GI_pH Excipients Excipient Interactions Excipients->Solubility Permeability Membrane Permeability GI_pH->Permeability Metabolism First-Pass Metabolism (Gut Wall & Liver) Permeability->Metabolism Systemic_Circulation Systemic Circulation (Bioavailable Fraction) Metabolism->Systemic_Circulation DDO_2213 This compound (Oral Dose) DDO_2213->Solubility

Caption: Factors influencing the oral bioavailability of this compound.

Troubleshooting_Workflow start Low Oral Bioavailability Observed check_formulation Step 1: Review Formulation - Homogeneity? - Solubility? start->check_formulation improve_formulation Action: Optimize Formulation (e.g., new vehicle, particle size reduction) check_formulation->improve_formulation Issue Found check_sol_perm Step 2: Assess Solubility & Permeability check_formulation->check_sol_perm No Issue re_evaluate Re-evaluate In Vivo Pharmacokinetics improve_formulation->re_evaluate sol_perm_issue Action: Address Physicochemical Properties (e.g., salt forms, prodrugs) check_sol_perm->sol_perm_issue Issue Found check_metabolism Step 3: Evaluate Metabolism check_sol_perm->check_metabolism No Issue sol_perm_issue->re_evaluate metabolism_issue Action: Investigate Metabolic Pathways & Potential Inhibitors check_metabolism->metabolism_issue Issue Found check_metabolism->re_evaluate No Issue metabolism_issue->re_evaluate

References

Technical Support Center: Troubleshooting Western Blot Analysis of H3K4 Methylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the western blot analysis of Histone H3 lysine (B10760008) 4 (H3K4) methylation, particularly in experiments involving the WDR5-MLL1 inhibitor, DDO-2213.

Frequently Asked Questions (FAQs)

Q1: I am not detecting any signal for H3K4 methylation in my western blot. What are the possible causes?

A1: A complete lack of signal can be frustrating. Here are several potential reasons, ranging from antibody and sample issues to technical aspects of the western blot procedure:

  • Inactive Primary or Secondary Antibody: Ensure antibodies have been stored correctly and have not expired. To test antibody activity, you can perform a dot blot.[1][2][3]

  • Incompatible Primary and Secondary Antibodies: Verify that the secondary antibody is designed to detect the host species of your primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[4]

  • Low Protein Expression: The target protein may not be abundant in your cell or tissue type. It is always recommended to include a positive control to confirm the experimental setup.[5][6]

  • Insufficient Protein Load: For whole-cell extracts, a protein load of 20-30 µg per lane is recommended. However, for detecting modified histones, which can be less abundant, you may need to load up to 100 µg.[5]

  • Poor Transfer Efficiency: Histones are small proteins and can be prone to over-transfer (passing through the membrane). Confirm successful transfer by staining the membrane with Ponceau S after transfer.[4][7] Using a membrane with a smaller pore size (0.2 µm) is recommended for optimal retention of histone proteins.[8][9]

  • Ineffective this compound Treatment: If you are treating cells with this compound to observe a decrease in H3K4 methylation, the treatment itself might be the issue. This compound is an inhibitor of the WDR5-MLL1 interaction, which is crucial for the activity of the MLL1 histone methyltransferase complex.[10][11] Ineffective treatment could be due to incorrect dosage, incubation time, or compound stability.

Q2: My western blot shows a high background, making it difficult to see my specific H3K4 methylation band. How can I reduce the background?

A2: High background can be caused by several factors related to blocking, antibody concentrations, and washing steps:

  • Insufficient Blocking: Ensure the membrane is completely submerged and blocked for at least 1-2 hours at room temperature.[12] You can also try increasing the concentration of your blocking agent.[12][13]

  • Inappropriate Blocking Agent: While 5% non-fat dry milk in TBST is common, for some antibodies, 5% Bovine Serum Albumin (BSA) may yield lower background.[5][14]

  • Antibody Concentration Too High: Both primary and secondary antibody concentrations should be optimized. An excessively high concentration is a common cause of high background.[7][12]

  • Inadequate Washing: Increase the number and duration of washing steps after primary and secondary antibody incubations to remove unbound antibodies.[5][7]

  • Membrane Drying: Allowing the membrane to dry out at any stage can cause high, patchy background.[14]

Q3: I am observing multiple bands or non-specific bands in my western blot for H3K4 methylation. What could be the reason?

A3: The presence of unexpected bands can complicate data interpretation. Here are some common causes:

  • Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins in the lysate. Try optimizing the antibody dilution or using a more specific antibody.[7] Running a secondary antibody-only control can help determine if the secondary antibody is the source of non-specific binding.[14]

  • Protein Degradation: Ensure that protease inhibitors are included in your lysis buffer to prevent protein degradation, which can lead to lower molecular weight bands.[5][13]

  • Post-Translational Modifications: Histones can have numerous post-translational modifications, which can sometimes lead to the appearance of multiple bands or smears.[5]

  • Excessive Protein Loading: Loading too much protein can lead to the appearance of multiple bands and high background.[5]

Q4: The bands for my histone modifications appear smeared. What should I do?

A4: Smeared bands are often an indication of a few common issues:

  • Sample Overloading: Too much protein in the lane can cause smearing. Try loading less protein.

  • High Salt Concentration in Samples: High salt in the lysate can interfere with electrophoresis.

  • Sample Degradation: As mentioned, ensure adequate use of protease inhibitors.[13]

  • Differential Glycosylation: While less common for core histones, extensive modifications can sometimes result in a smeared appearance.[5]

Experimental Protocols

Histone Extraction (Acid Extraction Method)
  • Harvest cells and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (B91410) (PMSF), and 0.02% (v/v) NaN3).

  • Lyse cells on ice for 10 minutes with gentle stirring.

  • Centrifuge at 2000 rpm for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet in 0.2 N HCl.

  • Incubate overnight at 4°C with gentle stirring.

  • Centrifuge at 2000 rpm for 10 minutes at 4°C.

  • Collect the supernatant containing the histones.

  • Determine protein concentration using a suitable method (e.g., Bradford assay).

Western Blot Protocol for H3K4 Methylation
  • Sample Preparation: Mix your histone extract or whole-cell lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load 10-30 µg of protein per lane on a 15% polyacrylamide gel to ensure good resolution of the small histone proteins.[9]

  • Electrotransfer: Transfer the separated proteins from the gel to a 0.2 µm pore size nitrocellulose or PVDF membrane.[8][9] A wet transfer at 100V for 1 hour is a good starting point.

  • Membrane Staining (Optional but Recommended): After transfer, stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.[15]

  • Blocking: Block the membrane with 5% BSA or 5% non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1-2 hours at room temperature with gentle agitation.[12][16]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the specific H3K4 methylation state (e.g., H3K4me1, H3K4me2, or H3K4me3) at the recommended dilution in the blocking buffer. This is often done overnight at 4°C.[8]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[15]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (compatible with the primary antibody) diluted in blocking buffer for 1 hour at room temperature.[15]

  • Final Washes: Repeat the washing step (step 7).

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and capture the signal using an imaging system.[9]

Data Presentation

Table 1: Troubleshooting Summary for H3K4 Methylation Western Blots

Problem Possible Cause Recommended Solution
No Signal Inactive/incorrect antibodyPerform a dot blot to check antibody activity; ensure secondary antibody compatibility.[1][2][3][4]
Low protein abundance/loadIncrease protein load (up to 100 µg for modified histones); use a positive control.[5]
Poor protein transferUse a 0.2 µm membrane; check transfer with Ponceau S staining.[4][7][8][9]
High Background Insufficient blockingIncrease blocking time to 2 hours; ensure the membrane is fully submerged.[12]
High antibody concentrationTitrate primary and secondary antibodies to find the optimal concentration.[7][12]
Inadequate washingIncrease the number and duration of washes.[5][7]
Non-specific Bands Antibody cross-reactivityOptimize antibody dilution; try a different antibody; run a secondary-only control.[7][14]
Protein degradationUse fresh samples and always include protease inhibitors in the lysis buffer.[5][13]
Smeared Bands Sample overloadingReduce the amount of protein loaded per lane.
High salt in sampleEnsure lysate buffer has appropriate salt concentrations.

Table 2: Recommended Reagent Concentrations and Incubation Times

Step Reagent Concentration/Dilution Incubation Time Temperature
Blocking Non-fat dry milk or BSA5% (w/v) in TBST1-2 hoursRoom Temperature
Primary Antibody Anti-H3K4me3Varies by manufacturer (e.g., 1:1000)Overnight4°C
Secondary Antibody HRP-conjugatedVaries by manufacturer (e.g., 1:5000 - 1:10000)1 hourRoom Temperature
Washes TBST0.1% Tween-203 x 10 minutesRoom Temperature

Mandatory Visualizations

Western_Blot_Workflow cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Data Analysis Cell_Culture Cell Culture & this compound Treatment Histone_Extraction Histone Extraction Cell_Culture->Histone_Extraction Quantification Protein Quantification Histone_Extraction->Quantification Sample_Prep Sample Buffer & Heat Quantification->Sample_Prep SDS_PAGE SDS-PAGE (15% Gel) Sample_Prep->SDS_PAGE Transfer Transfer to 0.2µm Membrane SDS_PAGE->Transfer Blocking Blocking (1-2h) Transfer->Blocking Primary_Ab Primary Ab Incubation (O/N) Blocking->Primary_Ab Secondary_Ab Secondary Ab Incubation (1h) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Imaging Signal Capture Detection->Imaging Analysis Band Densitometry Imaging->Analysis

Caption: Workflow for western blot analysis of H3K4 methylation.

DDO2213_Pathway DDO2213 This compound WDR5_MLL1 WDR5-MLL1 Complex DDO2213->WDR5_MLL1 inhibits MLL1_Activity MLL1 HMT Activity WDR5_MLL1->MLL1_Activity enables H3K4me H3K4 Methylation (me1/me2/me3) MLL1_Activity->H3K4me catalyzes H3K4 Histone H3 (Lys4) Gene_Transcription Gene Transcription H3K4me->Gene_Transcription promotes

Caption: Simplified pathway showing the mechanism of this compound.

References

DDO-2213 degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use, storage, and troubleshooting of experiments involving the WDR5-MLL1 inhibitor, DDO-2213.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally active and potent small molecule inhibitor of the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1][2] The WDR5-MLL1 interaction is critical for the histone methyltransferase activity of the MLL1 complex, which is implicated in certain types of leukemia.[3][4] this compound selectively inhibits this activity, making it a valuable tool for research into MLL fusion leukemia.[1][5]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the stability and activity of this compound. For stock solutions, the following conditions are recommended:

Storage TemperatureDuration
-80°CUp to 6 months
-20°CUp to 1 month
Table 1: Recommended Storage Conditions for this compound Stock Solutions.[1]

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: this compound is soluble in DMSO. It is critical to use a fresh, high-purity, anhydrous grade of DMSO, as the presence of water can affect the solubility and stability of the compound.

Q4: Is this compound sensitive to light?

Troubleshooting Guides

Issue 1: I am not observing the expected biological effect of this compound in my cell-based assay.

  • Question: Could my this compound have degraded?

    • Answer: Improper storage is a common cause of compound inactivity. Confirm that your stock solutions have been stored at the correct temperature and for less than the recommended duration (see Table 1).[1] Also, ensure that you have avoided multiple freeze-thaw cycles by preparing aliquots. If you suspect degradation, it is best to use a fresh vial of the compound.

  • Question: Could the issue be with my experimental setup?

    • Answer:

      • Cell Line Sensitivity: Verify that the cell line you are using is sensitive to WDR5-MLL1 inhibition. The original research highlights its efficacy in MLL translocation-harboring cells.[5]

      • Concentration Range: Ensure that you are using an appropriate concentration range. The IC50 of this compound is 29 nM in a competitive fluorescence polarization assay, but the effective concentration in a cellular context (GI50) can be higher, for example, 13.09 μM in MOLM-13 cells.[5][6] A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and assay conditions.

      • Incubation Time: The duration of treatment can significantly impact the observed effect. The antiproliferative activity against human K562 cells was assessed after 72 hours.[6] Ensure your incubation time is sufficient for the biological effect to manifest.

      • Assay Interference: Consider if this compound or the solvent (DMSO) is interfering with your assay readout. Always include a vehicle control (cells treated with the same concentration of DMSO as your highest this compound concentration) to account for any solvent effects.

Issue 2: I am observing inconsistent results between experiments.

  • Question: What could be the source of this variability?

    • Answer:

      • Stock Solution Preparation: Inconsistencies in the preparation of stock solutions can lead to variability. Ensure the compound is fully dissolved in the solvent. As noted, hygroscopic DMSO can affect solubility, so using a newly opened bottle is recommended.

      • Pipetting Accuracy: When preparing serial dilutions, small inaccuracies in pipetting can be magnified. Ensure your pipettes are calibrated and use appropriate pipetting techniques.

      • Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact experimental outcomes. Maintain consistent cell culture practices.

      • Freeze-Thaw Cycles: As previously mentioned, repeated freezing and thawing of stock solutions can lead to compound degradation and loss of potency.[1] Always use fresh aliquots for each experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound solid powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or amber vials

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Add the calculated volume of DMSO to the vial of this compound.

    • Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be necessary.

    • Once dissolved, aliquot the stock solution into single-use volumes in sterile, light-protected tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Protocol 2: Cell Viability Assay (e.g., CCK8 or MTT)

  • Materials:

    • Cells of interest (e.g., MV4-11, MOLM-13)

    • Complete cell culture medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 96-well cell culture plates

    • Cell viability reagent (e.g., CCK8 or MTT)

    • Plate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.

    • Compound Dilution: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) in a suitable incubator (37°C, 5% CO2).

    • Assay Development: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

    • Data Acquisition: Read the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results as a dose-response curve to determine the GI50 (concentration that causes 50% inhibition of cell growth).

Visualizations

G cluster_0 MLL1 Complex cluster_1 Histone Methylation MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 H3K4 Histone H3K4 MLL1->H3K4 Methylates RbBP5 RbBP5 WDR5->RbBP5 Ash2L Ash2L RbBP5->Ash2L H3K4me H3K4 Methylation H3K4->H3K4me Gene Activation DDO2213 This compound DDO2213->WDR5 Inhibits Interaction

Caption: WDR5-MLL1 Signaling Pathway and this compound Inhibition.

G prep_stock Prepare this compound Stock Solution (10 mM in DMSO) prepare_dilutions Prepare Serial Dilutions of this compound in Medium prep_stock->prepare_dilutions seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with This compound Dilutions seed_cells->treat_cells prepare_dilutions->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_reagent Add Cell Viability Reagent incubate->add_reagent read_plate Read Plate on Plate Reader add_reagent->read_plate analyze_data Analyze Data & Calculate GI50 read_plate->analyze_data

Caption: Experimental Workflow for a Cell-Based Assay with this compound.

G start Inconsistent or No Biological Effect Observed check_storage Check Storage Conditions (-80°C/-20°C, Aliquoted?) start->check_storage improper_storage Improper Storage check_storage->improper_storage No proper_storage Proper Storage check_storage->proper_storage Yes use_fresh Use a Fresh Vial/ Aliquot of this compound improper_storage->use_fresh check_exp Review Experimental Parameters (Cell Line, Concentration, Time) proper_storage->check_exp params_ok Parameters OK check_exp->params_ok Yes params_not_ok Parameters Not Optimal check_exp->params_not_ok No check_controls Review Controls (Vehicle, Positive/Negative) params_ok->check_controls optimize_exp Optimize Assay Conditions (e.g., Dose-Response, Time Course) params_not_ok->optimize_exp controls_fail Controls Failed check_controls->controls_fail No troubleshoot_assay Troubleshoot Core Assay (Reagents, Technique) controls_fail->troubleshoot_assay

Caption: Troubleshooting Logic for this compound Experiments.

References

Cell line-specific responses to DDO-2213 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the WDR5-MLL1 inhibitor, DDO-2213.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, orally bioavailable small molecule inhibitor that targets the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1][2][3] By disrupting this interaction, this compound selectively inhibits the histone methyltransferase activity of the MLL1 complex, leading to decreased proliferation of cancer cells with MLL translocations.[1][2]

Q2: In which type of cancer cell lines is this compound expected to be most effective?

A2: this compound is most effective in cancer cell lines harboring MLL gene rearrangements (MLL-r), such as those found in certain types of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). Cell lines like MV4-11 and MOLM-13, which have MLL translocations, are highly sensitive to this compound.

Q3: What are some examples of cell lines that are resistant to this compound?

A3: Cell lines that do not have MLL rearrangements, such as K562 (chronic myelogenous leukemia), and non-cancerous cell lines like HUVEC (Human Umbilical Vein Endothelial Cells), are generally resistant to this compound, exhibiting significantly higher IC50 values.[4]

Q4: What are the known resistance mechanisms to WDR5-MLL1 inhibitors like this compound?

A4: A potential mechanism of acquired resistance to WDR5 inhibitors is the development of mutations in the WDR5 protein. Specifically, a P173L mutation in WDR5 has been shown to prevent the binding of the inhibitor to WDR5, thereby rendering the cells resistant to treatment.[5][6][7]

Q5: What are the expected cellular effects of this compound treatment in sensitive cell lines?

A5: In sensitive MLL-rearranged cell lines, this compound treatment is expected to inhibit cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue Potential Cause Recommended Solution
No or low cytotoxicity observed in a known sensitive cell line (e.g., MV4-11, MOLM-13). 1. Compound Degradation: this compound may have degraded due to improper storage.- Ensure this compound is stored at -20°C for short-term and -80°C for long-term storage. - Prepare fresh stock solutions in an appropriate solvent like DMSO.
2. Incorrect Compound Concentration: Calculation errors or inaccurate pipetting.- Verify all calculations for preparing working solutions. - Use calibrated pipettes.
3. Cell Health and Passage Number: Cells may be unhealthy or have a high passage number, leading to altered drug sensitivity.- Use cells with a low passage number. - Regularly check for mycoplasma contamination. - Ensure optimal cell culture conditions.
4. Assay-Specific Issues: The chosen assay may not be sensitive enough, or the incubation time may be too short.- Use a highly sensitive cell viability assay (e.g., CellTiter-Glo®). - Perform a time-course experiment to determine the optimal treatment duration.
High variability between replicate wells. 1. Uneven Cell Seeding: Inconsistent number of cells seeded in each well.- Ensure a homogenous single-cell suspension before seeding. - Use appropriate pipetting techniques to minimize variability.
2. Edge Effects: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth.- Avoid using the outer wells of the microplate. - Fill the outer wells with sterile PBS or media to maintain humidity.
3. Incomplete Compound Mixing: The compound may not be evenly distributed in the well.- Gently mix the plate after adding the compound.
Unexpected cytotoxicity in a known resistant cell line (e.g., K562). 1. Off-Target Effects at High Concentrations: At very high concentrations, this compound may have off-target effects.- Perform a dose-response curve to determine the IC50 and ensure you are working within a specific concentration range.
2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.- Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).
Cells appear to have developed resistance to this compound over time. 1. Acquired Resistance: Prolonged exposure to the drug may lead to the selection of resistant clones.- Perform sequencing of the WDR5 gene to check for mutations, such as P173L.[5][6][7] - Consider combination therapies to overcome resistance.

Data Presentation

Table 1: Cell Line-Specific IC50 Values for this compound

Cell LineCancer TypeMLL StatusIC50 (µM)
MV4-11Acute Myeloid LeukemiaMLL-AF4 fusion12.6[4]
MOLM-13Acute Myeloid LeukemiaMLL-AF9 fusion13.1[4]
K562Chronic Myelogenous LeukemiaNo MLL rearrangement> 100[4]
HUVECNormal Endothelial CellsNot applicable> 100[4]

Experimental Protocols

Cell Viability Assay (e.g., using CellTiter-Glo®)

This protocol is for determining the IC50 of this compound in a 96-well plate format.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sensitive (e.g., MV4-11) and resistant (e.g., K562) cell lines

  • Complete cell culture medium

  • Sterile 96-well flat-bottom plates (white plates for luminescence)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach (for adherent cells) or stabilize.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium.

    • Add 100 µL of the this compound dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • This compound

  • Sensitive cell line (e.g., MV4-11)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., 1x and 2x IC50) and a vehicle control for 48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained and single-stained controls to set up the compensation and gates.

    • Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on the cell cycle.

Materials:

  • This compound

  • Sensitive cell line (e.g., MV4-11)

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at the desired concentration and a vehicle control for 24-48 hours.

  • Cell Fixation:

    • Harvest the cells and wash them with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Cell Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

DDO_2213_Signaling_Pathway cluster_nucleus Nucleus MLL1_complex MLL1 Complex H3K4 Histone H3K4 MLL1_complex->H3K4 methylates WDR5 WDR5 WDR5->MLL1_complex interaction H3K4me H3K4 Methylation H3K4->H3K4me Gene_Expression Leukemogenic Gene Expression H3K4me->Gene_Expression activates Apoptosis_Inhibition Inhibition of Apoptosis Gene_Expression->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation DDO2213 This compound DDO2213->WDR5 inhibits interaction with MLL1

Caption: this compound inhibits the WDR5-MLL1 interaction, leading to reduced H3K4 methylation.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cellular Assays cluster_analysis Data Analysis Start Seed MLL-r (e.g., MV4-11) and non-MLL-r (e.g., K562) cells Treatment Treat with this compound (dose-response and time-course) Start->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo®) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle IC50 Determine IC50 values Viability->IC50 ApoptosisQuant Quantify Apoptotic Cells Apoptosis->ApoptosisQuant CellCycleDist Analyze Cell Cycle Distribution CellCycle->CellCycleDist

Caption: A typical experimental workflow for characterizing the effects of this compound.

Troubleshooting_Logic Start Unexpected Experimental Outcome Check_Compound Verify Compound Integrity and Concentration Start->Check_Compound Check_Cells Assess Cell Health and Passage Number Start->Check_Cells Check_Protocol Review Experimental Protocol and Assay Parameters Start->Check_Protocol Compound_OK Compound OK Check_Compound->Compound_OK Cells_OK Cells OK Check_Cells->Cells_OK Protocol_OK Protocol OK Check_Protocol->Protocol_OK Investigate_Resistance Investigate Acquired Resistance (e.g., WDR5 sequencing) Compound_OK->Investigate_Resistance Optimize_Assay Optimize Assay Conditions (e.g., incubation time, cell density) Cells_OK->Optimize_Assay Protocol_OK->Optimize_Assay

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Validation & Comparative

A Comparative Guide to WDR5 Inhibitors: DDO-2213 vs. OICR-9429 and Other Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of DDO-2213 and OICR-9429, two prominent small-molecule inhibitors of the WD repeat-containing protein 5 (WDR5). Additionally, it contextualizes their performance against other notable WDR5 inhibitors. This document is intended to aid researchers in selecting the most appropriate compound for their specific experimental needs by presenting objective performance data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Introduction to WDR5 Inhibition

WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein that plays a central role in the assembly and function of multiple protein complexes, most notably the Mixed Lineage Leukemia (MLL) histone methyltransferase complex. The interaction between WDR5 and MLL1 is essential for the catalytic activity of the MLL complex, which is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4). Dysregulation of MLL activity is a hallmark of certain aggressive leukemias, making the WDR5-MLL1 interaction a compelling therapeutic target. Small-molecule inhibitors that disrupt this interaction have emerged as a promising strategy for the treatment of MLL-rearranged leukemias and other cancers.

Quantitative Performance Comparison

The following table summarizes the key in vitro and cellular performance metrics for this compound, OICR-9429, and other relevant WDR5 inhibitors. This data has been compiled from various publications to provide a comprehensive overview.

InhibitorTarget InteractionIC50 (FP Assay)Kd/Ki (Binding Affinity)Cellular Activity (GI50/IC50)Cell LineReference
This compound WDR5-MLL129 nM[1][2][3][4]72.9 nM (Kd)[1][2][3]~10 µM (GI50)[5]MV4-11[1][5]
OICR-9429 WDR5-MLL64 nM30 nM (Kd)>2.5 µM (GI50)MV4-11[5]
MM-102 WDR5-MLL-< 1 nM (Ki)[6]>25 µM (GI50)MV4-11
WDR5-0103 WDR5-MLL-0.45 µM (Kd)[7]--[7]

Note: IC50, Kd, Ki, and GI50 values are highly dependent on the specific assay conditions and cell lines used. Direct comparison between studies should be made with caution. FP refers to Fluorescence Polarization assay.

Key Performance Insights

This compound emerges as a potent WDR5-MLL1 inhibitor with a low nanomolar IC50 in biochemical assays.[1][2][3][4] It demonstrates activity in cellular models, albeit at a micromolar concentration.[5] A significant advantage of this compound is its reported oral bioavailability and in vivo efficacy in suppressing tumor growth in mouse xenograft models.[1][8]

OICR-9429 is another well-characterized WDR5 inhibitor that has served as a scaffold for the development of other inhibitors, including this compound.[5] While its biochemical potency is comparable to this compound, its reported cellular activity in the MV4-11 cell line appears to be less potent.[5]

MM-102 is a peptidomimetic inhibitor with exceptionally high binding affinity to WDR5.[6] However, this high affinity does not translate to potent cellular activity, likely due to poor cell permeability, a common challenge with peptide-based inhibitors.

WDR5-0103 is an earlier generation WDR5 inhibitor with micromolar binding affinity.[7] It has been a valuable tool compound for initial studies of WDR5 inhibition.

Signaling Pathway and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the core signaling pathway and experimental workflows.

WDR5_MLL_Signaling_Pathway WDR5-MLL1 Signaling Pathway in MLL-Rearranged Leukemia cluster_nucleus Nucleus cluster_inhibitors Inhibitor Action WDR5 WDR5 MLL1_complex MLL1 Complex (MLL1, RbBP5, ASH2L) WDR5->MLL1_complex interacts with MLL_fusion MLL Fusion Protein (e.g., MLL-AF4) MLL1_complex->MLL_fusion forms complex with Histone_H3 Histone H3 MLL_fusion->Histone_H3 methylates H3K4me3 H3K4me3 Histone_H3->H3K4me3 leads to Target_Genes Target Genes (e.g., HOXA9, MEIS1) H3K4me3->Target_Genes activates Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis promotes DDO_2213 This compound DDO_2213->WDR5 inhibits interaction with MLL1 OICR_9429 OICR-9429 OICR_9429->WDR5 inhibits interaction with MLL1

Caption: WDR5-MLL1 signaling pathway and the mechanism of action of inhibitors.

Experimental_Workflow Experimental Workflow for WDR5 Inhibitor Evaluation cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies FP_Assay Fluorescence Polarization (FP) Assay Determine_IC50 Determine IC50 FP_Assay->Determine_IC50 Cell_Culture Culture MLL-rearranged leukemia cells (e.g., MV4-11) ITC Isothermal Titration Calorimetry (ITC) Determine_Kd Determine Kd ITC->Determine_Kd MTT_Assay MTT Cell Proliferation Assay Cell_Culture->MTT_Assay Xenograft_Model Establish MV4-11 xenograft mouse model Determine_GI50 Determine GI50 MTT_Assay->Determine_GI50 Inhibitor_Treatment Treat with inhibitor (e.g., oral administration) Xenograft_Model->Inhibitor_Treatment Tumor_Measurement Measure tumor growth Inhibitor_Treatment->Tumor_Measurement Assess_Efficacy Assess in vivo efficacy Tumor_Measurement->Assess_Efficacy

Caption: A typical experimental workflow for evaluating the efficacy of WDR5 inhibitors.

Experimental Protocols

Fluorescence Polarization (FP) Assay for WDR5-MLL1 Interaction

This assay is used to measure the ability of a test compound to disrupt the interaction between WDR5 and a fluorescently labeled peptide derived from MLL1.

Materials:

  • Purified recombinant human WDR5 protein.

  • Fluorescein-labeled MLL1 peptide (e.g., FITC-MLL1).

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).

  • Test compounds (this compound, OICR-9429, etc.) dissolved in DMSO.

  • 384-well, low-volume, black microplates.

  • A microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Prepare a solution of WDR5 protein and FITC-MLL1 peptide in the assay buffer. The final concentrations should be optimized to yield a stable and robust polarization signal.

  • Serially dilute the test compounds in DMSO and then into the assay buffer to achieve the desired concentration range.

  • In a 384-well plate, add the WDR5/FITC-MLL1 mixture.

  • Add the diluted test compounds to the wells. Include control wells with DMSO only (for maximum polarization) and wells with only the FITC-MLL1 peptide (for minimum polarization).

  • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for fluorescein (B123965) (e.g., 485 nm excitation, 535 nm emission).

  • Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

MTT Cell Proliferation Assay

This colorimetric assay is used to assess the effect of WDR5 inhibitors on the metabolic activity and proliferation of cancer cells.

Materials:

  • MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

  • 96-well, flat-bottom, clear microplates.

  • A microplate spectrophotometer.

Procedure:

  • Seed the leukemia cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate for an additional few hours at 37°C or overnight at room temperature in the dark to ensure complete solubilization.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) by plotting the data in a dose-response curve.

Conclusion

Both this compound and OICR-9429 are potent inhibitors of the WDR5-MLL interaction, serving as valuable tools for cancer research. This compound distinguishes itself with its demonstrated oral bioavailability and in vivo efficacy, making it a promising candidate for further preclinical and clinical development. The choice between these and other WDR5 inhibitors will depend on the specific experimental context, with considerations for biochemical potency, cellular activity, and the need for in vivo studies. This guide provides a foundational dataset and methodological framework to inform such decisions.

References

Validating the On-Target Effects of DDO-2213: A Comparative Guide Using CRISPR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the WDR5-MLL1 inhibitor DDO-2213 with other alternatives. It details a hypothetical experimental framework using CRISPR-Cas9 to validate the on-target effects of this compound, supported by experimental protocols and quantitative data.

This compound is a potent, orally bioavailable small molecule inhibitor targeting the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1][2][3][4] This interaction is critical for the proper function of the MLL1 methyltransferase complex, which plays a key role in the regulation of gene expression through histone H3 lysine (B10760008) 4 (H3K4) methylation.[2][5][6] Dysregulation of the MLL1 complex is a hallmark of certain aggressive leukemias, particularly those with MLL gene rearrangements.[5][7] this compound disrupts the WDR5-MLL1 complex, leading to the inhibition of H3K4 methylation and subsequent suppression of oncogenic gene expression, such as HOXA9 and MEIS1.[5]

Comparative Analysis of WDR5-MLL1 Inhibitors

The development of small molecules targeting the WDR5-MLL1 interaction is an active area of research. This compound has demonstrated promising preclinical activity; however, a direct comparison with other known inhibitors is essential for evaluating its potential. The following table summarizes the key performance indicators of this compound and its alternatives.

CompoundTargetIC50K_d_Mechanism of Action
This compound WDR5-MLL1 Interaction29 nM72.9 nMCompetitively binds to WDR5, disrupting its interaction with MLL1.[1][2][3][4]
OICR-9429 WDR5-MLL1 Interaction< 1 µM (in cells)24 nM, 52 nM, 93 nMAntagonizes the WDR5-MLL interaction by binding to the MLL WIN motif-binding pocket of WDR5.[8][9][10][11][12]
MM-401 MLL1 Activity0.32 µM< 1 nM (for WDR5)Blocks the MLL1-WDR5 interaction, thereby inhibiting MLL1 methyltransferase activity.[1][13][14][15][16][17]
WDR5-0103 WDR5-MLL1 InteractionNot Reported450 nMCompetitively binds to the peptide-binding pocket of WDR5, blocking the MLL interaction.[18][19][20][21]

Validating this compound On-Target Effects with CRISPR-Cas9

To ascertain that the cellular effects of this compound are mediated through its intended target, WDR5, a CRISPR-Cas9-based gene knockout strategy can be employed. This approach provides a powerful genetic tool to validate the on-target activity of a small molecule inhibitor.[6][22] The underlying principle is that if this compound's effects are solely dependent on WDR5, then the knockout of the WDR5 gene should phenocopy the effects of the drug. Furthermore, the WDR5 knockout cells should be resistant to the effects of this compound.

Experimental Workflow for CRISPR-Based Validation

The following diagram outlines the key steps in validating the on-target effects of this compound using CRISPR-Cas9.

experimental_workflow cluster_design Phase 1: sgRNA Design & Vector Construction cluster_transfection Phase 2: Cell Line Engineering cluster_validation Phase 3: Knockout Validation cluster_phenotypic_assays Phase 4: Phenotypic & Molecular Assays sgRNA_design sgRNA Design for WDR5 Gene vector_construction Cloning sgRNA into Cas9 Expression Vector sgRNA_design->vector_construction cell_culture Culture MV4-11 Leukemia Cells vector_construction->cell_culture transfection Transfect Cells with CRISPR-Cas9 Vector cell_culture->transfection selection Puromycin (B1679871) Selection for Transfected Cells transfection->selection clonal_isolation Single-Cell Cloning selection->clonal_isolation genomic_validation Genomic DNA Sequencing (Sanger) clonal_isolation->genomic_validation protein_validation Western Blot for WDR5 Protein genomic_validation->protein_validation treatment Treat WT and WDR5-KO Cells with this compound protein_validation->treatment proliferation_assay Cell Viability/Proliferation Assay treatment->proliferation_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay gene_expression qRT-PCR for HOXA9 & MEIS1 treatment->gene_expression histone_methylation Western Blot for H3K4me3 treatment->histone_methylation

Caption: Experimental workflow for CRISPR-based validation of this compound.
Detailed Experimental Protocols

1. Cell Line and Culture Conditions

  • Cell Line: MV4-11 (human biphenotypic B myelomonocytic leukemia) cell line, which harbors an MLL-AF4 fusion and is sensitive to WDR5-MLL1 inhibition.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

2. sgRNA Design and Vector Construction

  • Design at least two single guide RNAs (sgRNAs) targeting early exons of the human WDR5 gene to induce frameshift mutations leading to a functional knockout. Use online design tools (e.g., CHOPCHOP, Synthego) to minimize off-target effects.

  • Synthesize and clone the designed sgRNAs into a lentiviral vector co-expressing Cas9 nuclease and a selectable marker (e.g., puromycin resistance).

3. Lentiviral Transduction and Selection

  • Produce lentiviral particles by co-transfecting the sgRNA-Cas9 vector with packaging plasmids into HEK293T cells.

  • Transduce MV4-11 cells with the lentiviral particles.

  • 48 hours post-transduction, select for successfully transduced cells by adding puromycin (1-2 µg/mL) to the culture medium.

4. Single-Cell Cloning and Knockout Validation

  • After selection, perform single-cell cloning by limiting dilution in 96-well plates to isolate individual cell clones.

  • Expand the clones and screen for WDR5 knockout by:

    • Genomic DNA sequencing: Extract genomic DNA, PCR amplify the targeted region of the WDR5 gene, and perform Sanger sequencing to identify clones with insertions or deletions (indels).

    • Western Blot: Lyse the cells and perform a western blot using an anti-WDR5 antibody to confirm the absence of the WDR5 protein in the knockout clones.

5. Phenotypic and Molecular Assays

  • Cell Viability Assay: Seed wild-type (WT) and WDR5 knockout (WDR5-KO) MV4-11 cells in 96-well plates and treat with a dose range of this compound for 72 hours. Measure cell viability using a CellTiter-Glo assay.

    • Expected Outcome: WT cells will show a dose-dependent decrease in viability, while WDR5-KO cells will be resistant to this compound.

  • Apoptosis Assay: Treat WT and WDR5-KO cells with this compound for 48 hours. Stain cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry.

    • Expected Outcome: this compound will induce apoptosis in WT cells but not in WDR5-KO cells.

  • Gene Expression Analysis (qRT-PCR): Treat WT and WDR5-KO cells with this compound for 48 hours. Extract total RNA, synthesize cDNA, and perform quantitative real-time PCR (qRT-PCR) for MLL1 target genes HOXA9 and MEIS1.

    • Expected Outcome: this compound will downregulate the expression of HOXA9 and MEIS1 in WT cells. WDR5-KO cells will already have baseline reduced expression of these genes, which will not be further affected by this compound.

  • Histone Methylation Analysis (Western Blot): Treat WT and WDR5-KO cells with this compound for 48 hours. Extract histones and perform a western blot using an antibody specific for H3K4me3.

    • Expected Outcome: this compound will reduce the levels of H3K4me3 in WT cells. WDR5-KO cells will exhibit a baseline reduction in H3K4me3, which will not be significantly altered by this compound treatment.

WDR5-MLL1 Signaling Pathway

The following diagram illustrates the WDR5-MLL1 signaling pathway and the mechanism of action of this compound.

Caption: WDR5-MLL1 signaling pathway and this compound inhibition.

This comprehensive guide provides a framework for the validation and comparison of this compound. The use of CRISPR-Cas9 technology is a robust method to confirm the on-target effects of this promising therapeutic agent, providing a high degree of confidence in its mechanism of action for the advancement of leukemia treatment.

References

Comparative Analysis of DDO-2213 Cross-reactivity with other WD40 Repeat Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the WDR5 inhibitor DDO-2213 with other potential interacting proteins, focusing on its selectivity within the WD40 repeat protein family. While direct experimental data on the cross-reactivity of this compound against a broad panel of WD40 repeat proteins is not extensively available in the public domain, this guide synthesizes existing knowledge on its primary target engagement and the selectivity profile of analogous inhibitors to provide a clear perspective on its specificity.

Executive Summary

This compound is a potent and orally bioavailable small molecule inhibitor targeting the protein-protein interaction (PPI) between WD40 repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1][2] This interaction is crucial for the assembly and enzymatic activity of the MLL1 histone methyltransferase complex, a key player in the regulation of gene expression. Dysregulation of this complex is a hallmark of certain aggressive leukemias.[2] this compound demonstrates high affinity for WDR5 and effectively disrupts the WDR5-MLL1 interaction, leading to the selective inhibition of MLL1 activity and the proliferation of MLL-rearranged leukemia cells.[1][2][3]

Data Presentation: this compound and Comparator Inhibitor Selectivity

Quantitative data for this compound primarily focuses on its high-affinity binding to WDR5. To illustrate the expected selectivity of this class of inhibitors, we present data for OICR-9429, a well-characterized WDR5 inhibitor, which has been profiled against a panel of other WD40 repeat proteins.

Table 1: this compound Binding Affinity and Inhibitory Activity for WDR5

CompoundTargetAssay TypeIC50 (nM)Kd (nM)Reference
This compoundWDR5Competitive Fluorescence Polarization2972.9[1][2]

Table 2: Selectivity Profile of WDR5 Inhibitor OICR-9429 Against Other WD40 Repeat Proteins

CompoundTarget WD40 ProteinAssay TypeBinding Affinity (Kd)Fold Selectivity vs. WDR5Reference
OICR-9429WDR5Isothermal Titration Calorimetry46 nM-
OICR-9429EEDThermal Shift Assay> 100 µM> 2000-fold
OICR-9429DDB1Thermal Shift Assay> 100 µM> 2000-fold
OICR-9429VPRBPThermal Shift Assay> 100 µM> 2000-fold
OICR-9429TBL1XR1Thermal Shift Assay> 100 µM> 2000-fold
OICR-9429PAFAH1B1Thermal Shift Assay> 100 µM> 2000-fold
OICR-9429WDR4Thermal Shift Assay> 100 µM> 2000-fold
OICR-9429WDR77Thermal Shift Assay> 100 µM> 2000-fold

Note: The high selectivity of OICR-9429 for WDR5 over other tested WD40 proteins suggests that inhibitors targeting the WDR5-MLL1 interaction site can achieve a high degree of specificity within this protein family.

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound and similar inhibitors are provided below.

Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the inhibitory potential of a compound against the WDR5-MLL1 interaction.

  • Reagents and Materials:

    • Purified recombinant human WDR5 protein.

    • A fluorescently labeled peptide derived from the WDR5-binding region of MLL1 (e.g., FITC-MLL1).

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20).

    • This compound or other test compounds.

    • 384-well, low-volume, black, round-bottom assay plates.

    • A microplate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare a solution of WDR5 protein and the fluorescently labeled MLL1 peptide in the assay buffer. The concentrations should be optimized to yield a stable and significant polarization signal.

    • Serially dilute the test compound (this compound) in the assay buffer.

    • Add a fixed volume of the WDR5-fluorescent peptide solution to each well of the 384-well plate.

    • Add the serially diluted test compound to the wells. Include control wells with buffer only (for background) and WDR5-fluorescent peptide solution with DMSO (vehicle control, representing 100% binding).

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization of each well using the microplate reader.

  • Data Analysis:

    • The raw polarization data is converted to percent inhibition relative to the DMSO control.

    • The percent inhibition is plotted against the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the engagement of this compound with its target protein WDR5 in a cellular context.

  • Reagents and Materials:

    • Human leukemia cell line (e.g., MV4-11).

    • Cell culture medium and supplements.

    • This compound.

    • Phosphate-buffered saline (PBS).

    • Lysis buffer with protease inhibitors.

    • Apparatus for protein quantification (e.g., BCA assay).

    • SDS-PAGE and Western blotting reagents.

    • Primary antibody against WDR5 and a corresponding secondary antibody.

    • A thermal cycler or heating block.

  • Procedure:

    • Culture the leukemia cells to the desired confluency.

    • Treat the cells with this compound at various concentrations or with a vehicle control (DMSO) for a specified duration.

    • Harvest the cells and wash them with PBS.

    • Resuspend the cell pellets in lysis buffer and divide the lysate into aliquots.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.

    • Centrifuge the heated lysates to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

  • Data Analysis:

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-WDR5 antibody.

    • Quantify the band intensities for WDR5 at each temperature point.

    • Plot the normalized band intensities against the temperature to generate melting curves for both the this compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization of WDR5.

Mandatory Visualizations

WDR5-MLL1 Signaling Pathway in Leukemia

WDR5_MLL1_Pathway WDR5-MLL1 Signaling Pathway in MLL-Rearranged Leukemia cluster_complex MLL1 Core Complex cluster_nucleus Nucleus MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 interacts Histone_H3 Histone H3 MLL1->Histone_H3 methylates RbBP5 RbBP5 WDR5->RbBP5 ASH2L ASH2L RbBP5->ASH2L DDO_2213 This compound DDO_2213->WDR5 inhibits interaction H3K4me3 H3K4me3 Histone_H3->H3K4me3 leads to Target_Genes Target Genes (e.g., HOXA9) H3K4me3->Target_Genes activates transcription Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis promotes

Caption: this compound inhibits the WDR5-MLL1 interaction, disrupting leukemogenesis.

Experimental Workflow for Assessing this compound Cross-reactivity

Experimental_Workflow Workflow for this compound Cross-reactivity Profiling cluster_primary_screen Primary Target Engagement cluster_selectivity_panel Selectivity Profiling cluster_cellular_effects Cellular Off-Target Effects FP_Assay Fluorescence Polarization Assay (vs. WDR5) WD40_Panel WD40 Protein Panel Screening (e.g., EED, DDB1, etc.) FP_Assay->WD40_Panel Confirm high affinity CETSA Cellular Thermal Shift Assay (in MLL-r cells) Phenotypic_Screening Phenotypic Screening (in various cell lines) CETSA->Phenotypic_Screening Confirm target engagement Proteomics Interactome Profiling (e.g., AP-MS) WD40_Panel->Proteomics Identify potential off-targets Methyltransferase_Panel Methyltransferase Panel (Biochemical Assays) Kinome_Scan Kinome-wide Scan (Binding Assays) DDO_2213 This compound DDO_2213->FP_Assay DDO_2213->CETSA DDO_2213->WD40_Panel DDO_2213->Methyltransferase_Panel DDO_2213->Kinome_Scan

References

Head-to-head comparison of DDO-2213 and a BET inhibitor in leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of leukemia therapeutics, epigenetic regulators have emerged as promising targets. This guide provides a detailed, data-driven comparison of two distinct classes of epigenetic inhibitors: DDO-2213, a disruptor of the WDR5-MLL1 interaction, and the broader class of Bromodomain and Extra-Terminal (BET) inhibitors. This objective analysis is intended to inform preclinical research and drug development efforts in hematological malignancies.

At a Glance: this compound vs. BET Inhibitors

FeatureThis compoundBET Inhibitors (e.g., JQ1, OTX015)
Primary Target WDR5-MLL1 Protein-Protein InteractionBromodomains of BET proteins (BRD2, BRD3, BRD4, BRDT)[1]
Mechanism of Action Inhibits the histone methyltransferase activity of the MLL1 complex by disrupting its interaction with WDR5.[2][3][4]Prevent binding of BET proteins to acetylated histones and transcription factors, leading to transcriptional repression of key oncogenes.[5][6]
Key Downstream Effects Decreased expression of MLL1 target genes such as HoxA9 and Meis-1.[7]Downregulation of oncogenes including c-Myc and BCL2.[6][8]
Reported In Vitro Potency IC50: 29 nM (Fluorescence Polarization Assay)[3][9][10]Varies by inhibitor and cell line. For example, OTX015 has IC50 values from 92-112 nM for binding to BRD2/3/4.[11][12]
Therapeutic Rationale in Leukemia Particularly effective in leukemias with MLL gene rearrangements.[2][3][4]Broad potential in various hematologic malignancies, including those dependent on c-Myc.[5][6]

Mechanism of Action: A Tale of Two Epigenetic Strategies

This compound and BET inhibitors target distinct but related epigenetic pathways crucial for leukemogenesis.

This compound: Targeting the MLL1 Complex

This compound is a potent and orally bioavailable small molecule that specifically inhibits the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[2][3][4] This interaction is essential for the stability and histone methyltransferase activity of the MLL1 complex, which plays a critical role in regulating gene expression, particularly of genes involved in hematopoiesis like HoxA9 and Meis-1.[7] Dysregulation of the MLL1 gene, often through chromosomal translocations, is a hallmark of certain aggressive acute leukemias.[3][4][13] By disrupting the WDR5-MLL1 interaction, this compound selectively inhibits the proliferation of leukemia cells harboring MLL translocations.[2][3][4]

G cluster_0 MLL1 Complex cluster_1 This compound Intervention cluster_2 Downstream Effect WDR5 WDR5 MLL1 MLL1 WDR5->MLL1 Interaction Histone_Methylation H3K4 Methylation MLL1->Histone_Methylation Catalyzes MLL1->Histone_Methylation DDO2213 This compound DDO2213->WDR5 Binds to WDR5 Gene_Expression Leukemogenic Gene Expression (e.g., HoxA9, Meis-1) Histone_Methylation->Gene_Expression Activates Cell_Proliferation Leukemic Cell Proliferation Gene_Expression->Cell_Proliferation Drives

This compound Mechanism of Action.

BET Inhibitors: Silencing Oncogenic Transcription

BET inhibitors are a class of drugs that reversibly bind to the bromodomains of the Bromodomain and Extra-Terminal (BET) family of proteins: BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] These proteins act as "readers" of the epigenetic code, recognizing acetylated lysine (B10760008) residues on histones and other proteins to recruit transcriptional machinery to specific gene loci.[6] In many leukemias, BET proteins, particularly BRD4, are crucial for maintaining the expression of key oncogenes such as c-Myc and the anti-apoptotic factor BCL2.[5][6] By competitively binding to the bromodomains, BET inhibitors displace these proteins from chromatin, leading to the suppression of oncogenic transcriptional programs and subsequent cell cycle arrest and apoptosis.[14]

G cluster_0 Normal Gene Activation cluster_1 BET Inhibitor Intervention cluster_2 Downstream Effect BET_Protein BET Protein (e.g., BRD4) Acetylated_Histone Acetylated Histone BET_Protein->Acetylated_Histone Binds to Transcription_Machinery Transcriptional Machinery BET_Protein->Transcription_Machinery Recruits BET_Protein->Transcription_Machinery BET_Inhibitor BET Inhibitor BET_Inhibitor->BET_Protein Competitively Binds Oncogenes Oncogene Transcription (e.g., c-Myc, BCL2) Transcription_Machinery->Oncogenes Initiates Cell_Survival Leukemic Cell Survival Oncogenes->Cell_Survival Promotes

BET Inhibitor Mechanism of Action.

Preclinical Efficacy: A Comparative Overview

Direct comparative studies between this compound and BET inhibitors are not yet published. However, by examining data from separate studies, we can draw some parallels in their preclinical activity.

In Vitro Studies: Potency and Cellular Effects
InhibitorAssayCell Line(s)Key Findings
This compound Fluorescence Polarization-IC50 of 29 nM for binding to WDR5.[3][9][10]
Cell ProliferationMLL-rearranged leukemia cellsSelective inhibition of proliferation.[3][4]
JQ1 (BETi) Cell Viability (MTT/CTG)NALM6, REH, SEM, RS411, HL60, HEL, K562, U937Dose-dependent inhibition of cell viability.[3]
Apoptosis (Annexin V)NALM6, REHUpregulation of cleaved caspase 9 and downregulation of Bcl-2.[3]
Cell Cycle (PI/BrdU)Various leukemia cell linesG0/G1 arrest.[14][15]
OTX015 (BETi) Apoptosis (Annexin V)HEL, NB4, NOMO-1, OCI-AML3, KASUMI, JURKAT, RS4-1130-90% of cells were apoptotic at 500nM.[13]
Cell Cycle13 leukemia cell linesDecreased transition from G1 to S-phase.[13]
In Vivo Studies: Xenograft Models

Both this compound and BET inhibitors have demonstrated in vivo efficacy in mouse xenograft models of human leukemia.

  • This compound: Oral administration of this compound suppressed the growth of MV4-11 (MLL-rearranged AML) xenograft tumors in mice.[3][4][10][16]

  • BET Inhibitors: Treatment with BET inhibitors such as I-BET151 and JQ1 has been shown to prolong the survival of mice xenografted with MLL-fusion leukemia and inhibit tumor growth in a Burkitt's lymphoma model, respectively.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.

Cell Viability and Proliferation Assays

G start Seed leukemia cells in 96-well plates treat Treat with serial dilutions of inhibitor (this compound or BETi) start->treat incubate Incubate for a defined period (e.g., 72 hours) treat->incubate reagent Add viability reagent (e.g., CellTiter-Glo, AlamarBlue, MTT) incubate->reagent measure Measure luminescence, fluorescence, or absorbance reagent->measure analyze Calculate IC50 values measure->analyze

General Workflow for Cell Viability Assays.
  • Cell Lines: Leukemia cell lines (e.g., MV4-11, NALM6, REH) are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the inhibitor or DMSO as a vehicle control.

  • Incubation: Plates are incubated for a specified time, typically 48 to 72 hours.

  • Measurement: Cell viability is assessed using commercially available kits such as CellTiter-Glo® (Promega) for ATP measurement, AlamarBlue™ (Thermo Fisher Scientific) for metabolic activity, or MTT assays.[17]

  • Data Analysis: Luminescence, fluorescence, or absorbance is measured using a plate reader, and the data is analyzed to determine the half-maximal inhibitory concentration (IC50).

Apoptosis Assays
  • Method: Apoptosis is commonly quantified using Annexin V and propidium (B1200493) iodide (PI) staining followed by flow cytometry.[17]

  • Procedure:

    • Leukemia cells are treated with the inhibitor or vehicle control for a specified duration (e.g., 48-72 hours).

    • Cells are harvested, washed, and resuspended in Annexin V binding buffer.

    • FITC-conjugated Annexin V and PI are added to the cells.

    • After incubation, the stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic.

In Vivo Xenograft Studies
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or Rag2-/-γc-/-) are typically used.[18]

  • Cell Implantation: Human leukemia cells (e.g., 5-10 million MV4-11 cells) are injected subcutaneously or intravenously into the mice.[18]

  • Treatment: Once tumors are palpable or leukemia is established, mice are randomized into treatment and vehicle control groups. The inhibitor is administered orally or via intraperitoneal injection at a specified dose and schedule.

  • Monitoring: Tumor volume is measured regularly with calipers. Animal survival and body weight are also monitored.

  • Endpoint: At the end of the study, tumors may be excised for further analysis, such as western blotting or immunohistochemistry.

Conclusion and Future Directions

Both this compound and BET inhibitors represent promising therapeutic strategies for leukemia by targeting critical epigenetic vulnerabilities. This compound offers a highly specific approach for MLL-rearranged leukemias, a subtype with often poor prognosis. BET inhibitors, on the other hand, have a broader potential applicability across various hematologic malignancies driven by c-Myc and other BET-dependent oncogenes.

The choice between these inhibitors in a clinical setting will likely depend on the specific genetic and epigenetic landscape of a patient's leukemia. Future research should focus on:

  • Direct Head-to-Head Studies: Conducting preclinical studies that directly compare the efficacy and toxicity of this compound and specific BET inhibitors in a panel of leukemia cell lines and patient-derived xenograft models.

  • Combination Therapies: Investigating the potential synergistic effects of combining this compound or BET inhibitors with standard chemotherapy or other targeted agents. For instance, combining BET inhibitors with BCL2 inhibitors like venetoclax (B612062) has shown promise.[14]

  • Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to each class of inhibitor.

  • Resistance Mechanisms: Elucidating potential mechanisms of resistance to both this compound and BET inhibitors to develop strategies to overcome them.

The continued exploration of these and other epigenetic modulators will undoubtedly pave the way for more personalized and effective treatments for leukemia.

References

DDO-2213: An In Vivo Examination of a Novel WDR5-MLL1 Inhibitor's Anti-Tumor Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Oncology and Drug Development

The disruption of the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia 1 (MLL1) has emerged as a promising therapeutic strategy for cancers harboring MLL translocations, particularly acute leukemias. This guide provides a comprehensive in vivo validation of DDO-2213, a potent and orally bioavailable inhibitor of this interaction. We will objectively compare its performance with other relevant anti-tumor agents, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their evaluation of this compound.

Performance Comparison of WDR5-MLL1 Interaction Inhibitors

The following table summarizes the in vivo efficacy of this compound in a preclinical leukemia model and provides a comparative look at other inhibitors targeting the MLL1 pathway.

CompoundTargetCancer ModelDosing RegimenKey In Vivo EfficacySource
This compound WDR5-MLL1 InteractionMV4-11 xenograft (mouse)Oral administrationSuppressed tumor growth[1]
DDO-2093 WDR5-MLL1 InteractionMV4-11 xenograft (mouse)Intraperitoneal injectionSignificantly suppressed tumor growth[2]
OICR-9429 WDR5-MLL InteractionAcute Myeloid Leukemia (AML) patient cellsNot specified in abstractDecreased viability of primary human AML cells with N-terminal C/EBPα mutations[3]
VTP50469 (preclinical Revumenib/SNDX-5613) Menin-MLL InteractionMLL-rearranged leukemia xenografts (mouse)120 mg/kg twice daily x 28 days (oral gavage)Elicited Maintained Complete Responses (MCRs) in 6/7 PDXs and significantly reduced leukemia infiltration[4]
MS67 (WDR5 degrader) WDR5 degradationMV4;11 xenograft (mouse)75 mg/kg twice daily (intraperitoneal injection)Significant inhibition of tumor growth[5]

Note: A direct head-to-head in vivo comparison of this compound with other agents from the same study is not available in the public domain. The data presented is a compilation from different studies.

In-Depth Analysis of this compound's Anti-Tumor Activity

This compound is an aniline (B41778) pyrimidine-based small molecule that potently inhibits the WDR5-MLL1 protein-protein interaction with an IC50 of 29 nM and a Kd value of 72.9 nM for the WDR5 protein.[1] It has demonstrated selective inhibition of MLL histone methyltransferase activity and the proliferation of cells with MLL translocations.[1]

A pivotal preclinical study validated the in vivo anti-tumor activity of this compound in a mouse xenograft model using the human MLL-rearranged leukemia cell line, MV4-11.[1] The study reported that oral administration of this compound led to the suppression of tumor growth, highlighting its potential as an orally bioavailable therapeutic agent.[1] However, another study characterized the in vivo tumor growth inhibition of this compound as "marginal," suggesting that while active, its efficacy may be limited under certain experimental conditions.[6] This underscores the need for further optimization and investigation of this compound.

Experimental Methodologies

To ensure the reproducibility and critical evaluation of the cited data, detailed experimental protocols are essential.

MV4-11 Xenograft Model for this compound Efficacy Study
  • Cell Line: The human acute myeloid leukemia cell line MV4-11, which harbors an MLL-AF4 fusion oncogene, is used.

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude or NSG mice) are typically used to prevent rejection of the human tumor cells.

  • Tumor Implantation: MV4-11 cells are harvested during their exponential growth phase and are subcutaneously injected into the flank of each mouse.

  • Treatment Initiation: Treatment commences once the tumors reach a palpable and measurable size.

  • Drug Administration: this compound is administered orally, likely as a suspension or solution in a suitable vehicle. The specific dosage and frequency of administration would be as defined in the full study protocol.

  • Efficacy Assessment: Tumor volume is measured regularly using calipers. Animal body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised and weighed.

  • Statistical Analysis: Tumor growth curves are plotted, and statistical analyses (e.g., t-test or ANOVA) are performed to compare the tumor growth in the this compound-treated group versus the vehicle-treated control group.

Visualizing the Molecular Mechanism and Experimental Design

To further clarify the context of this compound's action and the experimental approach, the following diagrams are provided.

WDR5_MLL1_Signaling_Pathway cluster_nucleus Cell Nucleus MLL1_complex MLL1 Complex (inactive) MLL1_WDR5 Active MLL1-WDR5 Complex MLL1_complex->MLL1_WDR5 Interaction WDR5 WDR5 WDR5->MLL1_WDR5 H3K4me3 H3K4 Trimethylation MLL1_WDR5->H3K4me3 Catalyzes Histone_H3 Histone H3 Histone_H3->H3K4me3 Target_Genes Target Gene Expression (e.g., HOXA9) H3K4me3->Target_Genes Promotes Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis DDO_2213 This compound DDO_2213->MLL1_WDR5 Inhibits Interaction

Caption: The WDR5-MLL1 signaling pathway in MLL-rearranged leukemia.

Experimental_Workflow_DDO2213 start Start cell_culture Culture MV4-11 Leukemia Cells start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Allow Tumors to Establish implantation->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Oral Administration of This compound (Treatment Group) randomization->treatment control Administer Vehicle (Control Group) randomization->control monitoring Monitor Tumor Volume and Body Weight treatment->monitoring control->monitoring monitoring->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Data Analysis and Comparison endpoint->analysis Yes conclusion Conclusion on In Vivo Efficacy analysis->conclusion

Caption: Workflow for the in vivo validation of this compound's anti-tumor activity.

Conclusion

This compound represents a promising orally bioavailable inhibitor of the WDR5-MLL1 interaction with demonstrated in vivo anti-tumor activity in a preclinical model of MLL-rearranged leukemia. While initial findings are encouraging, the characterization of its efficacy as "marginal" in one report suggests that further investigation into optimal dosing strategies, combination therapies, and its performance in a broader range of preclinical models is warranted. The data and protocols presented in this guide offer a foundational understanding for researchers to build upon in the continued evaluation of this compound and other inhibitors of this critical oncogenic pathway.

References

Comparative Pharmacokinetic Analysis of WDR5-MLL1 Inhibitors: DDO-2213 vs. OICR-9429

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

The interaction between WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia 1 (MLL1) is a critical dependency for the initiation and maintenance of MLL-rearranged leukemias. This has made the WDR5-MLL1 protein-protein interaction a prime target for therapeutic intervention. This guide provides a comparative analysis of the pharmacokinetic properties of DDO-2213, a promising oral inhibitor, against another key WDR5-MLL1 inhibitor, OICR-9429. The data presented is compiled from preclinical studies to assist researchers in evaluating and selecting candidates for further development.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound and OICR-9429 in preclinical rodent models. These parameters are crucial for assessing the drug-like properties of the compounds, including their absorption, distribution, and overall exposure.

Pharmacokinetic ParameterThis compound (Mouse)This compound (Rat)OICR-9429 (Mouse)
Dose (Route) 50 mg/kg (p.o.)50 mg/kg (p.o.)5 mg/kg (i.v.)
Cmax (ng/mL) 1001 ± 1391654 ± 2651140
Tmax (h) 2.33 ± 1.633.00 ± 1.410.08
AUC (0-t) (ng·h/mL) 4861 ± 97510067 ± 2049821
AUC (0-∞) (ng·h/mL) 4967 ± 98310254 ± 2068823
t1/2 (h) 4.35 ± 1.544.98 ± 1.051.8
Oral Bioavailability (F%) 34.2%46.1%Not Reported

Data for this compound sourced from Chen W, et al. J Med Chem. 2021.[1] Data for OICR-9429 sourced from Getlik M, et al. J Med Chem. 2016.

Experimental Protocols

The methodologies outlined below describe the in vivo pharmacokinetic studies conducted for this compound and OICR-9429.

This compound Pharmacokinetic Study Protocol
  • Animal Models: Male BALB/c mice (n=3 per time point) and male Sprague-Dawley rats (n=3 per time point) were used for the studies.

  • Compound Administration: For oral administration (p.o.), this compound was formulated in a vehicle of 0.5% CMC-Na and administered via oral gavage at a dose of 50 mg/kg. For intravenous administration (i.v.), the compound was dissolved in a solution of 20% Solutol HS 15 and administered at a dose of 5 mg/kg.

  • Sample Collection: Blood samples were collected from the tail vein at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Sample Analysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

OICR-9429 Pharmacokinetic Study Protocol
  • Animal Model: Male CD-1 mice were utilized for the pharmacokinetic evaluation.

  • Compound Administration: OICR-9429 was formulated in 5% dextrose in water (D5W) and administered as a single intravenous (i.v.) bolus at a dose of 5 mg/kg.

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Sample Analysis: Plasma concentrations of OICR-9429 were quantified using an LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters were determined from the plasma concentration-time data.

Visualizing Experimental and Logical Frameworks

To further elucidate the processes involved in pharmacokinetic assessment and drug discovery, the following diagrams are provided.

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis animal Acclimatize Animals (e.g., Mice, Rats) fasting Overnight Fasting animal->fasting formulation Prepare Dosing Formulation (e.g., 0.5% CMC-Na) admin Compound Administration (Oral Gavage or IV Injection) formulation->admin fasting->admin blood Serial Blood Collection (e.g., Tail Vein) admin->blood Time Points: 0.25, 0.5, 1, 2, 4, 8, 24h plasma Plasma Separation (Centrifugation) blood->plasma lcms LC-MS/MS Analysis plasma->lcms pk Pharmacokinetic Parameter Calculation lcms->pk Concentration vs. Time Data

Caption: Workflow of an In Vivo Pharmacokinetic Study.

G cluster_discovery Discovery & Preclinical cluster_decision Decision Point cluster_development Further Development target Target Identification (WDR5-MLL1 Interaction) screening High-Throughput Screening & Lead Identification target->screening optimization Lead Optimization (Structure-Activity Relationship) screening->optimization invitro In Vitro ADME Assays (e.g., Microsomal Stability) optimization->invitro invivo In Vivo PK Studies invitro->invivo go_nogo Favorable PK Profile? invivo->go_nogo go_nogo->optimization No-Go (Re-optimize) efficacy In Vivo Efficacy Models (Xenografts) go_nogo->efficacy Go tox Toxicology Studies efficacy->tox clinical Clinical Trials tox->clinical

Caption: Drug Development Path for WDR5-MLL1 Inhibitors.

References

Validating the Specificity of DDO-2213 Through Competitive Binding Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of DDO-2213, a potent and orally bioavailable inhibitor of the WD repeat-containing protein 5 (WDR5)-mixed lineage leukemia 1 (MLL1) interaction. The specificity of this compound is evaluated through a detailed comparison of its binding affinity with that of other known WDR5 inhibitors, alongside a comprehensive overview of the experimental protocols used for this validation. This document is intended to serve as a valuable resource for researchers in the fields of epigenetics, oncology, and drug discovery.

Introduction to this compound and its Target

This compound is a small molecule inhibitor that targets the protein-protein interaction (PPI) between WDR5 and MLL1.[1][2] WDR5 is a crucial scaffolding protein that is essential for the stability and enzymatic activity of the MLL1 histone methyltransferase complex. This complex plays a critical role in the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a key epigenetic mark associated with active gene transcription. Dysregulation of the MLL1 gene, often through chromosomal translocations, is a hallmark of certain aggressive forms of acute leukemia.[1] By disrupting the WDR5-MLL1 interaction, this compound selectively inhibits the methyltransferase activity of the MLL1 complex, thereby representing a promising therapeutic strategy for MLL-rearranged leukemias.[1][3]

Competitive Binding Assays: A Quantitative Comparison

The specificity of a small molecule inhibitor is a critical parameter in drug development, as off-target effects can lead to unforeseen toxicities. Competitive binding assays are a standard method to quantify the binding affinity and selectivity of a compound for its intended target. In the case of this compound, a fluorescence polarization (FP) assay was utilized to determine its inhibitory potency.[1]

The table below summarizes the binding affinities of this compound and two other well-characterized WDR5 inhibitors, OICR-9429 and MM-401.

CompoundTargetAssay TypeIC50 (nM)Kd (nM)Ki (nM)
This compound WDR5-MLL1FP29[1]72.9[1]-
OICR-9429 WDR5Biacore-24-
ITC-52-
WDR5-MLLFP--64
MM-401 WDR5-MLL10.9-< 1
MLL1 activity320--

IC50: The half-maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the binding of a fluorescent probe by 50%. Kd: The equilibrium dissociation constant, a measure of the binding affinity between the inhibitor and its target. A lower Kd indicates a higher binding affinity. Ki: The inhibition constant, another measure of binding affinity.

The data clearly indicates that this compound is a potent inhibitor of the WDR5-MLL1 interaction with a nanomolar IC50 value. Its affinity for WDR5 is comparable to that of OICR-9429 and MM-401, both of which are established chemical probes for studying WDR5 biology.

Specificity Profile of WDR5 Inhibitors

While direct, broad-panel off-target screening data for this compound is not publicly available, the selectivity of similar WDR5 inhibitors provides a strong indication of the potential for high specificity.

  • OICR-9429 has been extensively profiled and demonstrates high selectivity. It showed no significant activity when tested against a panel of 22 other methyltransferases and a broad range of kinases, G-protein coupled receptors (GPCRs), ion channels, and transporters. This high degree of selectivity for WDR5 suggests that inhibitors targeting the deep, well-defined "WIN" (WDR5-interacting) site on the protein are likely to have minimal off-target effects.

  • MM-401 is reported to specifically inhibit MLL1 activity without affecting other MLL family histone methyltransferases, indicating a high degree of selectivity within this protein family.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting the binding data and for designing further studies. The following is a generalized protocol for a competitive fluorescence polarization assay to determine the binding affinity of inhibitors to the WDR5-MLL1 interaction.

Objective: To determine the IC50 value of a test compound (e.g., this compound) for the WDR5-MLL1 interaction.

Materials:

  • Purified recombinant human WDR5 protein.

  • A fluorescently labeled peptide derived from the WDR5-binding region of MLL1 (e.g., fluorescein-labeled MLL1 peptide).

  • Test inhibitor (e.g., this compound) at various concentrations.

  • Assay buffer (e.g., Phosphate-Buffered Saline with 0.01% Tween-20).

  • 384-well, low-volume, black microplates.

  • A microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the fluorescently labeled MLL1 peptide in the assay buffer.

    • Prepare a stock solution of the WDR5 protein in the assay buffer.

    • Prepare a serial dilution of the test inhibitor in the assay buffer.

  • Assay Setup:

    • In the wells of the 384-well plate, add a fixed concentration of the fluorescently labeled MLL1 peptide.

    • Add the serially diluted test inhibitor to the wells.

    • Initiate the binding reaction by adding a fixed concentration of the WDR5 protein to each well.

    • Include control wells:

      • Negative control (0% inhibition): Fluorescent peptide and WDR5 protein without any inhibitor.

      • Positive control (100% inhibition): Fluorescent peptide only (no WDR5 protein).

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

  • Measurement:

    • Measure the fluorescence polarization of each well using a microplate reader. The excitation and emission wavelengths will depend on the fluorophore used.

  • Data Analysis:

    • The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.

    • The data is fitted to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the WDR5-MLL1 signaling pathway in the context of leukemia and the general workflow of a competitive binding assay.

WDR5_MLL1_Pathway cluster_nucleus Nucleus MLL1 MLL1 Complex MLL1 Complex MLL1->Complex WDR5 WDR5 WDR5->Complex RbBP5 RbBP5 RbBP5->Complex ASH2L ASH2L ASH2L->Complex HistoneH3 Histone H3 Complex->HistoneH3 Methylation H3K4me3 H3K4me3 HistoneH3->H3K4me3 TargetGenes Target Genes (e.g., HOXA9) H3K4me3->TargetGenes Activates Transcription Gene Transcription TargetGenes->Transcription Leukemogenesis Leukemogenesis Transcription->Leukemogenesis DDO2213 This compound DDO2213->WDR5 Inhibits Interaction with MLL1

Caption: WDR5-MLL1 signaling pathway in leukemia and the point of intervention for this compound.

Competitive_Binding_Assay cluster_workflow Competitive Binding Assay Workflow cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor WDR5 WDR5 Protein WDR5_Peptide_Complex WDR5-Peptide Complex (High Polarization) WDR5->WDR5_Peptide_Complex WDR5_DDO2213_Complex WDR5-DDO-2213 Complex WDR5->WDR5_DDO2213_Complex Fluorescent_Peptide Fluorescently Labeled MLL1 Peptide Fluorescent_Peptide->WDR5_Peptide_Complex DDO2213 This compound (Competitor) DDO2213->WDR5_DDO2213_Complex Free_Peptide Free Fluorescent Peptide (Low Polarization)

Caption: Workflow of a competitive fluorescence polarization binding assay for WDR5 inhibitors.

Conclusion

This compound is a potent and specific inhibitor of the WDR5-MLL1 protein-protein interaction. Its high affinity for WDR5, as determined by competitive binding assays, is comparable to other well-characterized WDR5 inhibitors. The known high selectivity of compounds targeting the WDR5 "WIN" site strongly suggests that this compound possesses a favorable specificity profile, making it a valuable tool for further investigation into the therapeutic potential of targeting the WDR5-MLL1 axis in MLL-rearranged leukemias and other cancers. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers working with this compound and other WDR5 inhibitors.

References

A Head-to-Head Analysis: DDO-2213 vs. Menin-MLL Inhibitors in MLL-Rearranged Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two distinct therapeutic strategies targeting MLL-rearranged leukemias: the WDR5-MLL1 inhibitor DDO-2213 and the class of menin-MLL inhibitors. This document delves into their mechanisms of action, presents comparative preclinical data, and outlines the experimental protocols used to evaluate their efficacy.

Mechanism of Action: Two Angles of Attack on the MLL Complex

Mixed-lineage leukemia (MLL)-rearranged leukemias are driven by chromosomal translocations that create oncogenic MLL fusion proteins. These fusion proteins aberrantly activate gene expression programs, leading to uncontrolled proliferation of leukemia cells. Both this compound and menin-MLL inhibitors aim to disrupt the function of these oncogenic MLL fusion proteins, but they do so by targeting different protein-protein interactions within the MLL complex.

Menin-MLL inhibitors function by disrupting the crucial interaction between menin, a protein encoded by the MEN1 gene, and the MLL fusion protein.[1][2] This interaction is essential for the recruitment of the MLL fusion protein to its target genes, such as HOXA9 and MEIS1, which are critical for leukemogenesis.[2][3][4] By blocking this interaction, menin-MLL inhibitors lead to the downregulation of these target genes, which in turn inhibits cancer cell proliferation, induces apoptosis (programmed cell death), and promotes differentiation of leukemia cells.[1][2]

This compound , on the other hand, is a potent and orally active inhibitor of the interaction between WD repeat-containing protein 5 (WDR5) and MLL1.[5] WDR5 is a core component of the MLL1 complex and is essential for its stability and histone methyltransferase activity.[5] By inhibiting the WDR5-MLL1 interaction, this compound selectively curtails the histone methyltransferase activity of the MLL complex and the proliferation of cells harboring MLL translocations.[5]

Signaling_Pathways cluster_MLL_Complex MLL1/Fusion Protein Complex cluster_Inhibitors Inhibitor Intervention cluster_Downstream_Effects Downstream Effects MLL MLL1 / MLL-Fusion WDR5 WDR5 MLL->WDR5 Interaction Menin Menin MLL->Menin Interaction H3K4me3 H3K4 Trimethylation MLL->H3K4me3 Catalyzes Ash2L Ash2L WDR5->Ash2L RbBP5 RbBP5 WDR5->RbBP5 Ash2L->RbBP5 DPY30 DPY30 RbBP5->DPY30 DDO_2213 This compound DDO_2213->WDR5 Inhibits Interaction DDO_2213->H3K4me3 Reduces Menin_Inhibitor Menin-MLL Inhibitors Menin_Inhibitor->Menin Inhibits Interaction Target_Genes Target Gene Expression (HOXA9, MEIS1) Menin_Inhibitor->Target_Genes Downregulates H3K4me3->Target_Genes Activates Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Drives

Figure 1: Signaling pathways of this compound and menin-MLL inhibitors.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and a selection of representative menin-MLL inhibitors.

InhibitorTargetIC50 (nM)Kd (nM)Reference
This compound WDR5-MLL12972.9 (for WDR5)[6][5]
Revumenib (SNDX-5613) Menin-MLL--[3][7][8]
Ziftomenib (KO-539) Menin-MLL--[3]
MI-2 Menin-MLL--[2]
MI-503 Menin-MLL14.79[9][10]
MIV-6R Menin-MLL5685[4]
Cell LineInhibitorGI50 (µM)Reference
MV-4-11 (MLL-AF4) This compound~10[11]
MOLM-13 (MLL-AF9) MI-2~5[2]
MV-4-11 (MLL-AF4) MI-5030.2-0.5[12]
MOLM-13 (MLL-AF9) M-890.054[9]
MV-4-11 (MLL-AF4) M-890.025[9]

Table 2: Anti-proliferative Activity in MLL-Rearranged Leukemia Cell Lines. GI50 represents the concentration of the inhibitor that causes 50% inhibition of cell growth.

InhibitorStudyPatient PopulationKey Efficacy ResultsReference
Revumenib (SNDX-5613) AUGMENT-101 (Phase 1/2)R/R Acute Leukemia (KMT2Ar or NPM1mut)ORR: 55%-63%; CR+CRh: 23%-28%[7][8]
Ziftomenib (KO-539) Phase 1/2R/R AML (KMT2Ar or NPM1mut)Encouraging safety and efficacy data[3]
DSP-5336 Phase 1/2R/R Acute LeukemiaORR: 73.3% and CR+CRh: 40% at RP2D in menin inhibitor-naive KMT2Ar patients[13]
This compound PreclinicalMV4-11 xenograft miceSuppressed tumor growth after oral administration[5][14]

Table 3: Clinical and In Vivo Efficacy. ORR: Overall Response Rate; CR: Complete Remission; CRh: Complete Remission with partial hematologic recovery; R/R: Relapsed/Refractory; KMT2Ar: KMT2A-rearranged; NPM1mut: NPM1-mutated.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound and menin-MLL inhibitors.

Fluorescence Polarization (FP) Assay

Purpose: To measure the in vitro inhibition of the protein-protein interaction (WDR5-MLL1 or menin-MLL).

General Protocol:

  • A fluorescently labeled peptide derived from MLL (e.g., fluorescein-labeled MBM1 for menin-MLL) is used as a probe.[2]

  • The probe is incubated with the target protein (WDR5 or menin). In the bound state, the probe's rotation is slower, resulting in a high fluorescence polarization value.

  • Increasing concentrations of the inhibitor (this compound or a menin-MLL inhibitor) are added to the mixture.

  • The inhibitor competes with the fluorescent peptide for binding to the target protein.

  • As the inhibitor displaces the fluorescent peptide, the peptide tumbles more freely in solution, leading to a decrease in fluorescence polarization.

  • The IC50 value is calculated from the dose-response curve of inhibitor concentration versus the change in fluorescence polarization.[5]

Cell Proliferation (MTT) Assay

Purpose: To assess the effect of the inhibitors on the viability and proliferation of cancer cells.

General Protocol:

  • Leukemia cells (e.g., MV-4-11, MOLM-13) are seeded in 96-well plates.[15]

  • Cells are treated with a range of concentrations of the inhibitor or a vehicle control (e.g., DMSO).[15]

  • After a specific incubation period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[15]

  • Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan (B1609692) product.

  • A solubilizing agent is added to dissolve the formazan crystals.

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength.

  • The GI50 (or IC50) value, the concentration at which cell growth is inhibited by 50%, is determined from the dose-response curve.

Quantitative Real-Time PCR (qRT-PCR)

Purpose: To quantify the expression levels of MLL target genes (e.g., HOXA9, MEIS1) following inhibitor treatment.

General Protocol:

  • Leukemia cells are treated with the inhibitor or a vehicle control for a specified duration.

  • Total RNA is extracted from the cells.[2]

  • The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[2]

  • The cDNA is then used as a template for PCR amplification with gene-specific primers for the target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., β-Actin, 18S RNA) for normalization.[2]

  • The PCR reaction is performed in a real-time PCR machine, which monitors the amplification of the DNA in real-time using a fluorescent dye.

  • The relative expression of the target genes is calculated by comparing the cycle threshold (Ct) values of the treated samples to the control samples, normalized to the housekeeping gene.[2]

Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_Cellular Cell-Based Assays cluster_In_Vivo In Vivo Studies FP_Assay Fluorescence Polarization (IC50, Kd) Cell_Proliferation Cell Proliferation (MTT) (GI50) FP_Assay->Cell_Proliferation Gene_Expression Gene Expression (qRT-PCR) (HOXA9, MEIS1) Cell_Proliferation->Gene_Expression Xenograft_Model Xenograft Mouse Model (Tumor Growth Inhibition) Gene_Expression->Xenograft_Model

Figure 2: General experimental workflow for inhibitor evaluation.

Conclusion

Both this compound and menin-MLL inhibitors represent promising therapeutic avenues for MLL-rearranged leukemias by targeting the core machinery of the oncogenic MLL complex. Menin-MLL inhibitors have a more established clinical development path, with several agents in clinical trials demonstrating encouraging efficacy. This compound, as a WDR5-MLL1 inhibitor, offers a distinct mechanism of action with demonstrated oral bioavailability and in vivo efficacy in preclinical models. The choice between these strategies and the development of potential combination therapies will depend on further clinical investigation into their respective efficacy, safety profiles, and mechanisms of resistance. This guide provides a foundational comparison to aid researchers in navigating this evolving landscape of targeted therapies.

References

Safety Operating Guide

Proper Disposal Procedures for DDO-2213: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for DDO-2213 is not publicly available. The following procedures are based on general laboratory safety protocols and information from a generic SDS from a supplier of similar research compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal requirements in accordance with local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper handling and disposal of this compound, a potent WDR5-MLL1 inhibitor used in research. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

I. Hazard Identification and Personal Protective Equipment (PPE)

While specific hazard classifications for this compound are not detailed here, it should be handled as a potentially hazardous substance due to its potent biological activity. Appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Personal Protective Equipment (PPE) Specification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended for handling the solid compound or preparing stock solutions.

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the required PPE.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with an absorbent material, such as a spill pad or vermiculite, to prevent the powder from becoming airborne.

    • For liquid spills (e.g., in a solvent): Absorb the solution with a chemically compatible absorbent material.

  • Decontaminate the Area:

    • Once the spill is absorbed, decontaminate the surface by scrubbing with alcohol (e.g., 70% ethanol).

    • Collect all contaminated materials (absorbent pads, wipes, etc.) in a designated hazardous waste container.

  • Dispose of Contaminated Materials: All materials used to clean the spill must be disposed of as hazardous waste according to institutional and local regulations.

III. Waste Disposal Workflow

The following diagram outlines the general workflow for the disposal of this compound waste.

DDO2213_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation & Collection cluster_disposal_pathway Disposal Pathway A Unused this compound D Collect in a designated, labeled hazardous waste container A->D B Contaminated Labware (e.g., pipette tips, tubes) B->D C Solutions containing this compound C->D E Consult Institutional EHS Guidelines D->E F Arrange for pickup by licensed waste disposal service E->F

Caption: Workflow for the proper disposal of this compound waste.

IV. Disposal Procedure

The primary principle for the disposal of this compound is that it must be handled as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

  • Waste Collection:

    • Solid Waste: Collect unused or expired this compound powder, as well as any grossly contaminated items (e.g., weighing paper, spill clean-up materials), in a clearly labeled, sealed container designated for hazardous solid chemical waste.

    • Liquid Waste: Collect solutions containing this compound in a compatible, leak-proof, and clearly labeled hazardous liquid chemical waste container. Be mindful of chemical compatibility if mixing with other waste streams.

    • Sharps: Needles, syringes, or other contaminated sharps should be disposed of in a designated sharps container.

  • Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's EHS department.

  • Storage: Store the sealed hazardous waste containers in a designated and secure satellite accumulation area until they are collected.

  • Professional Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed professional waste disposal service.

By following these procedures, researchers can minimize the risks associated with the handling and disposal of this compound, ensuring a safe laboratory environment and protecting the broader ecosystem.

Personal protective equipment for handling DDO-2213

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for DDO-2213

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of this compound, a potent and orally active WDR5-MLL1 inhibitor. Adherence to these guidelines is critical to ensure laboratory safety and the integrity of experimental outcomes.

Product Information and Storage

This compound is a small molecule inhibitor designed for research purposes, specifically targeting the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1).[1] Proper storage is crucial to maintain its stability and efficacy.

Form Storage Temperature Duration
Powder-20°C3 years
4°C2 years
In Solvent-80°C6 months
-20°C1 month
Personal Protective Equipment (PPE)

Given the potent nature of this compound and the absence of a specific Safety Data Sheet (SDS), a cautious approach to handling is mandatory. The following PPE should be worn at all times when handling the compound in either powder or solution form:

Protection Type Required PPE Rationale
Eye Protection ANSI-approved safety gogglesProtects eyes from splashes of solutions or airborne powder.
Hand Protection Nitrile glovesProvides a barrier against skin contact. Change gloves immediately if contaminated.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodFor handling the powder form to avoid inhalation of airborne particles.
Operational Plan: Preparation of Stock Solutions

This compound is soluble in DMSO.[2] Follow these steps to prepare a stock solution:

Materials:

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

Procedure:

  • Acclimatization: Allow the this compound vial to equilibrate to room temperature for at least one hour before opening.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, dissolve 4.84 mg of this compound in 1 mL of DMSO.

  • Solubilization: If necessary, use an ultrasonic bath to ensure complete dissolution.[2]

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile vials to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

Quantitative Data for Stock Solution Preparation:

Desired Concentration Mass of this compound for 1 mL DMSO Molar Equivalent
1 mM0.484 mg2.066 µmol
5 mM2.42 mg10.33 µmol
10 mM4.84 mg20.66 µmol

Molecular Weight of this compound: 483.97 g/mol [2]

Disposal Plan

Dispose of all this compound waste as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled, sealed container for hazardous liquid waste. Do not dispose of down the drain.

  • Decontamination: Decontaminate work surfaces with a suitable laboratory detergent and rinse with 70% ethanol (B145695) after handling the compound.

Experimental Protocols and Visualizations

Mechanism of Action: WDR5-MLL1 Inhibition

This compound functions by disrupting the protein-protein interaction (PPI) between WDR5 and MLL1.[3][4] The MLL1 complex is a key histone methyltransferase responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription.[5] WDR5 is an essential scaffolding protein that stabilizes the MLL1 complex.[3][4] By binding to WDR5, this compound prevents the proper assembly and function of the MLL1 complex, leading to reduced H3K4 methylation and subsequent downregulation of target genes, such as HOXA9 and MEIS1, which are implicated in leukemia.[5]

G cluster_0 MLL1 Core Complex Assembly cluster_1 Epigenetic Regulation cluster_2 Inhibition by this compound MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 Binds RbBP5 RbBP5 WDR5->RbBP5 Binds Inactive_Complex Inactive MLL1 Complex WDR5->Inactive_Complex Ash2L Ash2L RbBP5->Ash2L Binds H3K4 Histone H3K4 Active_Genes Target Genes (e.g., HOXA9, MEIS1) H3K4->Active_Genes Activates Transcription MLL1_Complex Active MLL1 Complex MLL1_Complex->H3K4 Methylates DDO2213 This compound DDO2213->WDR5 Disrupts Interaction Reduced_Methylation Reduced H3K4 Methylation Inactive_Complex->Reduced_Methylation Leads to

Caption: WDR5-MLL1 Signaling Pathway and Inhibition by this compound.

Experimental Workflow: In Vitro Small Molecule Inhibitor Assay

The following is a generalized workflow for assessing the in vitro efficacy of a small molecule inhibitor like this compound using a cell-based assay.

G start Start: Prepare Stock Solution of this compound cell_culture 1. Cell Seeding Plate target cells at an appropriate density. start->cell_culture treatment 2. Compound Treatment Treat cells with a serial dilution of this compound. cell_culture->treatment incubation 3. Incubation Incubate for a predetermined time (e.g., 24, 48, 72 hours). treatment->incubation assay 4. Endpoint Assay Perform a cell viability assay (e.g., MTT, CellTiter-Glo). incubation->assay data_acquisition 5. Data Acquisition Measure the output signal (e.g., absorbance, luminescence). assay->data_acquisition analysis 6. Data Analysis Normalize data to controls and calculate IC50 values. data_acquisition->analysis end End: Determine Inhibitor Potency analysis->end

Caption: General Experimental Workflow for In Vitro Inhibitor Testing.

Experimental Protocol: Competitive Fluorescence Polarization Assay

This protocol is based on the assay used to determine the IC50 of this compound.[3][4] It measures the ability of this compound to displace a fluorescently labeled peptide from WDR5.

Materials:

  • Purified WDR5 protein

  • Fluorescently labeled peptide that binds WDR5

  • This compound

  • Assay buffer (e.g., HEPES-based buffer)

  • 384-well, black, non-binding surface plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare Reagents:

    • Dilute the WDR5 protein and the fluorescently labeled peptide to their optimal working concentrations in the assay buffer.

    • Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer.

  • Assay Plate Setup:

    • Add the WDR5 protein solution to each well.

    • Add the this compound dilutions to the appropriate wells. Include wells with buffer and DMSO as controls.

    • Add the fluorescently labeled peptide to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature, protected from light, for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.